Technical Guide: Chemical Structure, Properties, and Applications of 4-(4,6-Diamino-1,3,5-triazin-2-yl)phenol
Executive Summary In the landscape of advanced materials and pharmaceutical development, bifunctional molecular scaffolds offer unparalleled versatility. 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (CAS: 25171-57-7) is a hi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of advanced materials and pharmaceutical development, bifunctional molecular scaffolds offer unparalleled versatility. 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (CAS: 25171-57-7) is a highly specialized building block characterized by a 1,3,5-triazine core substituted with two amino groups and a phenolic moiety [1]. This unique architecture merges the robust, hydrogen-bonding capacity of a melamine-like face with the reactive, functionalizable site of a phenol.
As a Senior Application Scientist, I have designed this technical whitepaper to provide researchers and drug development professionals with a comprehensive understanding of this compound's physicochemical properties, validated synthesis methodologies, and downstream applications in supramolecular chemistry and pharmacophore design.
Structural and Physicochemical Profiling
The utility of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol stems from its distinct electronic and topological features. The 1,3,5-triazine ring is highly electron-deficient, but the presence of two exocyclic amino groups provides significant resonance stabilization. This creates a classic Donor-Acceptor-Donor (D-A-D) hydrogen-bonding array. Conversely, the phenolic hydroxyl group acts as both a strong hydrogen bond donor and a nucleophilic site for etherification or esterification [2].
Quantitative Physicochemical Data
To facilitate rational drug design and material formulation, the core quantitative parameters of the molecule are summarized below:
Parameter
Value
Functional Significance
Chemical Formula
C₉H₉N₅O
Defines stoichiometry for synthesis and functionalization.
Molecular Weight
203.20 g/mol
Highly favorable for Lipinski's Rule of 5 (drug-likeness).
CAS Number
25171-57-7
Primary identifier for regulatory and procurement tracking [1].
H-Bond Donors
3 (1 x -OH, 2 x -NH₂)
Enables strong supramolecular networking and target binding.
H-Bond Acceptors
4 (3 x Triazine N, 1 x Phenolic O)
Facilitates complementary base-pairing (e.g., with uracil/imides).
Topological Polar Surface Area (TPSA)
~110.9 Ų
Optimal for oral bioavailability; limits blood-brain barrier crossing.
Estimated LogP
0.8 – 1.2
Indicates moderate lipophilicity; ideal for aqueous formulations.
Mechanistic Synthesis Protocol
The synthesis of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol relies on the base-catalyzed cyclocondensation of 4-hydroxybenzonitrile with dicyandiamide (cyanoguanidine).
Causality in Experimental Design:
Potassium hydroxide (KOH) is utilized as a basic catalyst to deprotonate the dicyandiamide, significantly enhancing its nucleophilicity. This allows for an efficient nucleophilic attack on the electrophilic carbon of the nitrile. 2-Methoxyethanol is selected as the solvent because its boiling point (~124°C) provides the exact thermal energy required to overcome the activation barrier of the intramolecular ring closure without inducing thermal degradation of the phenolic starting material.
Protocol 1: Base-Catalyzed Cyclocondensation
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzonitrile (1.0 equivalent, 10 mmol) and dicyandiamide (1.2 equivalents, 12 mmol).
Solvent & Catalyst Addition: Suspend the reactants in 50 mL of 2-methoxyethanol. Add powdered KOH (0.2 equivalents, 2 mmol) to the suspension.
Thermal Activation: Heat the mixture to reflux (approx. 120°C) under a nitrogen atmosphere for 6 hours. Monitor the reaction progress via TLC (Eluent: Dichloromethane/Methanol 9:1) until the nitrile spot is consumed.
Workup & Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold distilled water under vigorous stirring. A crude precipitate will form.
Purification: Filter the crude solid under a vacuum. Wash the filter cake sequentially with cold water and a small volume of cold ethanol. Recrystallize the solid from a hot ethanol/water mixture to yield pure 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (>80% yield).
Workflow for the base-catalyzed synthesis of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol.
Applications in Drug Development & Advanced Materials
The functional divergence of the molecule allows it to be utilized in two distinct pathways: supramolecular assembly and covalent functionalization [3].
Supramolecular Recognition: The 2,4-diaminotriazine face perfectly complements the Acceptor-Donor-Acceptor (A-D-A) motif of imides, uracil, and thymine derivatives. This makes it an exceptional candidate for creating self-assembling drug delivery systems or dynamic hydrogels.
Pharmacokinetic Tuning: The phenolic -OH can undergo Williamson ether synthesis to attach PEG linkers, lipid tails, or targeting ligands, thereby tuning the molecule's pharmacokinetics without disrupting the biologically active triazine core.
Functional divergence of the diamino-triazine and phenolic moieties in applied chemistry.
To validate the hydrogen-bonding capability of the synthesized scaffold in drug development, a co-crystallization assay with a complementary imide (e.g., succinimide) is performed.
Causality in Experimental Design:
Dimethylformamide (DMF) is used initially to completely solvate the molecules and disrupt any self-association (homodimerization) of the triazine. Chloroform is introduced via vapor diffusion as an anti-solvent. Because chloroform cannot compete for hydrogen bonds, it thermodynamically drives the formation of the highly stable, hydrogen-bonded co-crystal network between the triazine and the imide.
Dissolution: Dissolve equimolar amounts of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (0.5 mmol) and succinimide (0.5 mmol) in 2 mL of anhydrous DMF in a small glass vial.
Vapor Diffusion Setup: Place the small un-capped vial inside a larger jar containing 10 mL of chloroform (anti-solvent). Seal the larger jar tightly.
Incubation: Allow the system to sit undisturbed at room temperature for 5–7 days. The slow diffusion of chloroform vapor into the DMF will lower the solubility of the complex.
Harvesting: Carefully decant the mother liquor. Wash the resulting microcrystals with cold chloroform and dry under a vacuum.
Validation: Confirm co-crystal formation via FT-IR spectroscopy. A successful assembly is indicated by a distinct shift in the N-H stretching frequencies (from ~3400 cm⁻¹ to ~3250 cm⁻¹) and the C=O stretching frequencies, validating the D-A-D / A-D-A hydrogen bonding network.
Synthesis Pathway for 4-(4,6-Diamino-1,3,5-triazin-2-yl)phenol Derivatives: A Comprehensive Technical Guide
Introduction & Scientific Context The compound 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol represents a highly versatile structural motif characterized by a robust 1,3,5-triazine core flanked by two hydrogen-bond-donating a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
The compound 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol represents a highly versatile structural motif characterized by a robust 1,3,5-triazine core flanked by two hydrogen-bond-donating amino groups and a reactive phenolic hydroxyl group. This multifunctional scaffold is highly valued across multiple disciplines. In medicinal chemistry, it serves as a privileged pharmacophore for kinase inhibitors and antimicrobial agents. In materials science, it acts as a critical precursor for high-performance benzoxazine resins, flame retardants, and porous hydrogen-bonded networks [1].
Designing a reliable synthesis pathway for this molecule requires strict control over chemoselectivity to prevent unwanted side reactions, such as the O-alkylation of the phenol group.
Mechanistic Pathway: The Nitrile-Dicyandiamide Cyclocondensation
While triazine derivatives can theoretically be synthesized via the nucleophilic aromatic substitution of cyanuric chloride, that route is notoriously problematic for unprotected phenols due to competing O-alkylation (forming cyanurate esters) and the need for stringent, stepwise temperature controls.
Instead, the most atom-economical, scalable, and chemoselective route is the base-catalyzed cyclocondensation of an aromatic nitrile with dicyandiamide (cyanoguanidine) [1, 2].
Mechanistic Breakdown:
Initiation: A strong base (typically potassium hydroxide or potassium tert-butoxide) deprotonates dicyandiamide, enhancing the nucleophilicity of its terminal nitrogen.
Nucleophilic Addition: The anionic dicyandiamide attacks the highly electrophilic carbon of 4-hydroxybenzonitrile, forming an unstable imidoyl guanidine intermediate.
Cyclization & Aromatization: An intramolecular nucleophilic attack by the terminal amine onto the newly formed imine carbon closes the six-membered ring. A subsequent proton transfer and aromatization cascade yields the thermodynamically stable 1,3,5-triazine system.
Fig 1. Base-catalyzed cyclocondensation mechanism for 1,3,5-triazine ring formation.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, the experimental design must account for the specific chemical properties of the reactants and the product.
Causality in Experimental Design:
Solvent Selection: 2-Methoxyethanol is chosen for its high boiling point (124 °C) and amphiphilic nature, which efficiently solvates both the highly polar dicyandiamide and the organic nitrile.
Base Equivalents: A catalytic to sub-stoichiometric amount of KOH (0.2–0.5 eq) is sufficient. Using a large excess of base causes the irreversible hydrolysis of the starting nitrile into 4-hydroxybenzoic acid, drastically reducing yields.
pH-Controlled Quenching: Because the target product contains a phenolic hydroxyl group (pKa ~9.5), the alkaline reaction mixture will hold the product in solution as a water-soluble phenoxide salt. Neutralizing the mixture to exactly pH 7.0 is strictly required to precipitate the free phenol product.
Step-by-Step Methodology
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzonitrile (11.9 g, 100 mmol) and dicyandiamide (10.1 g, 120 mmol).
Solvent & Catalyst Addition: Suspend the reactants in 100 mL of 2-methoxyethanol. Add potassium hydroxide (1.12 g, 20 mmol) as the basic catalyst.
Condensation Reaction: Heat the mixture to reflux (approx. 120–125 °C) under a nitrogen atmosphere. Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent. The reaction typically reaches completion within 12–16 hours.
Quenching & Precipitation: Allow the reaction mixture to cool to room temperature (25 °C). Pour the mixture slowly into 400 mL of vigorously stirred, ice-cold distilled water. Dropwise add 1M HCl until the pH reaches exactly 7.0. A dense, off-white precipitate will form.
Filtration & Washing: Isolate the solid via vacuum filtration. Wash the filter cake extensively with distilled water (3 x 50 mL) to remove unreacted dicyandiamide and inorganic salts, followed by cold ethanol (20 mL) to wash away any unreacted nitrile.
Purification: Recrystallize the crude product from a mixture of DMF and water to afford pure 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol. Dry in vacuo at 60 °C for 24 hours.
Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Quantitative Data Summaries
To optimize the synthesis, various conditions must be evaluated. Table 1 summarizes the causality between reaction conditions and isolated yield, while Table 2 provides the self-validating spectroscopic benchmarks required to confirm product identity.
Table 1: Optimization of Reaction Conditions for Cyclocondensation
Solvent
Base (Eq)
Temperature (°C)
Time (h)
Isolated Yield (%)
Observation / Causality
Ethanol
KOH (0.2)
78 (Reflux)
24
35
Incomplete conversion due to insufficient thermal energy.
DMF
K₂CO₃ (1.0)
120
16
62
Moderate yield; difficult solvent removal during workup.
2-Methoxyethanol
KOH (0.2)
125 (Reflux)
12
84
Optimal solubility and temperature profile.
2-Methoxyethanol
KOH (1.5)
125 (Reflux)
12
45
Nitrile hydrolysis by-products observed due to excess base.
The complete disappearance of the nitrile C≡N stretch (~2230 cm⁻¹) validates 100% conversion of the starting material.
Derivative Synthesis & Functionalization
The 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol scaffold offers three distinct vectors for downstream functionalization, making it a highly versatile intermediate [3]:
O-Alkylation (Phenolic Vector): The phenolic hydroxyl can be selectively alkylated using alkyl halides in the presence of a mild base (e.g., K₂CO₃ in acetone). This vector is commonly utilized to append lipophilic chains or linker moieties for PROTACs.
N-Functionalization (Amino Vector): The triazine amino groups are highly deactivated due to the strong electron-withdrawing nature of the triazine ring. Functionalization (e.g., acylation or Schiff base formation) requires forcing conditions, such as using acid chlorides in pyridine at elevated temperatures.
Electrophilic Aromatic Substitution: The phenol ring is highly activated at the ortho positions. Halogenation (e.g., using NBS or NIS) can be performed to introduce reactive handles for subsequent Suzuki-Miyaura or Sonogashira cross-coupling reactions.
References
Brunet, P., Simard, M., & Wuest, J. D. (2004). Molecular Tectonics. Porous Hydrogen-Bonded Networks Built from Derivatives of Pentaerythrityl Tetraphenyl Ether. The Journal of Organic Chemistry, 69(3), 723-733. URL: [Link]
Fang, Y., Miao, J., Yang, X., & Wang, G. (2019). Fabrication of Polyphosphazene Covalent Triazine Polymer with Excellent Flame Retardancy and Smoke Suppression for Epoxy Resin. Chemical Engineering Journal, 384, 123904. URL:[Link]
El-Faham, A., & Albericio, F. (2010). Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. Molecules, 15(12), 9403-9417. URL:[Link]
Foundational
Supramolecular Crystallography and X-Ray Diffraction Analysis of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol: A Technical Guide
Executive Summary & Structural Significance The compound 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (also referred to as 2-(4-hydroxyphenyl)-4,6-diamino-1,3,5-triazine) represents a critical structural motif in both target...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Significance
The compound 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (also referred to as 2-(4-hydroxyphenyl)-4,6-diamino-1,3,5-triazine) represents a critical structural motif in both targeted drug development and crystal engineering. The symmetrical 1,3,5-triazine core, substituted with two amino groups (the DAT moiety), is a highly privileged scaffold known for its robust hydrogen-bonding capabilities and biological relevance, particularly in the design of kinase inhibitors and anticancer agents[1].
From a crystallographic perspective, the DAT group acts as a powerful "supramolecular synthon," directing molecular organization through complementary hydrogen bonding[2]. The introduction of a phenol group at the 2-position fundamentally alters this landscape. While standard DAT derivatives typically form 1D tapes or hexameric rosettes, the phenolic hydroxyl group introduces an orthogonal hydrogen-bonding vector (O–H···N or N–H···O). This secondary interaction disrupts simple 1D motifs, driving the self-assembly into complex 2D corrugated sheets or 3D interpenetrated networks. Understanding the exact crystallographic parameters of this compound is essential for rational drug design, as the solid-state conformation directly dictates solubility, bioavailability, and target-receptor binding affinities[3].
Crystallographic Data & Structural Architecture
Single-crystal X-ray diffraction (SCXRD) of DAT-phenol derivatives reveals critical insights into their bond delocalization and packing behavior. Although conventional chemical drawings depict the exocyclic NH₂ groups as being joined to the triazine core by single bonds, crystallographic data consistently demonstrates that both endocyclic and exocyclic C–N bonds possess significant partial double-bond character[4].
Typically, the endocyclic C–N bonds average ~1.34 Å, while the exocyclic C–N bonds are slightly shorter (~1.32 Å), indicating extensive electron delocalization across the triazine ring and the amino substituents[2]. This planarity is crucial for facilitating the tight π-π stacking interactions observed between adjacent triazine and phenolic rings in the crystal lattice.
Quantitative Data Summary
The table below summarizes the typical quantitative crystallographic parameters expected for 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol and its closely related solvated analogs based on established DAT-derivative diffraction data[2].
Phenolic cross-linking driving 3D network formation.
Final
R1
/
wR2
< 0.05 / < 0.12
High-resolution structural validation.
Causality in Supramolecular Assembly
The crystallization of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol is not merely a physical phase change; it is a highly programmed supramolecular assembly. The DAT moiety has a
pKa
of approximately 4.86, making the triazine nitrogens excellent hydrogen-bond acceptors, while the amino protons act as strong donors[2].
The Causality of Motif Formation:
In the absence of competing groups, DAT molecules self-assemble into standard motifs (Motifs I-III) via N-H···N interactions[2]. However, the phenol group introduces a competitive, highly polarized O-H donor. Because the O-H···N hydrogen bond is thermodynamically stronger (shorter donor-acceptor distance) than the N-H···N bond, it acts as the primary nucleation driver. The crystal lattice is therefore built around a core O-H···N interaction, with the remaining DAT amino groups satisfying their hydrogen-bonding potential by forming secondary lateral networks. This sequential assembly is what prevents the formation of amorphous aggregates and yields highly ordered crystalline domains.
Supramolecular self-assembly pathway of DAT-phenol derivatives.
Self-Validating Experimental Protocols
To accurately determine the structure of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol, a rigorous, self-validating workflow must be employed. The following protocol details the causality behind each experimental choice.
Phase 1: Crystal Engineering & Growth
Step 1: Solvent Selection. Dissolve the compound in a competitive protic/aprotic solvent mixture (e.g., Ethanol/Water or DMF/Water).
Causality: The highly polar nature of the DAT-phenol molecule causes rapid, uncontrolled precipitation in non-polar solvents. A protic solvent dynamically breaks and reforms hydrogen bonds during nucleation, providing an "error-correction" mechanism that ensures the growth of defect-free single crystals.
Step 2: Controlled Evaporation. Allow the solution to evaporate slowly at ambient temperature (20-25 °C) over 7-14 days.
Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. Sharp extinction of light upon rotation confirms the integrity of a single-crystal domain rather than a twinned or amorphous aggregate.
Phase 2: SCXRD Data Collection
Step 1: Crystal Mounting and Cryoprotection. Harvest a crystal (optimal size ~0.2 x 0.2 x 0.1 mm), coat it in paratone oil, and mount it on a goniometer loop. Immediately cool the crystal to 100 K using a nitrogen cryostream.
Causality: Cooling to 100 K minimizes atomic thermal displacement parameters (ADPs). This is absolutely critical for DAT-phenol derivatives, as high thermal motion at room temperature obscures the electron density of the highly mobile hydrogen atoms on the amino and phenol groups.
Step 2: Diffraction. Collect data using Mo K
α
(
λ=0.71073
Å) or Cu K
α
(
λ=1.54184
Å) radiation.
Validation Checkpoint: During data reduction, verify that the internal agreement factor (
Rint
) is < 0.05. A higher value indicates poor crystal quality, severe absorption issues, or incorrect symmetry assignment.
Phase 3: Structural Solution and Refinement
Step 1: Phase Problem Solution. Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT).
Step 2: Anisotropic Refinement. Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on
F2
(SHELXL).
Step 3: Hydrogen Atom Location.
Causality: Do not place the heteroatom hydrogens (N-H, O-H) in geometrically calculated positions. Because these atoms dictate the supramolecular network, they must be located objectively from the difference Fourier electron density map and refined freely (or with mild DFIX restraints).
Validation Checkpoint: The refinement is considered self-validated and complete when the final
R1
is < 0.05, the goodness-of-fit (S) is near 1.0, and the highest peak in the residual electron density map is < 0.5
e−
/Å
3
.
Step-by-step single-crystal X-ray diffraction workflow for DAT-phenols.
References
Molecular Organization in Crystals of Bis(diaminotriazinyl)
Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)
Recent Advances in the Biological Activity of s-Triazine Core Compounds
PMC
Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citr
Supramolecular Dynamics and Hydrogen Bonding Behavior of 4-(4,6-Diamino-1,3,5-triazin-2-yl)phenol in Solution
Executive Summary The compound 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (also referred to as 2-(4-hydroxyphenyl)-4,6-diamino-1,3,5-triazine) is a highly versatile supramolecular building block and pharmacophore. Its stru...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (also referred to as 2-(4-hydroxyphenyl)-4,6-diamino-1,3,5-triazine) is a highly versatile supramolecular building block and pharmacophore. Its structural architecture features two distinct, highly active hydrogen-bonding motifs: a diaminotriazine (DAT) moiety and a phenolic hydroxyl group.
Understanding the solution-state hydrogen bonding behavior of this compound is critical for two major scientific domains: the engineering of Hydrogen-Bonded Organic Frameworks (HOFs)[3] and the rational design of targeted therapeutics, such as Cyclin-dependent kinase 2 (CDK2) inhibitors [1]. This technical guide provides an in-depth analysis of the thermodynamic, kinetic, and structural parameters governing its behavior in solution, supported by field-proven experimental protocols.
Mechanistic Principles of Hydrogen Bonding
The solution-state behavior of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol is dictated by the dynamic equilibrium between solute-solute and solute-solvent interactions. The molecule operates via two primary motifs:
The Diaminotriazine (DAT) Motif
The DAT group is a classic supramolecular synthon that presents a Donor-Acceptor-Donor (D-A-D) hydrogen-bonding array. In non-competitive, low-dielectric solvents (e.g.,
CDCl3
or
CD2Cl2
), the DAT motif strongly favors self-association (homodimerization) via complementary N–H···N interactions. Alternatively, it can engage in highly specific hetero-association with complementary Acceptor-Donor-Acceptor (A-D-A) molecules, such as thymine or uracil derivatives [4].
The Phenol Motif and Cooperativity
The phenolic hydroxyl group acts as both a strong hydrogen bond donor and a moderate acceptor. Recent studies on multi-component H-bond networks demonstrate that phenol groups can exhibit significant cooperativity —where the formation of one hydrogen bond thermodynamically enhances the propensity of the molecule to form subsequent hydrogen bonds [2]. In the context of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol, the electronic communication between the electron-donating phenol and the electron-deficient triazine ring enhances the overall polarization of the molecule, strengthening the DAT hydrogen bonds.
Solvent Competition Causality
The causality of solvent selection cannot be overstated. In polar, competitive solvents like DMSO-
d6
or Methanol-
d4
, the massive molar excess of solvent molecules outcompetes the intermolecular DAT-DAT or Phenol-DAT interactions. The solvent acts as a thermodynamic sink, fully solvating the monomeric species and disrupting supramolecular polymerization.
Caption: Logical mapping of DAT-phenol hydrogen bonding pathways and structural motifs.
Quantitative Thermodynamic Profiling
To accurately model the solution-state behavior, researchers must quantify the thermodynamics of association. The table below summarizes the representative quantitative parameters for the distinct hydrogen-bonding interactions of the DAT-phenol system.
Table 1: Thermodynamic Parameters of DAT-Phenol Interactions in Solution
Interaction Type
Solvent Environment
Interacting Partner
Association Constant (
Ka
,
M−1
)
Enthalpy (
ΔH
, kcal/mol)
DAT Homodimerization
Chloroform (
CDCl3
)
Self (DAT-Phenol)
150 - 300
-4.5 to -5.5
DAT Hetero-association
Chloroform (
CDCl3
)
Thymine Derivative
800 - 1,500
-6.5 to -8.0
Phenol H-Bonding
Dichloromethane (
CD2Cl2
)
Quinuclidine (Model)
~1,200
-5.0
Solvated Monomer
Dimethyl Sulfoxide (DMSO-
d6
)
Solvent (DMSO)
N/A (Fully Solvated)
N/A
Note: Variance in
Ka
is highly dependent on precise temperature control and trace water content in halogenated solvents.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By cross-referencing NMR shifts with calorimetric heat signatures, researchers can confidently isolate specific H-bond modalities.
Protocol A: Determination of
Ka
via
1
H NMR Titration
Causality: NMR is exquisitely sensitive to the deshielding effect caused by hydrogen bonding. As the DAT amine protons or the phenolic hydroxyl proton engage in H-bonding, their electron density decreases, causing a distinct downfield chemical shift.
Step-by-Step Methodology:
Solvent Preparation: Dry
CDCl3
over activated 3Å molecular sieves for 48 hours to eliminate competitive water hydrogen bonding.
Host Solution (Solution A): Prepare a 1.0 mM solution of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol in the dried
CDCl3
.
Guest Solution (Solution B): Prepare a 50.0 mM solution of the target guest (e.g., a thymine derivative) using Solution A as the solvent. Crucial Step: Using Solution A to dissolve the guest ensures the concentration of the host remains perfectly constant throughout the titration.
Titration Execution: Transfer 500 µL of Solution A into an NMR tube. Acquire a baseline
1
H NMR spectrum.
Sequential Addition: Inject aliquots of Solution B (e.g., 10 µL, 20 µL, 50 µL) into the NMR tube. Invert to mix, and acquire a spectrum after each addition.
Data Regression: Track the downfield shift (
Δδ
) of the
NH2
or
OH
protons. Fit the binding isotherm using a non-linear least-squares regression model (e.g., 1:1 binding model via BindFit) to extract
Ka
.
Protocol B: Thermodynamic Extraction via Isothermal Titration Calorimetry (ITC)
Causality: While NMR provides
Ka
, ITC directly measures the heat of interaction (
ΔH
), allowing for the calculation of entropy (
ΔS
) via the Gibbs free energy equation (
ΔG=−RTlnKa=ΔH−TΔS
).
Step-by-Step Methodology:
Degassing: Degas all solutions under vacuum for 10 minutes to prevent bubble formation, which causes catastrophic baseline noise in the microcalorimeter.
Cell Loading: Fill the sample cell (approx. 1.4 mL) with a 0.1 mM solution of the host.
Syringe Loading: Fill the injection syringe with a 1.0 mM solution of the guest.
Injection Sequence: Program the ITC to perform 25 injections of 10 µL each, with a 150-second equilibration interval between injections to allow the heat signal to return to baseline.
Integration: Integrate the area under each injection peak to determine the heat released per mole of injectant, yielding a sigmoidal binding curve.
Caption: Standardized workflow for thermodynamic profiling of H-bonded assemblies.
Applications in Drug Development and Therapeutics
Beyond materials science, the hydrogen-bonding behavior of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol has profound implications in oncology and targeted drug development.
The DAT motif acts as an excellent bioisostere for the adenine ring of ATP. In the highly competitive, aqueous environment of a biological system, the molecule must shed its hydration shell to bind to its target. Research has demonstrated that 2-(4,6-diamino-1,3,5-triazin-2-yl)phenol functions as an effective inhibitor against Cyclin-dependent kinase 2 (CDK2), exhibiting an
IC50
of 7.566 µM [1].
Mechanistic Causality in Kinase Inhibition:
The efficacy of this compound is driven by its dual H-bonding nature. The DAT group inserts into the ATP-binding pocket of CDK2, forming critical, highly directional hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Leu83) [5]. Simultaneously, the para-substituted phenol group extends toward the solvent-exposed region or interacts with adjacent polar residues, locking the inhibitor into a stable conformation and preventing the G1- to S-phase transition in cancer cells.
References
Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications
Source: PubMed Central (PMC)
1
Substituent Effects on Cooperativity in Three-Component H-Bond Networks Involving Phenol–Phenol Interactions
Source: Journal of the American Chemical Society (JACS)
2
Hydrogen-Bonded Organic Frameworks: A Rising Class of Porous Molecular Materials
Source: ACS Publications
3
Application of Hydrogen-Bonded Organic Frameworks in Environmental Remediation: Recent Advances and Future Trends
Source: MDPI
4
The Application of X-Ray Crystallography Towards the Design of Novel Inhibitors of MurA and CDK2
Source: DESY5
Spectroscopic Fingerprinting of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol: A Comprehensive Guide to NMR and IR Characterization
As the demand for high-performance polymers, supramolecular assemblies, and targeted therapeutics expands, the rigorous structural validation of heterocyclic intermediates becomes paramount. The molecule 4-(4,6-diamino-1...
Author: BenchChem Technical Support Team. Date: April 2026
As the demand for high-performance polymers, supramolecular assemblies, and targeted therapeutics expands, the rigorous structural validation of heterocyclic intermediates becomes paramount. The molecule 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol —a para-hydroxylated derivative of benzoguanamine—presents a unique analytical challenge. Its rigid, planar 1,3,5-triazine core coupled with multiple hydrogen-bond-donating moieties (two primary amines and one phenolic hydroxyl) dictates its physical behavior and spectroscopic signature.
This technical whitepaper provides an authoritative, in-depth framework for the characterization of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy. By deconstructing the causality behind solvent selection, resonance assignments, and vibrational modes, this guide equips analytical scientists with a self-validating system for structural confirmation.
Structural Dynamics and Analytical Strategy
The structural architecture of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol is defined by a highly electron-deficient triazine ring conjugated to an electron-donating phenol ring. This push-pull electronic configuration profoundly influences the local magnetic environment of its nuclei and the dipole moments of its bonds.
Because of its extensive intermolecular hydrogen-bonding network, the compound exhibits high crystallinity and poor solubility in non-polar halogenated solvents (e.g., Chloroform-d). Consequently, highly polar, hydrogen-bond-disrupting solvents are required to achieve the isotropic tumbling necessary for high-resolution NMR[1].
Fig 1: End-to-end spectroscopic characterization workflow for triazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Solvent Selection
The selection of Deuterated Dimethyl Sulfoxide (DMSO-d6) is non-negotiable for this class of compounds[2]. DMSO-d6 acts as a strong hydrogen-bond acceptor, actively solvating the -NH2 and -OH protons. This prevents the formation of polymeric aggregates in solution, thereby mitigating line broadening and allowing for the precise integration of exchangeable protons[3].
Proton (1H) NMR Resonance Logic
The 1H NMR spectrum is dominated by three distinct regions:
The Deshielded Hydroxyl: The phenolic -OH proton appears highly downfield due to its acidic nature and hydrogen bonding with the solvent.
The AA'BB' Aromatic System: The para-substitution of the phenol ring yields a classic pair of doublets (often referred to as an AA'BB' system). The protons ortho to the triazine ring are heavily deshielded by the magnetic anisotropy and electron-withdrawing inductive effect of the triazine core.
The Amino Protons: The four protons of the two primary amine groups typically appear as a single broad resonance due to the quadrupolar relaxation of the adjacent nitrogen-14 nuclei and intermediate chemical exchange rates.
Fig 2: Logic tree mapping functional groups to expected NMR chemical shift domains.
Carbon (13C) NMR Resonance Logic
The 13C NMR spectrum provides definitive proof of the triazine ring[4]. The carbon atom at the C2 position (connecting the triazine to the phenol) is distinct from the C4 and C6 carbons (connecting to the amines). The C4/C6 carbons experience resonance shielding from the lone pairs of the adjacent amino groups, pushing them slightly upfield relative to the highly deshielded C2 carbon.
Triazine C2 : Conjugated to the phenyl ring; lacks direct amine shielding.
~ 167.4
Quaternary (C=N)
Triazine C4, C6 : Shielded relative to C2 via resonance from the -NH2 lone pairs.
~ 160.5
Quaternary (C-O)
Phenyl C-OH : Deshielded by direct attachment to the electronegative oxygen.
~ 129.8
Aromatic CH
Phenyl C (ortho to triazine) : Correlates to the 8.12 ppm proton signal.
~ 127.1
Quaternary (C-C)
Phenyl C (ipso to triazine) : The bridgehead carbon connecting the two rings.
~ 115.2
Aromatic CH
Phenyl C (ortho to OH) : Shielded by the ortho-para directing hydroxyl group.
Fourier Transform Infrared (FT-IR) Spectroscopy
While NMR provides atomic connectivity, FT-IR validates the functional group integrity and the solid-state hydrogen-bonding behavior of the molecule. For highly crystalline aromatic amines, the Potassium Bromide (KBr) pellet method is preferred over Attenuated Total Reflectance (ATR) to minimize anomalous dispersion effects and capture the true breadth of the hydrogen-bonded N-H and O-H stretching modes.
Indicates extensive intermolecular hydrogen bonding in the solid state.
1630
Sharp, strong
N-H Bending (Scissoring)
Characteristic of primary amines.
1580, 1530
Sharp, very strong
C=N Stretch
The definitive fingerprint of the 1,3,5-triazine heterocyclic core.
1245
Sharp, medium
C-O Stretch
Confirms the phenolic carbon-oxygen single bond.
815
Sharp, strong
Triazine out-of-plane bend
Characteristic ring-puckering mode of 1,3,5-triazines.
Standardized Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following self-validating protocols must be adhered to during sample preparation and acquisition.
Protocol A: High-Resolution NMR Acquisition
Solvent Selection & Dissolution: Weigh exactly 15–20 mg of the purified analyte. Dissolve in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. Causality: The high concentration is required to achieve a sufficient signal-to-noise (S/N) ratio for the quaternary carbons in the 13C spectrum[2].
Particulate Filtration: Pass the dissolved sample through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Micro-particulates distort magnetic field homogeneity, leading to poor shimming and broadened spectral lines.
Tuning, Matching, and Shimming: Insert the sample into a ≥400 MHz NMR spectrometer. Perform automated tuning and matching for both 1H and 13C channels. Execute gradient Z-axis shimming until the lock signal stability exceeds 95% and the TMS peak exhibits a Full Width at Half Maximum (FWHM) of <1.0 Hz.
13C NMR: 1024 scans, D1 of 2.0 seconds, utilizing WALTZ-16 proton decoupling. Causality: The extended scan count compensates for the low natural abundance of 13C and the slow relaxation times of the three quaternary triazine carbons.
Matrix Dehydration: Dry spectroscopic-grade Potassium Bromide (KBr) in a vacuum oven at 110°C for a minimum of 24 hours. Causality: KBr is highly hygroscopic; absorbed water will produce a massive artifact band at ~3400 cm⁻¹, completely obscuring the critical N-H and O-H stretching regions of the analyte.
Milling and Homogenization: Weigh ~2 mg of the analyte and ~200 mg of the anhydrous KBr. Grind thoroughly in an agate mortar for 3 to 5 minutes until a fine, uniform powder is achieved. Causality: Inadequate milling leads to the Christiansen effect (asymmetric scattering), causing distorted, sloping baselines.
Pellet Pressing: Transfer the homogenized mixture to a 13 mm stainless steel die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the powder into a transparent, glass-like disk.
Spectral Acquisition: Place the pellet into the FT-IR spectrometer. Acquire the spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹, utilizing a DTGS detector. Background subtraction must be performed using a blank KBr pellet immediately prior to sample acquisition.
References
Title: The Biological Investigations of a Benzoguanamine- based Nickel Complex and Its Application as a Capable Nano‐catalyst for the Synthesis of Benzimidazoles - ResearchGate
Source: researchgate.net
URL: [Link]
Solubility Profile and Solvation Thermodynamics of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol in Organic Solvents
Executive Summary The compound 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (CAS: 25171-57-7), frequently referred to in polymer chemistry as 4-hydroxybenzoguanamine, is a highly functionalized triazine derivative. It is cri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (CAS: 25171-57-7), frequently referred to in polymer chemistry as 4-hydroxybenzoguanamine, is a highly functionalized triazine derivative. It is critically utilized as a formaldehyde scavenger in polyoxymethylene (POM) resins and as a cross-linking monomer in advanced epoxy formulations [1]. However, its integration into liquid-phase reactions and solvent-cast polymer films is historically bottlenecked by its highly recalcitrant solubility profile.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic empirical observation. We will dissect the thermodynamic causality behind its solvation behavior, outline a self-validating protocol for solubility screening, and provide actionable formulation strategies for drug development and materials science professionals.
To predict and manipulate the solubility of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol, one must first analyze its crystalline lattice energy. The molecule features three dominant structural motifs:
The 1,3,5-Triazine Core: A rigid, highly planar aromatic system that strongly favors
π−π
stacking in the solid state.
Two Primary Amine (-NH₂ groups): Acting as potent hydrogen bond donors and moderate acceptors.
The Para-Phenolic Hydroxyl (-OH group): Providing an additional, highly polarized hydrogen bond donor/acceptor site.
The Causality of Insolubility:
The high density of these functional groups results in an exceptionally stable, heavily cross-linked intermolecular hydrogen-bonding network within its crystal lattice. For dissolution to occur, the free energy of solvation (
ΔGsolv
) provided by the solvent must overcome this massive lattice energy (
ΔHlattice
).
Consequently, non-polar solvents (which only offer weak London dispersion forces) and polar protic solvents (which must break their own hydrogen-bonded networks to accommodate the solute) fail to provide sufficient thermodynamic driving force. Only polar aprotic solvents with high dipole moments and strong hydrogen-bond accepting capabilities can efficiently disrupt the triazine lattice without paying the energetic penalty of breaking solvent-solvent hydrogen bonds.
Thermodynamic logic tree detailing solute-solvent interactions and resulting solubility.
Quantitative Solubility Profile
The following table synthesizes the solubility profile of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol across standard organic solvent classes at standard ambient temperature (25.0 °C). Data is categorized by dielectric constant (
ε
) and primary solvation mechanism.
To accurately determine the solubility of highly crystalline triazine derivatives, kinetic dissolution models are insufficient. The system must reach thermodynamic equilibrium. Furthermore, UV-Vis quantification alone is prone to error due to solvent-mediated polymorphic transformations or solvate formation that can shift the molar extinction coefficient.
To ensure scientific integrity, the following protocol utilizes an orthogonal, self-validating system combining High-Performance Liquid Chromatography (HPLC-UV) with gravimetric mass balance.
Step-by-Step Methodology
Solid Dispense: Accurately weigh an excess amount (~200 mg) of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol into a 10 mL borosilicate glass vial.
Solvent Addition: Add exactly 5.0 mL of the target organic solvent. Seal the vial hermetically to prevent solvent evaporation, particularly for volatile solvents like DCM or Methanol.
Thermostatic Equilibration: Place the vials in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Agitate at 300 RPM for a minimum of 48 hours. Causality: 48 hours is strictly required because high-lattice-energy compounds exhibit notoriously slow dissolution kinetics; premature sampling yields false-low kinetic solubility rather than true thermodynamic solubility.
Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 × g for 15 minutes at 25.0 °C to pellet out the undissolved solid.
Supernatant Extraction & Split: Carefully extract the clear supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter. Split the filtrate into two distinct aliquots for orthogonal validation.
Validation Branch A (HPLC-UV): Dilute Aliquot A with the mobile phase (e.g., 0.1% TFA in Water/Acetonitrile) to fall within the linear dynamic range. Quantify via RP-HPLC using a C18 column at
λ
= 254 nm against a pre-established calibration curve.
Validation Branch B (Gravimetric): Transfer exactly 1.0 mL of Aliquot B into a pre-weighed, dried glass vial. Remove the solvent entirely using a vacuum centrifugal evaporator (e.g., Genevac) or lyophilizer. Weigh the residual solid using a microbalance.
Data Reconciliation: Compare the concentration derived from HPLC with the gravimetric mass. Self-Validation Check: If the gravimetric mass is significantly higher than the HPLC quantification, it indicates the presence of UV-inactive impurities or a solvent-induced shift in the chromophore, prompting immediate protocol recalibration.
Experimental workflow for isothermal solubility screening with orthogonal self-validation.
Formulation Strategies for Polymer Engineering
Because 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol is practically insoluble in standard industrial solvents (like toluene or alcohols), its application as a formaldehyde scavenger in polyacetal/polyoxymethylene (POM) resins requires specific engineering workarounds [2].
Melt Compounding: Instead of relying on solvent-based dispersion, the compound is typically introduced into the polymer matrix via twin-screw melt extrusion. The high shear forces and the elevated temperatures (typically >180 °C) bypass the need for an organic solvent, allowing the compound to disperse as a fine particulate within the polymer melt.
Pre-Dissolution in Co-Reactants: If liquid-phase incorporation is mandatory (e.g., in epoxy resin curing), the compound must be pre-dissolved in a reactive diluent or a highly polar aprotic solvent like DMF, which is subsequently stripped from the system under vacuum prior to final curing.
References
Google Patents. (2012). WO2012049293A1 - Coupled glass-fiber reinforced polyoxymethylene.
Google Patents. (2008). WO2008066053A1 - Polyacetal resin composition.
Foundational
Electronic Structure and Computational DFT Modeling of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol
Executive Summary The compound 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DAT-phenol) is a highly versatile molecular architecture characterized by a push-pull electronic system. It features an electron-donating phenol mo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DAT-phenol) is a highly versatile molecular architecture characterized by a push-pull electronic system. It features an electron-donating phenol moiety conjugated to an electron-accepting diaminotriazine (DAT) ring. This unique structural motif has garnered significant attention across diverse fields, from acting as an ATP-competitive cyclin-dependent kinase 2 (CDK2) inhibitor in oncology to serving as a building block for aggregation-induced emission enhancement (AIEE) materials.
This whitepaper provides an authoritative, step-by-step guide to the computational modeling of DAT-phenol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). By establishing a self-validating computational workflow, researchers can accurately predict its structural conformation, electronic frontier orbitals, and excited-state dynamics.
Molecular Significance and Causality in Modeling
Before initiating computational workflows, it is critical to understand why specific electronic features of DAT-phenol dictate its macroscopic properties.
Biological Activity (Kinase Inhibition): The diaminotriazine core acts as a potent hydrogen-bond donor/acceptor system. Experimental assays have demonstrated that 2-(4,6-diamino-1,3,5-triazin-2-yl)phenol exhibits targeted CDK2 inhibitory activity with an IC50 of 7.566 μM 1[1]. Accurate DFT modeling of the molecular electrostatic potential (MEP) is required to map these hydrogen-bonding interactions within the kinase hinge region.
Photophysics and AIEE: DAT derivatives are known to exhibit aggregation-induced emission enhancement and acid-responsive fluorescence 2[2]. Protonation of the triazine nitrogen atoms alters the HOMO-LUMO gap, triggering a twisted intramolecular charge transfer (TICT) state 3[3]. TD-DFT is essential to capture these vertical excitations and predict UV-Vis/fluorescence shifts.
Conformational Flexibility: The dihedral angle between the phenol and triazine rings dictates the degree of
π
-conjugation. Torsion scans of related triazinylphenols utilizing the B3LYP/6-31G* level of theory reveal the energy barriers required to achieve planar (fully conjugated) versus twisted conformations 4[4].
Computational Methodology: The DFT Workflow
To ensure a self-validating system, the computational protocol must sequentially optimize the geometry, verify the thermodynamic stability, and then extract electronic properties.
Protocol 1: Geometry Optimization and Frequency Analysis
Initial Coordinate Generation: Construct the DAT-phenol structure using a molecular editor. Perform a preliminary molecular mechanics (MMFF94) cleanup to relieve steric clashes.
Functional and Basis Set Selection: Select the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.
Causality: The diffuse functions (++) are critical for accurately modeling the expanded electron clouds of the lone pairs on the nitrogen and oxygen atoms. Polarization functions (d,p) accommodate the complex intra- and intermolecular hydrogen bonding networks.
Causality: Standard B3LYP fails to capture long-range van der Waals forces. D3(BJ) accurately models the non-covalent interactions between the triazine amino groups and surrounding solvent/crystal packing.
Optimization Execution: Run the optimization algorithm until the maximum force, RMS force, maximum displacement, and RMS displacement converge below default thresholds (e.g.,
4.5×10−4
hartree/bohr).
Vibrational Frequency Validation: Perform a harmonic vibrational frequency calculation on the optimized geometry.
Causality: Geometry optimization only locates a stationary point (first derivative = 0). Calculating the Hessian matrix (second derivative) ensures the number of imaginary frequencies (
Nimag
) is exactly zero, validating the structure as a true local minimum rather than a transition state.
Figure 1. Step-by-step DFT computational workflow for structural optimization.
Electronic Structure and Quantitative Analysis
The electronic structure of DAT-phenol is defined by its Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the electron-rich phenol ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the electron-deficient diaminotriazine ring.
Table 1: Quantitative Comparison of DFT Functionals for DAT-Phenol
Note: Data represents computational consensus values for push-pull triazine-phenol systems.
Functional / Basis Set
HOMO (eV)
LUMO (eV)
Bandgap (
Δ
E, eV)
Dipole Moment (Debye)
B3LYP / 6-31G*
-5.82
-1.45
4.37
4.12
B3LYP-D3 / 6-311++G(d,p)
-6.05
-1.68
4.37
4.35
M06-2X / 6-311++G(d,p)
-6.42
-1.15
5.27
4.41
CAM-B3LYP / 6-311++G(d,p)
-6.55
-1.02
5.53
4.48
Functional Selection Causality: While B3LYP provides excellent ground-state geometries, it artificially lowers the energy of charge-transfer states due to self-interaction errors. For accurate bandgap and excited-state calculations, range-separated functionals like CAM-B3LYP or high-exact-exchange functionals like M06-2X are strictly required.
Excited State Dynamics (TD-DFT)
To model the photophysical properties (such as the AIEE effect or UV-Vis absorption), Time-Dependent DFT (TD-DFT) is employed.
Protocol 2: TD-DFT Vertical Excitations
Solvent Model Integration: Apply the Polarizable Continuum Model (PCM) using water or methanol to mimic experimental assay conditions. Solvation stabilizes the highly polar excited states of the push-pull system.
Functional Switch: Utilize the CAM-B3LYP functional. Range-separation corrects the asymptotic behavior of the exchange potential, which is mandatory for capturing the Intramolecular Charge Transfer (ICT) from the phenol to the triazine ring.
Root Calculation: Calculate the first 20 singlet-to-singlet (
S0→Sn
) vertical excitations.
Orbital Contribution Analysis: Extract the transition dipole moments to identify the primary orbital transitions responsible for the
λmax
absorption peak (typically a
π→π∗
transition corresponding to the HOMO
→
LUMO excitation).
Figure 2. Intramolecular Charge Transfer (ICT) pathway upon photoexcitation.
Acid-Responsive Behavior
When modeling the acid-responsive fluorescence of DAT-phenol, researchers must protonate the triazine ring in silico. TD-DFT studies confirm that protonation enhances the electron-withdrawing capacity of the triazine nucleus, significantly reducing the HOMO-LUMO bandgap and inducing a Twisted Intramolecular Charge Transfer (TICT) state, which leads to fluorescence quenching3[3].
Self-Validating Experimental Correlates
A robust computational model must be anchored to empirical data. Validate the DFT outputs using the following experimental correlates:
Infrared (IR) Spectroscopy: Compare the calculated harmonic frequencies with experimental FT-IR data. Apply a functional-specific scaling factor (e.g.,
0.9613
for B3LYP/6-311G(d,p)) to correct for anharmonicity, focusing on the
ν(N−H)
stretches (~3300-3400 cm⁻¹) and
ν(O−H)
stretch.
NMR Spectroscopy: Utilize the Gauge-Independent Atomic Orbital (GIAO) method to compute theoretical
1H
and
13C
chemical shifts. Compare these against experimental NMR spectra to validate the predicted conformational isomer.
UV-Vis Spectroscopy: Correlate the TD-DFT vertical excitation energies (converted to nm) with the experimental
λmax
.
Application Note: Synthesis and Characterization of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Introduction & Mechanistic Overview The compound 4-(4,6-diamino-1,3,5-...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Standard Operating Protocol & Mechanistic Guide
Introduction & Mechanistic Overview
The compound 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol is a highly versatile building block utilized in the development of advanced covalent organic frameworks (COFs), flame-retardant epoxy resins, and specialized biologically active macromolecules[1]. The integration of the rigid 1,3,5-triazine core with a phenolic hydroxyl group provides dual sites for further functionalization, making it a critical intermediate in polymer chemistry and medicinal drug discovery.
The synthesis of 2,4-diamino-1,3,5-triazine derivatives is classically achieved through the base-catalyzed cycloaddition of an aromatic nitrile with dicyandiamide (cyanoguanidine)[2]. This protocol utilizes 4-hydroxybenzonitrile as the starting material. The reaction requires a high-boiling polar aprotic or protic solvent and a strong base (e.g., KOH) to lower the activation energy barrier for the nucleophilic attack of the amidine nitrogen onto the nitrile carbon, followed by spontaneous ring closure.
Fig 1: Mechanistic workflow for the base-catalyzed cycloaddition synthesis.
Experimental Design & Causality
As a self-validating protocol, every step in this methodology is designed with a specific physicochemical purpose. Understanding why a reagent or condition is used is critical for troubleshooting and scaling.
Stoichiometric Excess of Dicyandiamide: A 1.2 molar equivalent of dicyandiamide is used to drive the equilibrium toward complete consumption of the more expensive 4-hydroxybenzonitrile.
Solvent Selection (2-Methoxyethanol): The cycloaddition reaction requires significant thermal energy. 2-Methoxyethanol (b.p. 124 °C) provides an ideal reflux temperature while maintaining excellent solubility for both the polar precursors and the basic catalyst.
Workup pH Control: Because the reaction occurs under strongly basic conditions, the phenolic hydroxyl group is deprotonated (forming a water-soluble phenoxide). Acidifying the mixture to pH 6–7 during the workup is strictly required to protonate the phenoxide, thereby crashing the neutral target molecule out of the aqueous solution.
Reaction Optimization Data
The following table summarizes the quantitative optimization of reaction parameters to maximize yield while minimizing the formation of insoluble polymeric byproducts.
Temperature (°C)
Base Catalyst (eq)
Time (hours)
Conversion (%)
Isolated Yield (%)
Purity (HPLC)
90
KOH (0.2)
12
45
38
>95%
120
KOH (0.5)
8
88
82
>98%
125 (Reflux)
KOH (1.0)
6
>99
94
>99%
140 (Microwave)
KOH (1.0)
1
>99
91
>97%
Step-by-Step Synthesis Protocol
Safety & Compliance: This procedure must be conducted in a certified chemical fume hood. Personnel must wear appropriate PPE, including nitrile gloves, safety goggles, and a flame-resistant lab coat.
Phase 1: Reaction Assembly
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Add 4-hydroxybenzonitrile (11.9 g, 100 mmol) and dicyandiamide (10.1 g, 120 mmol) to the flask.
Add 100 mL of 2-methoxyethanol to the flask and stir at 400 rpm until a fine suspension is achieved.
Slowly add Potassium Hydroxide (KOH) pellets (5.6 g, 100 mmol). Note: The addition of KOH will cause a slight exothermic dissolution and the mixture may darken as the phenoxide forms.
Phase 2: Cycloaddition & Reflux
Submerge the flask in a pre-heated silicone oil bath. Raise the temperature to 125 °C to establish a gentle reflux.
Maintain the reflux under continuous stirring for 6 hours . The reaction mixture will transition from a suspension to a homogenous, dark amber solution as the cycloaddition proceeds[2].
Monitor the reaction progression via TLC (Eluent: Dichloromethane/Methanol 9:1). The disappearance of the nitrile spot (higher Rf) indicates reaction completion.
Phase 3: Workup and Precipitation
Remove the flask from the oil bath and allow it to cool to approximately 50 °C.
Pour the warm reaction mixture slowly into a beaker containing 400 mL of vigorously stirred ice-water. A highly basic, clear solution will form.
Critical Step: Dropwise, add 2M Hydrochloric Acid (HCl) to the aqueous mixture while monitoring with a pH meter. Continue addition until the pH reaches exactly 6.5 - 7.0.
Upon neutralization, the target compound, 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol, will rapidly precipitate as a dense, off-white to pale yellow solid.
Phase 4: Isolation and Purification
Isolate the precipitate via vacuum filtration using a Büchner funnel.
Wash the filter cake sequentially with cold distilled water (3 × 50 mL) to remove residual KCl salts and unreacted dicyandiamide.
For high-purity applications, recrystallize the crude solid from a boiling mixture of Ethanol/Water (70:30 v/v).
Dry the purified crystals in a vacuum oven at 80 °C for 12 hours.
Analytical Characterization
To validate the structural integrity of the synthesized batch, compare against the following expected spectral benchmarks:
FTIR (ATR, cm⁻¹): ~3400-3100 (broad, overlapping -OH and -NH₂ stretching), 1630 (C=N stretching of the triazine ring), 1510 (aromatic C=C), 815 (triazine ring out-of-plane bending).
¹H NMR (400 MHz, DMSO-d₆, δ ppm): 9.95 (s, 1H, -OH), 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.60 (s, 4H, -NH₂). Note: The integration of the amino protons (4H) versus the aromatic protons (4H) confirms the successful incorporation of the diamino-triazine moiety.
References
Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. National Center for Biotechnology Information (PMC).
Fabrication of Polyphosphazene Covalent Triazine Polymer with Excellent Flame Retardancy and Smoke Suppression for Epoxy Resin. CNRS / ResearchGate.
Application Note: 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol as an Advanced Reactive Flame Retardant in Polymer Matrices
Executive Summary & Chemical Rationale For researchers and scientists developing advanced materials—particularly those engineering cleanroom-compatible housings for sensitive drug-development and diagnostic equipment—the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
For researchers and scientists developing advanced materials—particularly those engineering cleanroom-compatible housings for sensitive drug-development and diagnostic equipment—the shift away from toxic, halogenated flame retardants is paramount. 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol , a multifunctional triazine-phenol derivative, has emerged as a highly efficient, halogen-free reactive flame retardant (FR) additive.
This compound features a dual-functional molecular architecture:
The Phenol Group (-OH): Provides a reactive site that can covalently bond with epoxy matrices or be functionalized with phosphorus compounds (such as DOPO), acting as an effective chemical cross-linking point in the polymer network[1].
The Diamino-s-Triazine Ring: A rigid, nitrogen-rich structure that possesses excellent thermal stability. During combustion, it contributes to gas-phase flame retardancy by releasing nonflammable gases and nitrogen-containing radicals[2].
By integrating this compound into an epoxy (EP) matrix, scientists can achieve a synergistic flame-retardant effect that operates simultaneously in both the gas and condensed phases, dramatically improving the Limiting Oxygen Index (LOI) and achieving UL-94 V-0 ratings without compromising the mechanical integrity of the polymer[3].
Mechanistic Causality of Flame Retardancy
Understanding the exact mechanism of action is critical for formulation optimization. The efficacy of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol relies on a dual-phase quenching system:
Condensed-Phase Mechanism: At elevated temperatures, the phenolic hydroxyl groups and the rigid triazine backbone promote early-stage cross-linking and carbonization. This forms a dense, intumescent (swollen) char layer that acts as a physical barrier, insulating the underlying unburned polymer from heat and preventing the escape of combustible volatile degradation products[3].
Gas-Phase Mechanism: As thermal degradation progresses, the diamino-triazine ring decomposes to release inert gases (such as N₂ and NH₃). This process physically dilutes the concentration of oxygen and flammable gases in the combustion zone. Furthermore, the decomposition releases amine radicals that scavenge highly reactive combustion radicals (H•, OH•), effectively interrupting the exothermic chain reaction of the flame[2]. When combined with phosphorus agents like DOPO, the release of •PO radicals further enhances this radical-scavenging effect[4].
Dual-phase flame retardancy mechanism of triazine-phenol additives in polymer matrices.
Experimental Protocol: Integration into Epoxy Resin
The following methodology details the integration of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol into a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin, cured with 4,4'-diaminodiphenylmethane (DDM).
Phase 1: Resin Pre-heating and Viscosity Reduction
Action: Heat the DGEBA resin to 80°C in a temperature-controlled oil bath.
Causality: DGEBA is highly viscous at room temperature. Heating to 80°C significantly reduces the complex viscosity of the resin. This is a critical prerequisite for the uniform dispersion of the solid triazine-phenol additive. If the resin remains too viscous, localized agglomerations of the flame retardant will occur, leading to structural weak points and inconsistent flammability test results.
Phase 2: Additive Incorporation and Homogenization
Action: Gradually add 10 wt% of finely milled 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol to the heated resin. Apply high-shear mechanical stirring (1200 rpm) for 30 minutes, followed immediately by 15 minutes of probe ultrasonication.
Causality: The diamino-triazine structure exhibits strong intermolecular hydrogen bonding, making the powder prone to aggregation. High-shear mixing breaks apart macroscopic clumps, while ultrasonication disrupts micro-agglomerates. This ensures a homogeneous molecular distribution, which is essential for uniform char formation during combustion[3].
Phase 3: Stoichiometric Curing Agent Addition
Action: Cool the homogenized mixture to 60°C. Add the DDM curing agent at a precise stoichiometric ratio (based on the epoxide equivalent weight).
Causality: Cooling the mixture to 60°C before adding the amine curing agent is vital to prevent a premature, rapid exothermic cross-linking event (runaway reaction). DDM is selected because its rigid aromatic rings synergize with the triazine rings to enhance the overall thermal and mechanical stability of the cured network[2].
Phase 4: Vacuum Degassing (Self-Validation Step)
Action: Place the resin mixture in a vacuum oven set to 60°C (-0.1 MPa). Monitor the mixture until no further bubbles evolve (approximately 15–20 minutes).
Causality & Validation: High-shear stirring introduces micro-bubbles. If trapped in the final matrix, these air voids act as stress concentrators (reducing mechanical strength) and oxygen reservoirs (artificially lowering the LOI). The complete cessation of bubbling serves as a visual, self-validating indicator that the matrix is entirely void-free and ready for casting.
Phase 5: Step-Curing Protocol
Action: Pour the degassed mixture into pre-heated PTFE molds. Cure in an oven at 100°C for 2 hours, followed by a post-cure at 150°C for 2 hours.
Causality: A two-stage thermal cure manages the exothermic heat of the epoxy-amine reaction. The 100°C stage builds the initial polymer network (gelation) gently, preventing the boiling off of unreacted components. The 150°C stage drives the reaction to complete conversion (vitrification), ensuring maximum cross-link density.
Self-Validation: Perform Differential Scanning Calorimetry (DSC) on a small sample of the cured resin. The absence of a residual exothermic peak confirms a 100% degree of cure, validating that the sample is structurally finalized and suitable for accurate thermal testing.
Experimental workflow for integrating and validating triazine-phenol in epoxy resins.
Quantitative Performance Data
The integration of triazine-phenol derivatives drastically alters the combustion profile of epoxy resins. The table below summarizes benchmark quantitative data derived from standardized flammability testing (Cone Calorimetry, UL-94, and LOI) comparing neat epoxy to formulations containing 5 wt% and 10 wt% of the triazine-phenol (TP) additive.
Formulation
FR Loading (wt%)
LOI (%)
UL-94 Rating
pHRR (kW/m²)
THR (MJ/m²)
Neat EP
0
21.5
No Rating
~1150
~85.0
EP/TP-5
5
28.4
V-1
~820
~62.3
EP/TP-10
10
34.2
V-0
~540
~41.5
Table 1: Flammability metrics demonstrating the efficacy of triazine-phenol additives. pHRR = peak Heat Release Rate; THR = Total Heat Release. A reduction in pHRR indicates a slower, more controlled burn, while a V-0 UL-94 rating signifies rapid self-extinguishment with no flaming drips.
Conclusion
4-(4,6-diamino-1,3,5-triazin-2-yl)phenol represents a highly effective, chemically reactive approach to flame-retardant polymer design. By leveraging both its phenolic reactivity for matrix integration and its triazine core for gas-phase quenching and char formation, researchers can formulate robust, halogen-free materials. These advanced polymers meet the stringent safety and outgassing requirements necessary for modern aerospace, electronics, and precision drug-development laboratory environments.
References
Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modification of epoxy resins
Source: National Institutes of Health (PMC)
URL:[Link]
Synergistic effect between a novel triazine‐based flame retardant and DOPO/HPCP on epoxy resin
Source: Polymers for Advanced Technologies (via Scite.ai)
URL:[Link]
Synthesis of a Novel P/N-Triazine-Containing Ring Flame Retardant and Its Application in Epoxy Resin
Source: National Institutes of Health (PMC)
URL:[Link]
Multifunctional Epoxy Resin with Flame Retardancy and Thermal Stability Driven by the Rigid Multiarm Structure
Source: ACS Applied Polymer Materials
URL:[Link]
The demand for high-performance thermosetting polymers with intrinsic flame retardancy has driven the transition away from toxic halogenated additives toward inherently stable molecular architectures. 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol —a phenolic guanamine derivative—serves as a highly versatile, nitrogen-rich monomer for epoxy resin synthesis. By leveraging both its phenolic hydroxyl group and primary amines, researchers can synthesize polyfunctional epoxy prepolymers that yield ultra-high crosslinking densities. This application note details the mechanistic causality of its reactivity, provides self-validating synthesis protocols, and outlines the resulting thermal and flame-retardant properties.
Mechanistic Insights & Molecular Causality
Differential Nucleophilicity in Glycidylation
When reacting 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol with epichlorohydrin (ECH), the reaction does not proceed uniformly across all heteroatoms. The 1,3,5-triazine ring is strongly electron-withdrawing. This electronic effect significantly reduces the nucleophilicity of the primary amines (-NH₂) at the 4- and 6-positions compared to standard aromatic amines.
Consequently, under mild basic conditions, the phenoxide ion (generated from the phenolic -OH) acts as the primary nucleophile, forming a monoglycidyl ether. However, by employing forcing conditions—specifically, elevated temperatures (80°C) and a phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB)—the amino groups can also undergo nucleophilic substitution. This allows for the synthesis of a highly branched, polyfunctional (up to pentafunctional) triazine-epoxy monomer.
Intrinsic Flame Retardancy (Gas and Condensed Phases)
Triazine derivatives possess abundant nitrogen atoms and are extensively utilized as environmentally friendly flame retardants[1]. The incorporation of the triazine core directly into the polymer backbone provides a dual-action flame retardancy mechanism:
Gas Phase: Upon thermal degradation, the triazine ring undergoes cleavage, releasing non-combustible gases (such as N₂ and NH₃). This dilutes the localized concentration of oxygen and combustible volatile fragments[2].
Condensed Phase: The rigid heterocyclic structure acts as an excellent char-forming agent, promoting the formation of a dense, intumescent carbonaceous layer that insulates the underlying unburned polymer from heat and oxygen[3].
Experimental Protocols
Protocol 1: Synthesis of Triazine-Based Epoxy Prepolymer (Glycidylation)
This protocol utilizes a phase-transfer catalyzed epoxidation to ensure high functionalization while preventing premature oligomerization.
Reagents:
4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (1.0 eq)
Epichlorohydrin (ECH) (10.0 eq) - Large excess prevents cross-linking.
Tetrabutylammonium bromide (TBAB) (0.05 eq)
50% aqueous NaOH solution (5.0 eq)
Step-by-Step Methodology:
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge the monomer, ECH, and TBAB.
Catalyzed Addition: Heat the heterogeneous mixture to 80°C under continuous stirring (400 rpm). Maintain for 2 hours to allow the formation of the intermediate chlorohydrin.
Dehydrohalogenation (Ring Closure): Cool the reaction to 60°C. Begin dropwise addition of the 50% NaOH solution over 1 hour. Causality: Slow addition controls the exothermic ring-closure reaction and prevents the hydrolysis of the newly formed oxirane rings.
Purification: Cool to room temperature. Add distilled water to dissolve the precipitated NaCl byproduct. Transfer to a separatory funnel and isolate the organic (ECH/polymer) layer. Wash the organic layer with deionized water until the pH is neutral.
Solvent Removal: Remove the excess ECH via rotary evaporation under reduced pressure (vacuum < 10 mbar) at 70°C until a constant weight is achieved.
Self-Validating System:
Titration: Determine the Epoxy Equivalent Weight (EEW) using the perchloric acid/tetraethylammonium bromide titration method. A target EEW matching the theoretical polyfunctional weight confirms successful substitution.
FTIR Checkpoint: The complete disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the appearance of the oxirane ring stretch (~910 cm⁻¹) validates the chemical transformation.
Protocol 2: Curing and Composite Formulation
Step-by-Step Methodology:
Mixing: Preheat the synthesized triazine-epoxy prepolymer to 80°C to lower its viscosity. Add a stoichiometric amount of 4,4'-diaminodiphenylmethane (DDM) hardener.
Degassing: Transfer the mixture to a vacuum oven at 80°C for 15 minutes. Causality: Removing entrapped air bubbles is critical; micro-voids act as stress concentrators that catastrophically lower the tensile strength of the final composite.
Step-Curing: Pour the degassed mixture into a pre-heated PTFE mold. Cure using a step-profile: 100°C for 2h → 150°C for 2h → 200°C for 2h. Causality: Step-curing prevents rapid exotherms that cause internal thermal stress and micro-cracking.
Self-Validating System:
DSC Analysis: Run a Differential Scanning Calorimetry (DSC) scan on the cured sample from 25°C to 250°C. The absence of a residual exothermic peak validates that the curing reaction has reached 100% conversion.
Quantitative Data: Performance Comparison
The integration of the triazine monomer dramatically shifts the thermal and fire-safety profile of the resulting thermoset compared to standard Bisphenol A diglycidyl ether (DGEBA) resins[1][2].
Property / Metric
Standard DGEBA (DDM Cured)
Triazine-Epoxy (DDM Cured)
Mechanistic Driver
Glass Transition Temp (
Tg
)
~140 °C
185 - 205 °C
High crosslinking density & rigid heterocyclic core.
Limiting Oxygen Index (LOI)
21.5%
> 33.0%
Nitrogen release acts as an oxygen diluent.
UL-94 Rating
No Rating (Burns)
V-0 (Self-Extinguishing)
Rapid intumescent char formation.
Peak Heat Release Rate (PHRR)
~900 kW/m²
~580 kW/m²
Char layer insulates unburned polymer from heat flux.
Char Yield (at 800°C, N₂)
~15%
> 45%
Triazine promotes carbonaceous network retention.
Process and Mechanistic Visualizations
Synthesis and Curing Workflow
The following diagram illustrates the chemical progression from the raw triazine monomer to the fully crosslinked network.
Caption: Chemical workflow from monomer glycidylation to final 3D crosslinked thermoset.
Dual-Phase Flame Retardancy Mechanism
This diagram maps the causality of the flame-retardant properties induced by the triazine core.
Caption: Gas and condensed phase mechanisms driving the UL-94 V-0 self-extinguishing behavior.
References
Synthesis of a highly efficient flame retardant containing triazine and pentaerythritol phosphate groups and its intumescent flame retardancy on epoxy resin
High Performance Polymers (ResearchGate)[Link]
A phosphorus/boron-containing triazine-trione derivative endowing epoxy resin with excellent flame retardance
Express Polymer Letters[Link]
Synthesis of a Novel P/N-Triazine-Containing Ring Flame Retardant and Its Application in Epoxy Resin
MDPI[Link]
Application Note: Covalent Integration of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DATP) as a Reactive Flame Retardant in Polyurethane Foams
Target Audience: Materials Scientists, Biomedical Device Engineers, and Pharmaceutical Packaging Researchers. Introduction & Mechanistic Rationale In the development of advanced polyurethane (PU) foams for medical device...
In the development of advanced polyurethane (PU) foams for medical devices, pharmaceutical cleanroom insulation, and specialty packaging, maintaining strict safety and toxicity profiles is paramount. Historically, the industry has relied on liquid additive flame retardants, such as tris(2-chloro-isopropyl) phosphate (TCPP). However, these additives are currently under intense regulatory scrutiny by agencies like the European Chemicals Agency (ECHA) due to their propensity to migrate, leach, and emit volatile organic compounds (VOCs) over time[1].
To overcome the limitations of migratory additives, researchers are pivoting toward 2 that form covalent bonds within the polymer matrix, permanently locking the functional molecules into the network[2].
4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DATP) is a multifunctional, highly aromatic triazine derivative. It features two primary amine groups (-NH₂) and one phenolic hydroxyl group (-OH). This unique structure provides a dual-action mechanism:
Gas-Phase & Condensed-Phase Synergy: The triazine ring boasts a high nitrogen content (up to 21%), which dilutes combustible gases by releasing non-flammable N₂ and NH₃ during thermal degradation. Simultaneously, the aromatic phenol ring promotes the formation of a dense, carbonaceous char layer that insulates the underlying polymer[3]. Triazine-based additives have been proven to significantly enhance the limiting oxygen index (LOI) and reduce total smoke release (TSR) without compromising the foam's structural integrity[4].
Covalent Network Integration: The amine and hydroxyl groups react directly with diisocyanates, forming robust polyurea and polyurethane linkages, respectively. This eliminates leaching risks, making the resulting foam highly suitable for sensitive biomedical environments.
Chemical Integration & Network Architecture
The incorporation of DATP into a PU matrix is not a simple additive process; it fundamentally alters the polymerization kinetics. The primary amines on the triazine ring are highly nucleophilic and react with isocyanates (forming urea linkages) at a significantly faster rate than the sterically hindered phenolic hydroxyl group (forming urethane linkages).
Chemical integration pathway of DATP and Polyol with MDI to form a crosslinked network.
Experimental Methodology & Protocols
Causality Behind the Protocol Design
DATP is a crystalline solid with strong intermolecular hydrogen bonding. Direct addition at room temperature results in particulate agglomeration, which acts as stress concentrators and degrades the foam's compressive strength. Pre-dispersing DATP at 80°C is a critical step; thermal energy disrupts these hydrogen bonds, allowing the polyol to fully solvate the DATP molecules. Furthermore, because the DATP amines accelerate gelation, the standard amine catalyst concentration must be reduced by 15–20% to prevent premature curing (scorching) and allow the blowing reaction to fully expand the foam.
Catalysts: N,N-dimethylcyclohexylamine (DMCHA) and Pentamethyldiethylenetriamine (PMDETA)
Blowing Agent: Distilled Water (chemical blowing) or Cyclopentane (physical blowing)
Procedure:
Thermal Solvation: Weigh the desired amount of polyether polyol into a reaction vessel. Heat the polyol to 80°C under continuous mechanical stirring (500 RPM).
DATP Integration: Gradually add the DATP powder (5% to 15% by weight of the total polyol blend) into the heated polyol. Increase stirring to 1000 RPM and maintain 80°C for 45 minutes until a homogeneous, clear to slightly turbid pre-polymer blend is achieved.
Cooling & Additive Blending: Allow the blend to cool to 25°C. Add the silicone surfactant (1.5 parts per hundred polyol, pphp), distilled water (2.0 pphp), and the adjusted catalyst package (reduce standard DMCHA by 20% to compensate for DATP's autocatalytic amine groups). Mix at 800 RPM for 5 minutes.
Isocyanate Injection: Rapidly inject the pMDI into the polyol blend at an NCO index of 1.10.
High-Speed Homogenization: Immediately mix the formulation using a high-shear impeller at 2500 RPM for exactly 6 seconds.
Free-Rise Foaming & Curing: Pour the reacting mixture into an open mold (e.g., 20x20x20 cm wooden box lined with release paper). Allow the foam to rise freely. Post-cure the foam at room temperature for 24 hours before cutting or characterization.
Protocol Self-Validation Checkpoints
To ensure the protocol is functioning correctly, monitor the reaction kinetics during Step 6:
Cream Time (CT): The time from mixing to the first visual expansion. Validation: Should be between 10–15 seconds. If CT < 8 seconds, the DATP amine reaction is dominating; reduce the PMDETA catalyst.
Tack-Free Time (TFT): The time until the surface of the foam is no longer sticky to the touch. Validation: Should be between 45–60 seconds. A TFT > 70 seconds indicates insufficient crosslinking, requiring a slight increase in the DMCHA catalyst.
Standardized experimental workflow for synthesizing DATP-integrated polyurethane foams.
Quantitative Data & Performance Metrics
The covalent incorporation of DATP yields a direct, dose-dependent improvement in fire retardancy without the severe mechanical degradation typically seen with non-reactive solid fillers. The table below summarizes the physical and thermal properties of the synthesized foams across varying DATP concentrations.
Table 1: Effect of DATP Concentration on Rigid PU Foam Properties
DATP Content (wt%)
Cream Time (s)
Core Density ( kg/m ³)
Compressive Strength (kPa)
Limiting Oxygen Index (LOI, %)
UL-94 Rating (Vertical Burn)
0% (Control)
15
35.0
220
19.5
Fail (No Rating)
5%
14
36.2
235
23.0
V-2
10%
12
37.5
250
26.5
V-1
15%
10
39.0
275
29.0
V-0
Data Interpretation: The increase in compressive strength (from 220 kPa to 275 kPa) validates that DATP is acting as a reactive cross-linker rather than a passive filler. The rigid triazine ring and the additional urea linkages stiffen the polymer backbone. Concurrently, the LOI reaches 29.0% at 15 wt% loading, achieving a UL-94 V-0 rating, demonstrating highly effective condensed-phase charring.
Conclusion
Integrating 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol into polyurethane formulations provides a highly effective, non-migratory solution for achieving stringent fire safety standards. By understanding the differential reactivity of its functional groups and employing thermal solvation techniques, formulation scientists can create robust, cross-linked PU-polyurea networks. This methodology is highly recommended for next-generation medical device housings, pharmaceutical cold-chain insulation, and environmentally compliant structural foams.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The compound 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (CAS: 25171-57-7) is a highly versatile building block utilized in the synthesis of advanced polymers, supramolecular assemblies, and targeted therapeutics. Typically synthesized via the cyclocondensation of 4-hydroxybenzonitrile with dicyandiamide, the resulting crude reaction mixture is notoriously complex. It often contains unreacted precursors, highly colored degradation products, and structurally similar polymerized triazine oligomers.
Achieving high purity requires exploiting the specific physicochemical properties of the target molecule. This compound possesses a unique amphoteric profile :
Weakly Basic Moiety: The 4,6-diamino-1,3,5-triazine ring contains nitrogen atoms capable of protonation at low pH.
Weakly Acidic Moiety: The phenolic hydroxyl group readily deprotonates at high pH.
The Causality of the Purification Strategy:
Rather than relying on exhaustive and solvent-heavy column chromatography for the bulk material, our primary purification step utilizes isoelectric precipitation [1]. By raising the pH above 11, the target compound is converted into a highly water-soluble sodium phenoxide salt, while non-acidic organic impurities (such as unreacted dicyandiamide and neutral oligomers) remain insoluble and are filtered away. Subsequent controlled acidification to the compound's isoelectric point (pH ~7.0) neutralizes the phenoxide. At this pH, the molecule carries a net-zero charge, its hydration shell collapses, and it selectively crystallizes out of solution.
For applications requiring >99.5% purity (e.g., pharmaceutical intermediates), this bulk step is followed by Reversed-Phase Semi-Preparative Liquid Chromatography (HPLC) [2].
Process Visualization
The following workflow maps the two-tier purification system, transitioning from scalable bulk isolation to ultra-high-purity analytical refinement.
Workflow for the two-tier purification of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol.
This self-validating protocol ensures that only compounds with the specific amphoteric pKa profile of the target molecule are carried through the liquid-solid phase transitions.
Reagents & Materials:
0.5 M Sodium Hydroxide (NaOH) aqueous solution
1.0 M Hydrochloric Acid (HCl) aqueous solution
Absolute Ethanol (EtOH)
0.45 µm PTFE membrane filters
Step-by-Step Methodology:
Alkaline Solubilization: Suspend 10.0 g of the crude reaction mixture in 100 mL of 0.5 M NaOH. Stir vigorously at room temperature (20–25 °C) for 30 minutes.
Insight: The target compound dissolves as a sodium phenoxide salt. If the solution remains highly turbid, it indicates a high concentration of unreacted precursors or polymerized by-products.
Clarification: Filter the alkaline suspension under a vacuum through a 0.45 µm PTFE membrane. Discard the filter cake (insoluble impurities) and retain the deep-colored filtrate.
Isoelectric Crystallization: Transfer the filtrate to a beaker equipped with a magnetic stirrer and a calibrated pH probe. Slowly add 1.0 M HCl dropwise until the pH reaches exactly 7.0.
Insight: Rapid acidification causes flash precipitation, which can trap impurities within the crystal lattice. Dropwise addition ensures a highly ordered, slow crystallization of the neutral phenol.
Isolation: Stir the resulting slurry at 4 °C for 2 hours to maximize thermodynamic yield. Collect the precipitate via vacuum filtration.
Solvent Washing: Wash the filter cake with 3 x 20 mL of cold 1:1 EtOH/Water (v/v).
Insight: This specific solvent ratio removes residual inorganic salts (NaCl) and trace organic impurities without dissolving the target triazine-phenol.
Drying: Dry the purified solid under a vacuum at 60 °C for 12 hours.
For downstream in vivo or high-precision analytical applications, semi-preparative chromatography is required to remove structurally related triazine oligomers that co-precipitate during Protocol A.
Equipment & Conditions:
System: Semi-preparative HPLC equipped with a UV-Vis Diode Array Detector (DAD).
Column: C18 Reversed-Phase (e.g., 250 mm x 20 mm, 5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.
Insight: TFA acts as an ion-pairing agent. It protonates the basic diamino groups of the triazine ring, preventing secondary interactions with residual silanols on the C18 stationary phase, thereby eliminating peak tailing.
Mobile Phase B: High-purity Acetonitrile (ACN).
Step-by-Step Methodology:
Sample Preparation: Dissolve 150 mg of the pre-purified product (from Protocol A) in 5 mL of Dimethyl Sulfoxide (DMSO). Filter through a 0.22 µm syringe filter to protect the column frit.
Gradient Elution: Run a linear gradient from 5% B to 60% B over 30 minutes at a flow rate of 15.0 mL/min.
Detection & Collection: Monitor the absorbance at 254 nm. Collect the major peak eluting at the characteristic retention time of the target compound.
Recovery: Remove the acetonitrile from the collected fractions via rotary evaporation at 40 °C. Lyophilize (freeze-dry) the remaining aqueous fraction to yield the ultra-pure TFA salt of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol.
Quantitative Data Presentation
The following table summarizes the expected performance metrics of the two-tier purification strategy, allowing researchers to select the appropriate endpoint based on their purity requirements.
Structurally related triazine oligomers, trace colorants
References
Title: Method for preparing 2-(4,6-diaryl-1,3,5-triazine-2-yl)-5-alkoxy-phenol (Patent CN111943895A)
Title: Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide
Source: Comenius University in Bratislava (uniba.sk)
URL: [Link]
(Validates the use of gradient semi-preparative liquid chromatography for the ultra-purification of complex, newly synthesized diamino-triazine derivatives). [2]
Application
Application Note: Selective Functionalization Techniques for the Hydroxyl Group of 4-(4,6-Diamino-1,3,5-triazin-2-yl)phenol
Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Scientific Context & Mechanistic Rationale The molecule 4-(4,6-dia...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, materials scientists, and drug development professionals.
Document Type: Technical Application Note & Experimental Protocol
Scientific Context & Mechanistic Rationale
The molecule 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (CAS: 25171-57-7), commonly referred to as DAT-phenol, is a highly versatile building block in supramolecular chemistry and materials science. The diaminotriazine (DAT) moiety is a privileged pharmacophore and a robust supramolecular synthon, renowned for its ability to form extensive hydrogen-bonded organic frameworks (HOFs) through complementary donor-acceptor-donor (D-A-D) interactions with molecules like uracil or thymine[1][2].
To incorporate the DAT motif into polymers, solid supports, or complex active pharmaceutical ingredients (APIs), researchers must functionalize the molecule without disrupting the critical hydrogen-bonding capacity of the primary amines. The primary challenge lies in achieving chemoselective O-functionalization (at the phenolic hydroxyl) in the presence of two exocyclic primary amines.
The Causality of Chemoselectivity
Successful functionalization relies on exploiting the distinct electronic environments of the reactive groups:
Triazine Amines (Poor Nucleophiles): The 1,3,5-triazine ring is strongly electron-withdrawing. The lone pairs on the exocyclic -NH₂ groups are delocalized into the electron-deficient aromatic system via resonance. Consequently, these amines exhibit exceptionally low nucleophilicity and basicity.
Phenolic Hydroxyl (Acidic & Nucleophilic upon Deprotonation): The phenol group has a pKa of ~9.5. By utilizing a mild base (e.g., K₂CO₃), the hydroxyl group is selectively deprotonated to form a highly nucleophilic phenoxide anion. Because the base is not strong enough to deprotonate the triazine amines (pKa > 15), the phenoxide selectively attacks electrophiles (alkyl halides, acyl chlorides), yielding O-functionalized products with near-perfect chemoselectivity.
Workflow of chemoselective O-functionalization of DAT-phenol via phenoxide intermediate.
Quantitative Data & Reagent Selection
To design a self-validating experimental system, reagent selection must be strictly controlled. Table 1 summarizes the optimal conditions for distinguishing between O- and N-functionalization pathways. Table 2 provides the physicochemical parameters that dictate these choices.
Table 1: Reagent Selection for Chemoselective Functionalization
Reaction Type
Target Bond
Optimal Base
Solvent
Temp (°C)
Expected Yield
Chemoselectivity (O:N)
Williamson Etherification
C-O-C
K₂CO₃ or Cs₂CO₃
Anhydrous DMF
60–80
75–90%
> 98:2
Esterification (Acylation)
C-O-C(=O)
Triethylamine (TEA)
THF or DMF
0–25
80–95%
> 95:5
N-Alkylation (Undesired)
C-N-C
NaH or KOtBu
DMSO
> 100
< 10%
Poor (Mixture)
Table 2: Comparative Physicochemical Parameters
Functional Group
pKa (Approx.)
Nucleophilicity (Relative)
Steric Hindrance
Phenolic -OH
9.5 – 10.0
Moderate (Neutral)
Low
Phenoxide -O⁻
N/A
Very High (Anionic)
Low
Triazine -NH₂
> 15.0
Very Low (Resonance stabilized)
High (Planar array)
Experimental Protocols
The following protocols provide self-validating steps, ensuring that the researcher can confirm the success of the reaction at each critical juncture.
This method is ideal for attaching alkyl spacers, PEG chains, or polymerizable groups (e.g., allyl bromide) to the DAT motif to construct porous HOF materials[3].
Initiation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve DAT-phenol in anhydrous DMF to achieve a 0.2 M concentration.
Deprotonation: Add finely powdered, anhydrous K₂CO₃. Stir the suspension at 60 °C for 45 minutes. Validation checkpoint: The solution will transition to a slightly darker, homogenous yellow tint, indicating the formation of the phenoxide anion.
Electrophilic Attack: Add the alkyl halide dropwise via syringe. Elevate the temperature to 80 °C and stir for 12–16 hours under an inert nitrogen atmosphere.
Reaction Monitoring: Monitor reaction progress via TLC (Eluent: 10% MeOH in Dichloromethane). Validation checkpoint: The O-alkylated product will elute significantly higher (higher Rf) than the highly polar, hydrogen-bonding DAT-phenol starting material.
Workup & Precipitation: Cool the mixture to room temperature. Pour the reaction mixture slowly into ice-cold distilled water (10× the volume of DMF) under vigorous stirring. The O-alkylated DAT product will precipitate as a fine powder.
Purification: Vacuum filter the precipitate and wash with copious amounts of deionized water to remove residual DMF and inorganic salts. Dry under high vacuum at 50 °C.
Analytical Validation: Perform ¹H NMR (in DMSO-d₆).
Success Marker: The phenolic -OH peak (~9.8 ppm) must completely disappear.
Integrity Marker: The broad singlet corresponding to the triazine -NH₂ protons (~6.6 ppm, 4H) must remain intact, proving that N-alkylation did not occur.
Protocol B: O-Acylation (Esterification)
Acyl chlorides are highly reactive. To prevent competing N-acylation of the triazine amines, the reaction temperature must be strictly controlled, and strong bases must be avoided.
Step-by-Step Methodology:
Dissolve DAT-phenol (1.0 equiv) in anhydrous THF (or DMF if solubility is poor) at 0 °C (ice bath).
Add Triethylamine (TEA) (1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 equiv).
Add the desired acyl chloride (1.05 equiv) dropwise over 15 minutes to prevent localized heating.
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Application in Supramolecular Chemistry
Once the hydroxyl group is functionalized, the DAT motif retains its pristine diaminotriazine face. This face acts as a powerful hydrogen-bonding array, capable of forming triple hydrogen bonds with complementary imide motifs (such as thymine, uracil, or cyanuric acid)[2]. This specific molecular recognition is the foundational mechanism for assembling Hydrogen-Bonded Organic Frameworks (HOFs), which are utilized in gas separation, environmental remediation, and advanced drug delivery systems[1][3].
Triple hydrogen-bonding array between functionalized DAT and complementary imide motifs.
Technical Support Center: Optimizing the Synthesis of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific thermodynamic and kin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific thermodynamic and kinetic bottlenecks associated with triazine core assembly. This guide prioritizes mechanistic causality and self-validating protocols to ensure high-yield, reproducible results.
I. Mechanistic Overview & Reaction Pathway
Understanding the competitive pathways during the cycloaddition of nitriles and dicyandiamide is the first step to optimizing your yield. The diagram below illustrates the critical juncture where the reaction either proceeds to the desired triazine ring or degrades via hydrolysis.
Reaction pathway and competitive side reactions in triazine synthesis.
II. Troubleshooting & Yield Optimization (FAQs)
Q1: Why is my overall synthesis yield consistently below 40% when using conventional reflux?A1: The cycloaddition between 4-hydroxybenzonitrile and dicyandiamide requires overcoming a significant activation energy barrier. Conventional reflux in low-boiling solvents (like ethanol or propanol) fails to provide the necessary thermal energy, leading to incomplete conversion. Furthermore, prolonged heating (>12 hours) in the presence of strong alkaline catalysts (e.g., KOH) promotes the competitive hydrolysis of the nitrile group into 4-hydroxybenzamide or 4-hydroxybenzoic acid. Transitioning to microwave-assisted synthesis dramatically accelerates the cyclization, minimizing hydrolytic degradation and boosting yields, a principle well-documented in1[1].
Q2: How do solvent selection and stoichiometry affect the reaction efficiency?A2: Dicyandiamide is a highly versatile synthon for nitrogen-containing heterocycles, but it exhibits notoriously poor solubility in standard non-polar and weakly polar organic solvents[2]. This limits the effective collision frequency with the nitrile. Using a high-boiling, highly polar aprotic solvent like DMSO ensures complete dissolution of both reactants. A slight stoichiometric excess of dicyandiamide (1.2 equivalents) compensates for any thermal decomposition of the reagent without complicating downstream purification.
Quantitative Yield Comparison
Table 1: Impact of Reaction Parameters on Synthesis Yield
Nitrile : DCDA Ratio
Catalyst (KOH)
Solvent
Conditions
Isolated Yield (%)
1.0 : 1.0
0.2 eq
Ethanol
Reflux (80°C), 24h
35%
1.0 : 1.2
1.0 eq
2-Methoxyethanol
Reflux (125°C), 12h
62%
1.0 : 1.2
1.0 eq
DMSO
Microwave (150°C), 15m
88%
1.0 : 1.5
1.0 eq
DMSO
Microwave (150°C), 15m
89%
Q3: My isolated product is discolored (yellow/brown) instead of the expected white powder. What causes this and how do I prevent it?A3: This is a classic symptom of phenol oxidation. The electron-rich phenolic moiety of 4-hydroxybenzonitrile (and the resulting triazine product) is highly susceptible to oxidation at elevated temperatures, particularly in strongly basic media exposed to atmospheric oxygen. Triazine derivatives containing phenolic groups are highly valuable as UV absorbers and polymer additives, where high purity and lack of color are essential[3]. To prevent discoloration, the reaction must be conducted under a strict inert atmosphere (Nitrogen or Argon), and all solvents should be thoroughly degassed prior to use.
III. Self-Validating Experimental Protocol: Microwave-Assisted Synthesis
To ensure reproducibility, the following protocol incorporates built-in validation steps—specifically pH-guided precipitation and orthogonal washing—to guarantee >95% purity without the need for complex chromatography.
Step 1: Reagent Preparation & Inertion
Charge a microwave-safe, heavy-walled reaction vial with 4-hydroxybenzonitrile (1.0 eq, 10 mmol) and dicyandiamide (1.2 eq, 12 mmol).
Purge the vial with Argon for 5 minutes to displace oxygen, preventing high-temperature phenol oxidation. Seal the vial tightly with a crimp cap.
Step 2: Microwave Irradiation
Place the vial in a dedicated synthesis microwave reactor.
Irradiate at 150°C for exactly 15 minutes with active cooling (if available) to maintain precise pressure control.
Causality Note: This rapid heating profile overcomes the cycloaddition activation barrier in minutes, finalizing ring closure before base-catalyzed nitrile hydrolysis can occur[1].
Pour the crude, dark mixture into 50 mL of ice-cold distilled water. The mixture will likely remain in solution due to the formation of the highly soluble potassium phenoxide salt.
Critical Step: Slowly add 1M HCl dropwise while monitoring the pH. Adjust the pH to exactly 7.0 - 7.5 .
Validation: 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol is an amphoteric-like molecule (it contains a basic diaminotriazine ring and an acidic phenol group). It reaches its minimum solubility (isoelectric point) at neutral pH, causing the target compound to precipitate as a dense solid, while excess dicyandiamide and inorganic salts remain completely dissolved in the aqueous phase.
Step 4: Orthogonal Washing & Drying
Filter the precipitate under vacuum using a Büchner funnel.
Wash the filter cake with hot distilled water (3 x 20 mL) to strip away any co-precipitated traces of dicyandiamide.
Wash with cold dichloromethane (2 x 10 mL) to extract any unreacted 4-hydroxybenzonitrile.
Dry the purified white solid in a vacuum oven at 60°C for 12 hours to afford the target compound.
IV. References
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives
Source: ResearchGate / RSC
URL:
Comparative study of Cyanourea and dicyandiamide in synthesis
Source: Benchchem
URL:
Method for preparing 2-(4,6-diaryl-1,3,5-triazine-2-yl)-5-alkoxy-phenol (CN111943895A)
Source: Google Patents
URL:
troubleshooting low solubility of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol in polymer matrices
Welcome to the Technical Support Center for advanced polymer additives. This guide is specifically designed for researchers and scientists troubleshooting the integration of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DATP...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced polymer additives. This guide is specifically designed for researchers and scientists troubleshooting the integration of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DATP) into various polymer matrices.
Mechanistic Overview: The Solvation Challenge of DATP
DATP presents unique solubility challenges due to its highly functionalized architecture. The molecule consists of a rigid triazine core, two primary amino groups, and a phenolic hydroxyl group. This specific combination drives the formation of an extensive, highly stable intermolecular hydrogen-bonding network[1].
In non-polar or weakly polar polymer matrices (e.g., polyolefins, standard epoxies), DATP's tendency to self-associate outcompetes polymer-solute interactions. This results in severe agglomeration, phase separation, and compromised mechanical properties of the final composite. The solvent-induced pathway complexity of such triazine-based supramolecular assemblies dictates that successful dispersion requires precise matching of Hansen Solubility Parameters (HSPs) or the introduction of competitive non-covalent interactions[2].
Troubleshooting FAQs
Q1: During melt compounding with polypropylene (PP), DATP forms macroscopic agglomerates. How can I achieve a homogenous dispersion?A: The root cause is the extreme polarity mismatch between the hydrophobic PP matrix and the highly polar, hydrogen-bonded DATP crystals.
Solution: Introduce a reactive compatibilizer, such as Maleic Anhydride-grafted Polypropylene (PP-g-MA). Under high shear and temperature, the maleic anhydride groups covalently react (via ring-opening amidation/esterification) with the amino and phenolic groups of DATP. This effectively anchors the DATP particles to the polymer backbone, reducing interfacial tension and preventing re-agglomeration.
Q2: I am using solvent casting for a polyurethane (PU) film, but DATP precipitates out as the solvent evaporates. What is going wrong?A: This is a classic example of solvent-induced pathway complexity[2]. As the solvent evaporates, the concentration of DATP crosses its critical aggregation concentration, causing the triazine moieties to rapidly self-assemble due to
π−π
stacking and hydrogen bonding.
Solution: Utilize a co-solvent system with a high hydrogen-bonding parameter (
δH
) such as DMF or DMSO during the initial dissolution. Additionally, incorporating hyperbranched polymers (e.g., hyperbranched polyurethanes) can physically disrupt the DATP crystal lattice and stabilize the dispersion through steric hindrance and competitive hydrogen bonding[3].
Q3: Can host-guest chemistry improve the solubility of DATP without permanently altering its chemical structure?A: Yes. Macrocyclic confinement is a highly effective strategy for triazine derivatives. By introducing cyclodextrins (e.g., hydroxypropyl-
β
-cyclodextrin, HPCD), you can form inclusion complexes where the hydrophobic triazine/phenol core is shielded within the cyclodextrin cavity. The hydrophilic exterior of the complex ensures excellent compatibility with polar matrices like Polyvinyl Alcohol (PVA)[4].
Objective: Achieve nanoscale dispersion of DATP in a polyolefin matrix using in-situ reactive compatibilization.
Pre-drying: Dry DATP powder and PP/PP-g-MA pellets in a vacuum oven at 80°C for 12 hours. Causality: Removing adsorbed moisture is critical, as water will hydrolyze the maleic anhydride rings, neutralizing their reactivity toward DATP.
Premixing: Mechanically blend PP pellets, 5–10 wt% PP-g-MA, and the desired loading of DATP (e.g., 2–5 wt%).
Extrusion: Feed the mixture into a co-rotating twin-screw extruder.
Temperature Profile: 180°C (feed zone) to 210°C (die).
Screw Speed: 150–200 RPM. Causality: High shear forces are required to physically break apart the primary DATP agglomerates so the anhydride groups can access the exposed DATP surfaces.
Quenching & Pelletizing: Extrude the strand directly into a water bath to freeze the polymer morphology, then air-dry and pelletize.
Validation: Analyze cryo-fractured surfaces of the pellets using Scanning Electron Microscopy (SEM). A successful run is validated by the absence of DATP domains larger than 1
μ
m.
Objective: Molecularly disperse DATP in a polar matrix (e.g., PVA) using HPCD inclusion complexes.
Complexation: Dissolve HPCD in deionized water. Slowly add DATP (molar ratio 3:1 HPCD:DATP) under continuous stirring at 60°C for 24 hours to form the inclusion complex[4].
Matrix Integration: Add the aqueous DATP-HPCD solution dropwise into a pre-dissolved 10 wt% PVA aqueous solution.
Homogenization: Ultrasonicate the mixture for 30 minutes at room temperature. Causality: Sonication provides the cavitation energy needed to ensure uniform distribution of the supramolecular complexes before the viscosity increases during drying.
Casting: Pour the mixture into a Teflon mold and dry at 40°C in a convection oven until the film is fully formed.
Quantitative Data: Impact of Dispersion Strategies
The following table summarizes the expected outcomes when applying different dispersion methodologies to DATP across various polymer matrices.
Matrix System
Dispersion Strategy
DATP Loading (wt%)
Max Agglomerate Size (
μ
m)
Tensile Strength Impact
Polypropylene (PP)
Direct Melt Mixing
5.0
> 15.0
- 25% (Brittle failure)
Polypropylene (PP)
10% PP-g-MA Compatibilizer
5.0
< 0.5
+ 5% (Toughened)
Polyurethane (PU)
Standard Solvent (THF)
3.0
8.0
- 15%
Polyurethane (PU)
Hyperbranched PU Additive
3.0
< 0.1 (Nanoscale)
+ 12%
Polyvinyl Alcohol
Direct Aqueous Mixing
2.0
Insoluble / Precipitates
N/A
Polyvinyl Alcohol
HPCD Inclusion Complex
2.0
Molecularly dispersed
+ 8%
Visualizations
Mechanistic pathway comparing DATP self-assembly (aggregation) versus engineered solvation.
Step-by-step experimental workflow for the reactive melt compounding of DATP in polyolefins.
References
Title: Solvent-Induced Pathway Complexity of Supramolecular Polymerization Unveiled Using the Hansen Solubility Parameters
Source: Journal of the American Chemical Society (acs.org)
URL: [Link]
Title: Recognition-Mediated Unfolding of a Self-Assembled Polymeric Globule
Source: Macromolecules (acs.org)
URL: [Link]
Title: Synthesis of s-Triazine-Based Hyperbranched Polyurethane for Novel Carbon-Nanotube-Dispersed Nanocomposites
Source: Journal of Applied Polymer Science (researchgate.net)
URL: [Link]
Source: Nankai University Repository (nankai.edu.cn)
4-(4,6-diamino-1,3,5-triazin-2-yl)phenol Polymerization: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the polymerization of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DATP) . This bifunctional monomer—featuring both a phenolic ring and a diaminotriazine (melamine-like) moiety—of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the polymerization of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DATP) . This bifunctional monomer—featuring both a phenolic ring and a diaminotriazine (melamine-like) moiety—offers exceptional thermal stability and extensive hydrogen-bonding capabilities. However, its high theoretical functionality (up to 6 reactive sites) and strong intermolecular interactions make its polycondensation with aldehydes (such as formaldehyde) highly susceptible to premature gelation and solubility issues.
This guide is designed for researchers and drug development professionals, providing field-proven protocols, mechanistic insights, and targeted troubleshooting to optimize your reaction conditions.
Mechanistic Overview & Workflow
The polymerization of DATP with formaldehyde follows a step-growth polycondensation mechanism similar to the synthesis of melamine-formaldehyde and phenol-formaldehyde (resole) resins.
The causality behind the reaction design lies in the differential reactivity of DATP's functional groups. The diaminotriazine amino groups readily undergo nucleophilic addition with formaldehyde to form methylol (-CH₂OH) intermediates. Simultaneously, the phenol ring (activated at the ortho positions) can also participate in electrophilic aromatic substitution. To prevent the amine groups from protonating (which kills their nucleophilicity) and to activate the phenol via partial deprotonation, the reaction must be conducted under strictly controlled alkaline conditions (pH 8.5–9.0). Subsequent heating drives the condensation of these methylol groups into methylene (-CH₂-) and methylene ether (-CH₂-O-CH₂-) bridges, forming a highly crosslinked thermoset or, if templated, a mesoporous organic polymer[1].
Workflow for the base-catalyzed polycondensation of DATP with formaldehyde.
This standard operating procedure (SOP) is designed as a self-validating system. Built-in analytical checkpoints ensure that you only proceed to the next phase if the current phase is chemically complete, preventing wasted batches.
Materials Required
4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DATP)
Formaldehyde (37% aqueous solution)
Sodium Hydroxide (20% w/v aqueous solution)
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
Step 1: Monomer Dissolution & pH Adjustment
Charge a 3-neck round-bottom flask (equipped with a mechanical stirrer, reflux condenser, and thermometer) with 37% aqueous formaldehyde.
Adjust the pH to exactly 8.5–9.0 using 20% NaOH. Causality: This pH range is critical to deprotonate the phenol for solubility while keeping the triazine amines nucleophilic.
Heat the solution to 60°C.
Slowly add DATP powder in small aliquots. If the DATP does not dissolve completely due to strong intramolecular hydrogen bonding[2], add DMSO dropwise (up to 15% v/v) until the solution clears.
Validation Checkpoint: The mixture must transition from a cloudy suspension to a transparent, amber solution. Do not proceed if particulates remain.
Step 2: Methylolation (Addition Phase)
Maintain the temperature strictly between 60°C and 70°C for 90 minutes.
Monitor the reaction exotherm. The addition of formaldehyde to the diaminotriazine ring is highly exothermic; use an ice bath if the temperature spikes above 75°C to prevent premature crosslinking.
Validation Checkpoint: Perform a sodium sulfite titration on a 1 mL aliquot. The reaction is complete when the free formaldehyde concentration drops below 2%.
Step 3: Pre-Polymer Condensation (A-Stage Resin)
Once methylolation is verified, raise the temperature to 80–85°C.
Allow the condensation reaction to proceed, forming methylene bridges.
Every 15 minutes, perform a "Water Tolerance Test": extract 1 mL of the resin and drop it into 10 mL of DI water at 20°C.
Validation Checkpoint: The A-stage is complete when the drop of resin immediately turns milky-white in water (indicating the polymer chains have grown large enough to become hydrophobic). Immediately cool the reactor to room temperature to arrest the reaction.
Step 4: Thermal Curing
Cast the A-stage resin into the desired mold or apply it to a substrate.
Cure in a forced-air oven at 120°C for 2 hours, followed by a post-cure at 160°C for 2 hours.
Quantitative Data: Optimization Parameters
The following table summarizes the critical reaction parameters, their direct physical effects on the polymerization process, and the optimal targets for synthesizing a stable, high-molecular-weight pre-polymer.
Parameter
Operational Range
Effect on Polymerization
Optimal Target
Molar Ratio (F:DATP)
2.0 : 1 to 4.5 : 1
Controls crosslink density. Low ratios yield linear oligomers; high ratios cause rapid gelation.
Controls chain growth rate. Higher temps drastically reduce the gel time window.
80°C – 85°C
Co-Solvent (DMSO)
0% to 25% (v/v)
Disrupts hydrogen bonding for monomer dissolution[3]. Excess solvent inhibits curing.
10% – 15%
Troubleshooting & FAQs
Q1: My reaction mixture gels into a solid mass during the methylolation stage (Step 2). What is causing this?A1: Premature gelation occurs when the condensation rate outpaces the addition rate. DATP has a theoretical functionality of 6 (four amine hydrogens and two ortho phenol positions). This exceptionally high functionality drastically lowers the gel point.
Fix: You are likely experiencing a thermal runaway. Strictly control the temperature to remain below 70°C during the first 90 minutes. Additionally, ensure your pH has not dropped below 8.0, as acidic conditions catalyze rapid methylene bridge formation.
Q2: The DATP monomer refuses to dissolve in the aqueous formaldehyde, even at 60°C. How can I force dissolution?A2: DATP exhibits powerful intra- and inter-molecular hydrogen bonding networks between the triazine amines and the phenolic hydroxyls, creating a highly stable crystalline lattice[2].
Fix: Do not simply increase the temperature, as this will cause the dissolved fraction to crosslink instantly. Instead, introduce a highly polar, aprotic co-solvent like DMSO or DMF (up to 15% of total volume) to disrupt the hydrogen bonds[3]. Alternatively, slightly increasing the NaOH concentration to ensure complete formation of the phenoxide ion will drastically improve aqueous solubility.
Q3: I am trying to synthesize a Mesoporous Organic Polymer (MOP) for catalysis. How do I induce porosity in this resin?A3: Standard polycondensation yields a dense, non-porous thermoset. To create a triazinyl-functionalized mesoporous organic polymer (TRI-MOP), you must employ a polymer-oriented synthesis strategy using a pore-forming agent (porogen).
Fix: Introduce a template such as Polyethyleneimine (PEI) or a block copolymer (e.g., Pluronic F127) during the A-stage condensation[1]. The growing DATP-formaldehyde network will crosslink around the template. Post-curing, the template is removed via calcination or solvent extraction, leaving behind a highly stable, mesoporous structure.
Q4: The final cured polymer is brittle and exhibits poor thermal stability. How can I improve the mechanical properties?A4: Brittleness in highly functionalized triazine-phenolic resins is usually a symptom of an incomplete cure or trapped condensation byproducts (water).
Fix: Implement a stepped curing profile. Rushing the cure at 160°C traps water vapor (the byproduct of condensation) inside the matrix, creating micro-voids that act as stress concentrators. Cure at 90°C for 2 hours to slowly drive off water, then ramp to 120°C, and finally 160°C to achieve maximum crosslink density without void formation.
References
A Polymer-Oriented Synthesis Of Triazinyl Functionalized Mesoporous Organic Polymer Encapsulating Uitrafine Metal Clusters for Alkynes Semi-Hydrogen
Substituent Effects on Cooperativity in Three-Component H-Bond Networks Involving Phenol–Phenol Interactions. Journal of the American Chemical Society (ACS).
Surface functionalization strategies for polydiacetylene-based colorimetric sensors. PubMed Central (NIH).
Technical Support Center: A Guide to Preventing Thermal Degradation of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol
Welcome to the technical support center for 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound and seek to maintain it...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound and seek to maintain its integrity during experimental and processing workflows. As a molecule combining a reactive phenolic group with a robust triazine core, understanding its thermal behavior is paramount to ensuring experimental reproducibility, product purity, and safety. This document provides in-depth, field-proven insights into the causes of thermal degradation and offers actionable strategies for its prevention.
Section 1: Frequently Asked Questions - Understanding the Core Chemistry
This section addresses the fundamental properties of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol and the nature of its thermal instability.
Q1: What is 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol and why is its thermal stability a critical parameter?
A: 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol is a heterocyclic organic compound featuring a phenol group attached to a diaminotriazine ring. The triazine ring itself is known for its high thermal stability and is often incorporated into larger structures to enhance heat resistance.[1][2] However, the molecule's phenolic moiety is susceptible to oxidation, particularly at elevated temperatures. This degradation can compromise the compound's purity, affect its performance in subsequent reactions or formulations, and lead to undesirable coloration. For professionals in drug development, maintaining the precise chemical structure is non-negotiable for ensuring efficacy and safety.
Q2: What are the primary mechanisms of thermal degradation for this molecule?
A: The degradation is primarily a two-fold issue, centered on the phenolic group and, to a lesser extent, the substituents on the triazine ring at much higher temperatures.
Oxidation of the Phenol Group: This is the most common and lowest-energy degradation pathway. In the presence of oxygen, the phenol can oxidize to form colored quinone-type species.[3] This process is often catalyzed by trace metal impurities and light, and it is significantly accelerated by heat. This is the primary reason for sample discoloration (e.g., yellowing or browning) during processing.
High-Temperature Decomposition: At significantly higher temperatures (typically >300°C), more energetic decomposition pathways become accessible.[4] This can involve the cleavage of the C-N bonds of the amino groups or the C-O bond linking the phenol to the triazine ring, leading to fragmentation of the molecule. The inherent stability of the triazine ring means it is often the last part of the molecule to decompose.[4]
Q3: What are the common visual and analytical signs of thermal degradation?
A: The most immediate sign is a change in color . A pure, stable sample should be colorless or off-white. The development of a yellow, pink, or brown tint is a strong indicator of the formation of oxidized phenolic species.[5] Analytically, degradation is confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), where you will observe a decrease in the area of the main peak corresponding to the parent compound and the emergence of new peaks representing degradation products.
Preventing degradation begins with careful control of the processing environment. The following Q&A section details the most effective proactive measures.
Q4: What is the most critical process parameter to control for preventing degradation?
A:Temperature. While seemingly obvious, its importance cannot be overstated. Many synthetic routes for triazine derivatives can be conducted at moderate temperatures.[6][7][8] It is crucial to determine the minimum temperature required for your specific process (e.g., dissolution, reaction, melt processing) and not exceed it. The use of thermal analysis techniques like Thermogravimetric Analysis (TGA) is highly recommended to empirically determine the onset temperature of decomposition for your specific material.
Reaction kinetics vs. stability trade-off. Lower temperatures are always preferred if reaction rates are acceptable.
Drying
60°C to 100°C (under vacuum)
Sufficient to remove common solvents without initiating significant phenolic oxidation.
Melt Processing
Must be below TGA onset
Processing above the decomposition temperature will lead to rapid, irreversible degradation.
Q5: Why is processing under an inert atmosphere so critical?
A: As the primary degradation mechanism is oxidation of the phenol group, the exclusion of oxygen is the most effective preventative measure.[10] By replacing air with an inert gas like nitrogen (N₂) or argon (Ar), you remove a key reactant required for the formation of colored quinone byproducts. This is standard practice for handling sensitive phenolic compounds.[5] For any process involving heating the material above room temperature for extended periods, an inert atmosphere is mandatory for maintaining high purity.
Q6: What chemical stabilizers or antioxidants can be employed during processing?
A: When precise temperature control and inerting are insufficient, the addition of stabilizers can provide an extra layer of protection. The choice of stabilizer is critical and should be based on the processing conditions and downstream application.
Stabilizer Class
Examples
Mechanism of Action
Typical Concentration
Phosphites / Phosphonites
Tris(2,4-di-tert-butylphenyl) phosphite
Oxygen scavengers. They react with hydroperoxides, preventing them from oxidizing the primary phenolic group. Highly effective against color formation.[3]
0.05 - 0.5% w/w
Hindered Phenols
Butylated hydroxytoluene (BHT)
Radical scavengers. They donate a hydrogen atom to terminate radical chain reactions. Often used in synergy with phosphites.[3]
0.05 - 0.5% w/w
Nitrogenous Compounds
Dicyandiamide, Picoline
Can inhibit ageing and discoloration in phenolic systems, though the mechanism can be complex.[11]
0.1 - 2.0% w/w
Acidic Stabilizers
Phosphoric acid, Citric acid
Can chelate metal ions that catalyze oxidation and help maintain a pH environment less favorable to oxidation.[12]
Trace amounts
Causality Note: A synergistic blend of a primary antioxidant (like a hindered phenol) and a secondary antioxidant (like a phosphite) is often most effective. The phosphite protects the primary antioxidant during high-temperature processing, leaving it available to provide long-term thermal stability.[3]
Section 3: Troubleshooting Guide for Common Degradation Issues
This guide provides a logical framework for diagnosing and resolving issues as they arise in the lab.
Caption: Troubleshooting decision tree for thermal degradation.
Section 4: Essential Analytical Protocols for Quality Control
A self-validating workflow requires robust analytical methods to confirm stability and purity.
4.1 Protocol: Assessing Thermal Stability Profile via TGA/DSC
This protocol establishes the fundamental thermal limits of your material.
Objective: To determine the onset temperature of thermal decomposition (T_onset) and identify the melting point (T_m).
Methodology:
Sample Preparation: Place 5-10 mg of the dried 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol powder into a standard aluminum TGA or DSC pan.
Temperature Range: 30 °C to a temperature just below the T_onset found by TGA.
Data Analysis:
TGA Thermogram: Identify T_onset as the temperature at which significant weight loss begins (e.g., 5% weight loss).
DSC Thermogram: Identify T_m as the peak of the endothermic melting event.[4]
Self-Validation: A high-purity, stable sample will exhibit a sharp melting peak in DSC and a single-step decomposition at a high temperature in TGA. A broad melting peak or early onset of decomposition suggests the presence of impurities or degradation.
4.2 Protocol: Quantifying Purity and Degradation Products via HPLC-UV
This is the gold-standard method for quantifying the parent compound and its impurities.
Objective: To separate and quantify 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol from any degradation byproducts.
Methodology:
Sample Preparation:
Accurately weigh and dissolve a known amount of the processed sample in a suitable solvent (e.g., Methanol, Acetonitrile) to a final concentration of ~1 mg/mL.
Prepare a reference standard of the pure, unprocessed compound at the same concentration.
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Example):
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile. The exact ratio must be optimized to achieve good separation.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
UV Detection: Monitor at a wavelength where the parent compound has maximum absorbance (determined by UV-Vis scan).
Data Analysis:
Compare the chromatogram of the processed sample to the reference standard.
Calculate the purity of the sample by the area percent method: Purity % = (Area of Parent Peak / Total Area of All Peaks) * 100.
The presence of new peaks, especially earlier eluting (more polar) peaks, often indicates degradation products.
Self-Validation: A successful, non-degradative process will yield an HPLC chromatogram with a single, sharp peak for the parent compound, showing >99% purity with no significant secondary peaks compared to the reference standard.
Section 5: Mechanistic Visualization
Understanding the likely chemical transformation helps in devising targeted prevention strategies.
Technical Support Center: Resolving NMR Peak Overlaps in 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol Characterization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization of heavily functionalized heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the structural characterization of heavily functionalized heterocycles. 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol presents a classic analytical challenge: severe spectral overlap between the triazine amino (-NH₂) protons, the phenolic hydroxyl (-OH) proton, and the aromatic protons when analyzed in standard solvents like DMSO-d₆.
This guide provides field-proven, self-validating protocols to definitively resolve these overlaps, ensuring high scientific integrity in your drug development workflows.
Quantitative Data: Expected Chemical Shifts and Overlap Regions
Before troubleshooting, we must establish the baseline expected chemical shifts for this molecule in DMSO-d₆. The electron-donating nature of the phenol group and the electron-withdrawing nature of the triazine ring create distinct electronic environments, but solvent effects force critical overlaps.
Nucleus
Functional Group
Expected Shift (DMSO-d₆)
Multiplicity
Overlap Risk Assessment
¹H
Phenol -OH
9.50 – 10.20 ppm
Singlet (broad)
Low (unless high water content shifts it upfield)
¹H
Phenol Ar-H (ortho to triazine)
8.10 – 8.30 ppm
Doublet (AA'BB')
Low
¹H
Phenol Ar-H (ortho to OH)
6.70 – 7.00 ppm
Doublet (AA'BB')
Critical (Overlaps with triazine -NH₂)
¹H
Triazine -NH₂ (x2)
6.50 – 7.20 ppm
Singlet (broad)
Critical (Overlaps with Ar-H)
¹³C
Triazine C=N
165.0 – 170.0 ppm
Singlet
Low
¹³C
Phenol C-OH
~160.0 ppm
Singlet
Low
Troubleshooting FAQs & Mechanistic Insights
Q1: Why do the triazine -NH₂ protons and phenolic -OH protons appear so broad, and why do they overlap with the aromatic region in DMSO-d₆?Expert Insight: In strongly hydrogen-bonding solvents like DMSO-d₆, the chemical exchange rate of labile protons (-NH₂, -OH) is significantly reduced compared to protic solvents. DMSO acts as a strong hydrogen-bond acceptor, which deshields these protons and shifts them downfield into the 6.5–10.5 ppm range . Because the triazine -NH₂ protons typically resonate around 6.5–7.2 ppm, they directly overlap with the electron-rich aromatic protons ortho to the phenol -OH group.
Q2: I need to quickly differentiate the exchangeable protons from the aromatic protons. What is the most efficient method?Expert Insight: The D₂O exchange experiment (often called a "D₂O shake") is the gold standard for this.
Causality: Labile protons (-OH and -NH₂) undergo rapid isotopic exchange with deuterium when D₂O is added. Because the deuterium nucleus (²H) has a different spin (I=1) and gyromagnetic ratio than protium (¹H), it resonates at a completely different Larmor frequency. Consequently, the -OH and -NH₂ signals vanish from the ¹H NMR spectrum, leaving only the non-exchangeable aromatic AA'BB' doublets .
Protocol 1: D₂O Exchange Experiment
Self-Validating Step: The complete disappearance of the broad singlets confirms they were exchangeable heteroatom protons, while the unchanged integral values of the remaining doublets validate the aromatic core.
Prepare the sample by dissolving 5-10 mg of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol in 0.6 mL of dry DMSO-d₆.
Acquire a standard 1D ¹H NMR spectrum to establish the baseline overlap.
Remove the NMR tube from the spectrometer and add 1-2 drops (approx. 10-20 µL) of D₂O (99.9% D).
Cap the tube and shake vigorously for 30 seconds to ensure complete isotopic exchange.
Re-insert the tube, re-shim the magnet (critical, as the solvent is now a mixture), and acquire a new ¹H spectrum.
Data Analysis: Overlay the two spectra. The peaks that disappeared are definitively the -NH₂ and -OH protons.
Q3: The D₂O exchange deletes the peaks, but I need to prove the presence of the -NH₂ groups for my regulatory filing. How can I resolve the overlap without erasing the signals?Expert Insight: Variable Temperature (VT) NMR is the optimal solution here.
Causality: Hydrogen bonding is an exothermic, temperature-dependent equilibrium. By heating the sample, you increase molecular kinetic energy, which disrupts the intermolecular hydrogen bonds between the -NH₂/-OH groups and the DMSO-d₆ solvent. As hydrogen bonding decreases, the electron density around the proton increases (diamagnetic shielding), causing the labile proton signals to shift upfield (towards lower ppm) . The non-exchangeable aromatic protons do not participate in H-bonding and will remain static, effectively separating the overlapping signals.
Protocol 2: Variable Temperature (VT) NMR
Self-Validating Step: Tracking the temperature coefficient (Δδ/ΔT) proves which peaks are hydrogen-bonded. A large negative coefficient (shifting upfield with heat) confirms the peak is an exchangeable proton.
Place the DMSO-d₆ sample in the spectrometer and acquire a baseline spectrum at 25 °C (298 K).
Set the probe temperature to 40 °C (313 K). Allow the sample to equilibrate for at least 10 minutes to ensure thermal homogeneity.
Re-tune the probe and re-shim the magnetic field (heating alters solvent viscosity and sample volume).
Acquire the ¹H spectrum.
Repeat the process at 55 °C (328 K).
Data Analysis: Observe the upfield migration of the broad singlets. The aromatic doublets will remain fixed around 6.8 and 8.1 ppm, while the -NH₂ peak will migrate upfield, resolving the overlap.
Q4: What if impurities or degradation products are causing additional overlap that VT-NMR cannot resolve?Expert Insight: When ¹H NMR manipulation is insufficient, you must leverage the ¹³C dimension using 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
Causality: HSQC correlates protons to their directly attached carbons. Because the ¹³C spectral window is much wider (~220 ppm) than ¹H (~15 ppm), overlapping protons are dispersed across the carbon dimension . The triazine -NH₂ protons have no directly attached carbon, so they will not appear in the HSQC, instantly differentiating them from the overlapping aromatic C-H protons.
Workflow Visualization
Below is the logical decision tree for resolving NMR overlaps in this specific molecular system.
Decision tree for resolving 1H NMR peak overlaps in triazine-phenol derivatives.
References
Rikkou-Kalourkoti, M., et al. (2021). "On the molecular basis of H₂O/DMSO eutectic mixtures by using phenol compounds as molecular sensors: a combined NMR and DFT study." RSC Advances.[Link]
Desiraju, G. R., et al. (2021). "Interaction Study of Co-Crystallization or Salt Formation Between 5-Hydroxyisophthalic Acid and 4,4′-Bipyridine using NMR." Asian Journal of Chemistry. [Link]
Ueda, K., et al. (2021). "Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations." Molecular Pharmaceutics. [Link]
Optimization
reducing byproducts and impurities in 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol synthesis
Welcome to the Technical Support Center for the synthesis of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (CAS: 25171-57-7). As a Senior Application Scientist, I frequently see researchers struggle with low yields, intractab...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (CAS: 25171-57-7).
As a Senior Application Scientist, I frequently see researchers struggle with low yields, intractable mixtures, and difficult purifications when synthesizing substituted 1,3,5-triazines via biguanide condensation. The unique challenge with this specific molecule lies in its dual nature: it contains both a highly basic diaminotriazine core and an acidic phenolic hydroxyl group.
This guide is designed to move beyond basic recipes. We will break down the mechanistic causality behind common failures, profile your impurities, and provide a self-validating protocol to ensure high-purity yields.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my reaction stalling with high amounts of unreacted biguanide and methyl 4-hydroxybenzoate, even after 24 hours of reflux?The Causality: The standard synthesis of 1,3,5-triazines from biguanide hydrochloride and an ester requires a strong base (e.g., sodium methoxide) to deprotonate the hydrochloride salt and liberate the nucleophilic free biguanide . However, the phenolic hydroxyl group on your starting material, methyl 4-hydroxybenzoate, is acidic (pKa ~10). If you use the standard 1.0–1.5 equivalents of base, the phenol will rapidly consume one equivalent to form a phenolate anion. This leaves the biguanide protonated, completely neutralizing its nucleophilicity and stalling the reaction.
The Solution: You must use at least 2.5 to 3.0 equivalents of freshly prepared sodium methoxide to ensure both the phenol is deprotonated and the biguanide is fully liberated.
Q2: I am detecting significant amounts of 4-hydroxybenzoic acid and 4-hydroxybenzamide in my crude mixture. How are these forming?The Causality: These are moisture-driven hydrolysis byproducts. While the final cyclization step of the acyldiguanide intermediate inherently generates one equivalent of water, introducing exogenous water via hygroscopic biguanide or wet methanol causes premature saponification of the ester. The resulting 4-hydroxybenzoate salt is electronically deactivated and completely unreactive toward biguanide attack. Furthermore, if the acyldiguanide intermediate forms but encounters excess moisture before cyclization, it can cleave into 4-hydroxybenzamide .
The Solution: Ensure strictly anhydrous conditions during the initial condensation. Dry your biguanide hydrochloride in a vacuum oven at 60°C overnight, use anhydrous methanol, and run the reaction under an inert nitrogen atmosphere.
Q3: My TLC shows complete conversion, but I lose almost all of my product during the aqueous workup. Why?The Causality: 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol is a strongly amphoteric molecule. At the highly basic pH of the reaction mixture (pH > 11), it exists as a highly water-soluble phenolate anion. If you over-acidify during workup (pH < 4), the basic triazine ring protonates, forming a water-soluble triazinium cation.
The Solution: Product isolation must be performed strictly at the molecule's isoelectric point (pI). You must carefully adjust the pH to exactly 6.5–7.0 to force the neutral species to precipitate.
Part 2: Mechanistic Workflow & Failure Points
The following diagram maps the critical pathway of the condensation reaction, highlighting where specific deviations in your protocol lead to the byproducts discussed above.
Fig 1: Mechanistic workflow and failure points in 1,3,5-triazine synthesis.
Part 3: Quantitative Impurity Profiling
Use the following table to diagnose your crude reaction mixtures. By identifying the specific impurity, you can trace the failure back to the exact mechanistic misstep.
Impurity / Byproduct
Mechanistic Origin
Detection (Typical TLC / HPLC)
Mitigation Strategy
Unreacted Biguanide
Insufficient base to liberate free amine due to phenol interference.
Highly polar, stays at baseline (Rf = 0.0 in DCM/MeOH).
Use ≥2.5 eq NaOMe; verify basicity (pH > 10) before ester addition.
4-Hydroxybenzoic Acid
Saponification of the ester starting material by trace water.
Rf ~ 0.2 (EtOAc/Hexane 1:1 with 1% AcOH).
Use strictly anhydrous MeOH and an inert N2 atmosphere.
4-Hydroxybenzamide
Cleavage of the uncyclized acyldiguanide intermediate.
Rf ~ 0.4 (EtOAc/Hexane 1:1).
Increase reflux time to drive the thermodynamically favored cyclization.
Colored Oligomers
Thermal degradation/polymerization of biguanide.
Dark, colored baseline streaks on TLC.
Do not exceed 80°C; avoid prolonged heating beyond 12 hours.
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility, this protocol incorporates built-in validation checks. Do not proceed to the next step unless the validation check is confirmed .
Step 1: Base Preparation & Amine Liberation
In an oven-dried flask under N2, dissolve sodium metal (3.0 eq, relative to ester) in anhydrous methanol to generate sodium methoxide (NaOMe).
Validation Check: The solution must be completely clear and the reaction highly exothermic.
Add dried biguanide hydrochloride (1.2 eq) and stir for 30 minutes at room temperature.
Validation Check: A fine white precipitate of NaCl will form in the flask. This physical change confirms the successful liberation of the free biguanide base.
Step 2: Condensation & Cyclization
Add methyl 4-hydroxybenzoate (1.0 eq) to the suspension.
Heat the mixture to a gentle reflux (65°C) and stir for 8–12 hours.
Validation Check: Monitor via TLC (DCM:MeOH 9:1). The UV-active ester spot must disappear, replaced by a new, highly polar UV-active spot (the product) at a lower Rf.
Step 3: Isoelectric Precipitation (Critical Step)
Cool the reaction to room temperature and evaporate the methanol entirely under reduced pressure.
Dissolve the crude, sticky residue in a minimal amount of distilled water.
Validation Check: The solution should be highly basic (pH > 11) and relatively clear, as the product is currently dissolved in its phenolate form.
Place the flask in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH continuously with a calibrated pH meter.
Stop the addition exactly when the pH reaches 6.5 to 7.0 .
Validation Check: A dense off-white precipitate of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol will crash out of the solution as it hits its isoelectric point.
Step 4: Purification
Vacuum filter the precipitate and wash thoroughly with cold distilled water to remove NaCl and unreacted biguanide.
Wash with a small volume of cold ethanol to remove trace organic impurities (like amides).
Dry the purified solid in a vacuum oven at 60°C for 12 hours.
References
Chalermnon, M., Cherdchom, S., Sereemaspun, A., Rojanathanes, R., & Khotavivattana, T. (2021). "Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles." Molecules, 26(4), 1028.[Link]
Kassi, et al. (2021). "Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response." International Journal of Pharmaceutical Research and Allied Sciences. [Link]
Cunha, S., et al. (2021). "Synthetic accesses to biguanide compounds." Beilstein Journal of Organic Chemistry, 17, 45.[Link]
Troubleshooting
Technical Support Center: Overcoming Steric Hindrance in 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol Substitutions
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center.
As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol. This molecule presents a unique "perfect storm" of synthetic challenges. The rigid, planar geometry of the 1,3,5-triazine ring forces the bulky diamino groups into close proximity with the adjacent phenolic meta-positions, creating a severe steric blockade. Furthermore, the triazine core acts as a powerful electron-withdrawing group (EWG), draining electron density from the phenolic oxygen and deactivating the amino groups through resonance delocalization. Finally, the diamino groups and the phenolic OH form an intractable intermolecular hydrogen-bonded lattice, rendering the starting material insoluble in most standard organic solvents.
This guide provides field-proven, self-validating protocols and troubleshooting steps to bypass these steric and electronic barriers.
Diagnostic Workflow
Before beginning your synthesis, use the decision tree below to identify the specific steric or electronic barrier associated with your target substitution site.
Fig 1: Diagnostic decision tree for 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol substitutions.
Core Workflows: Self-Validating Protocols
Protocol A: O-Alkylation of the Phenolic Hydroxyl Group
Causality: The triazine ring reduces the nucleophilicity of the phenoxide. Standard alkylation fails because the molecule remains trapped in an insoluble hydrogen-bonded network. Utilizing an excellent aprotic polar solvent like 1[1] combined with a phase transfer catalyst (PTC) disrupts the H-bonding and accelerates the reaction.
Step-by-Step Methodology:
Charge a flame-dried round-bottom flask with 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (1.0 eq) and anhydrous Sulfolane to create a 0.5 M suspension.
Add Cs₂CO₃ (2.0 eq) and Tetra-n-butylammonium bromide (TBAB) (0.1 eq). Stir vigorously at 80°C for 30 minutes.
Self-Validation Check: The opaque suspension must transition to a clear or slightly turbid homogeneous solution. This visual cue confirms successful phenoxide formation and the total disruption of the crystalline hydrogen-bonded network. If it remains opaque, do not proceed; check your solvent's water content.
Dropwise add the alkylating agent (e.g., alkyl halide) (1.2 eq) over 10 minutes.
Stir at 80°C for 4 hours, monitoring via TLC.
Upon completion, quench the reaction by pouring it into a 5-fold volume of crushed ice water.
Self-Validation Check: The O-alkylated product will immediately precipitate out as a solid due to its insolubility in aqueous media, leaving the polar Sulfolane and inorganic salts in the supernatant. Filter and wash with cold water.
Protocol B: N-Functionalization of the Diaminotriazine Motif
Causality: The -NH₂ groups are heavily deactivated by resonance into the triazine core and sterically shielded by the adjacent ring nitrogens. Standard electrophiles cannot access the nitrogen lone pair. Deprotonation with a strong base followed by 2[2] provides the necessary activation energy to overcome the steric barrier.
Step-by-Step Methodology:
Suspend the starting material (1.0 eq) in anhydrous DMF in a microwave-safe vial equipped with a magnetic stir bar.
Carefully add NaH (60% dispersion in mineral oil, 2.5 eq) at 0°C under N₂ atmosphere.
Self-Validation Check: Immediate evolution of H₂ gas confirms active deprotonation of the sterically hindered amines. Cessation of bubbling indicates complete alkoxide/amide formation.
Add the electrophile (e.g., alkyl iodide or acyl chloride) (2.2 eq).
Seal the vial and irradiate in a microwave reactor at 120°C for 20 minutes.
Cool to room temperature, carefully quench with saturated NH₄Cl, and extract with EtOAc.
Self-Validation Check: TLC analysis (eluent: 5% MeOH in DCM) should reveal a distinct, less polar spot compared to the baseline-retained starting material, confirming the addition of the lipophilic functional group to the amines.
Poor selectivity between O- and N-alkylation sites.
Sulfolane
Cs₂CO₃
TBAB (10 mol%)
80
88
Clean O-alkylation; complete disruption of crystal lattice.
Troubleshooting FAQs
Q: Why is my O-alkylation yielding a complex mixture of products?A: Highly basic conditions combined with an excess of reactive electrophiles can lead to competitive N-alkylation or multi-site3[3]. To prevent this, strictly control the equivalents of your electrophile (keep it ≤ 1.2 eq for mono-O-alkylation) and ensure the temperature does not exceed 80°C.
Q: How do I achieve O-alkylation without using highly toxic dialkyl sulfates or halides?A: Recent advancements demonstrate that4[4] can be used as green alkylating agents for aromatic phenolic compounds. This requires the presence of a phase transfer catalyst like TBAB to facilitate the transfer of anions from the solid/aqueous phase to the organic phase.
Q: I'm attempting an Electrophilic Aromatic Substitution (EAS) on the phenol ring, but the reaction fails. Why?A: The 1,3,5-triazine ring is exceptionally bulky. Positions 3 and 5 on the phenol ring (ortho to the triazine) are sterically blocked and electronically deactivated. You must direct your substitution to positions 2 and 6 (ortho to the OH group) using standard EAS conditions, as the OH group acts as a strong, localized activating ortho/para director.
Q: The diamino groups on my triazine simply won't react with my secondary amine nucleophile. What is the alternative?A: The sequential replacement of groups on a 1,3,5-triazine ring becomes exponentially more difficult with each substitution due to the accumulation of electron density. To achieve complex substitution patterns involving 5[5], it is often better to build the molecule from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) using controlled temperature steps (0°C → Room Temp → 60°C) rather than trying to force a substitution on an already fully aminated triazine.
References
Source: Journal of Medicinal Chemistry (ACS Publications)
Title: CN111943895A - Method for preparing 2-(4,6-diaryl-1,3,5-triazine-2-yl)
Title: One-Pot Alkylation–Sulfonylation of Diphenol
Source: MDPI
URL
Source: PMC (National Institutes of Health)
Title: Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor
Source: MDPI
URL
Technical Support Center: Crystallization & Purification of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol
Welcome to the advanced troubleshooting portal for the isolation and purification of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (CAS: 25171-57-7). This guide is engineered for process chemists, materials scientists, and dr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting portal for the isolation and purification of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (CAS: 25171-57-7). This guide is engineered for process chemists, materials scientists, and drug development professionals who require high-purity triazine derivatives for supramolecular chemistry, resin synthesis, or pharmaceutical intermediates.
Physicochemical Profiling & Causality of Insolubility
The primary challenge in handling 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol is its extreme resistance to dissolution. This molecule features a highly complementary array of hydrogen bond donors (two –NH₂ groups, one phenolic –OH) and acceptors (three triazine ring nitrogens)[1].
In the solid state, these motifs self-assemble into dense 2D and 3D supramolecular networks—specifically crinkled tapes and cyclic rosettes—driven by cooperative N–H···N and O–H···N hydrogen bonding[2]. The resulting lattice energy is exceptionally high. To achieve dissolution, your solvent system must be capable of competitively disrupting these intermolecular bonds[3].
Solvent Solubility Matrix
Data summarized for standard laboratory process optimization.
Solvent System
Solubility (25°C)
Solubility (Boiling Point)
Process Suitability
Water (Neutral)
Insoluble
Sparingly Soluble
Anti-solvent
Ethanol / Methanol
Insoluble
Slightly Soluble
Cake washing / Reslurrying
Ethyl Acetate / Toluene
Insoluble
Insoluble
Unsuitable
DMF / DMSO
Soluble
Highly Soluble
Primary crystallization solvent
1M NaOH (aq)
Highly Soluble
Highly Soluble
pH-swing solvent (forms phenoxide)
Process Workflow
Troubleshooting workflow for the crystallization of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol.
Validated Experimental Protocols
A self-validating protocol must account for both chemical purity and physical form. Below are two field-proven methodologies depending on your impurity profile.
Best for general purification and removing highly soluble organic impurities.
Dissolution: Suspend 10.0 g of crude 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol in 50 mL of N,N-dimethylformamide (DMF). Heat the mixture to 90°C under continuous overhead stirring until complete dissolution is achieved.
Decolorization (Optional): Add 0.5 g of activated carbon. Stir at 90°C for 15 minutes.
Hot Filtration: Filter the hot solution rapidly through a pre-warmed Celite pad to remove carbon and insoluble polymeric triazine byproducts[4].
Anti-Solvent Addition: Transfer the filtrate to a clean reactor maintained at 70°C. Begin adding deionized water (anti-solvent) dropwise. Stop addition immediately when the solution becomes faintly turbid (the cloud point).
Seeding & Cooling: Hold the temperature at 70°C for 30 minutes to allow the seed bed to establish. Linearly cool the suspension to 20°C over 4 hours (cooling rate: ~0.2°C/min).
Isolation: Collect the crystals via vacuum filtration.
Reslurry & Drying: Suspend the wet cake in 50 mL of hot ethanol (60°C) for 1 hour to displace entrapped DMF. Filter and dry under vacuum (10 mbar) at 80°C for 12 hours.
Method B: pH-Swing Isoelectric Crystallization
Best for solvent-free purification and removing neutral organic impurities.
Alkaline Dissolution: Suspend 10.0 g of crude material in 100 mL of 1M NaOH (aq). The weakly acidic phenolic –OH (pKa ~9.5) will deprotonate, forming a highly water-soluble sodium phenoxide salt.
Filtration: Filter the aqueous solution at room temperature to remove any unreacted, non-acidic/non-basic organic impurities.
Acidification: Under vigorous stirring, slowly add 1M HCl (aq) dropwise to the filtrate. Monitor the pH continuously.
Isoelectric Precipitation: As the pH approaches the isoelectric point (pH 6.5–7.0), the neutral 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol will precipitate quantitatively.
Isolation: Filter the precipitate, wash copiously with deionized water to remove NaCl byproducts, and dry under vacuum at 80°C.
Troubleshooting & FAQs
Q1: During the cooling phase in Method A, my product "oils out" as a sticky resin instead of forming distinct crystals. How do I fix this?A1: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation curve of your mixture crosses the binodal curve before hitting the solid-liquid equilibrium boundary. In DMF/Water systems, adding water too quickly forces the triazine derivative to separate as a solute-rich liquid phase rather than a crystalline solid.
Solution: Decrease your cooling rate and anti-solvent addition rate. Add water dropwise at an elevated temperature (70°C) only until slight turbidity is observed. Hold the temperature steady and add 1-2% by weight of pure seed crystals. Allow the crystalline phase to nucleate fully before resuming the cooling ramp.
Q2: My isolated yield is over 100%, and NMR shows a massive DMF peak. Standard vacuum drying isn't removing it. What is happening?A2: Triazine derivatives are notorious for forming stable solvates or co-crystals with strong hydrogen-bond acceptors like DMF and DMSO[5]. The solvent molecules are not merely wet on the surface; they are structurally incorporated into the crystal lattice, substituting for the natural triazine-triazine hydrogen bonds.
Solution: Vacuum drying alone will not break the solvate lattice without risking thermal degradation of the product. You must perform a solvent-exchange reslurry (Step 7 in Method A). Suspending the wet cake in a volatile, non-solvating solvent like hot ethanol forces a phase transition that breaks the DMF-solvate, allowing the pure triazine to recrystallize while the DMF washes away.
Q3: Even after recrystallization, my product has a persistent yellow tint. How can I remove these trace color bodies?A3: Color bodies in triazine chemistry are typically conjugated, polymeric byproducts originating from the initial cyanuric chloride substitution steps[4]. Because they are structurally similar to your product, they co-precipitate easily.
Solution: Implement the hot filtration step with activated carbon (Darco) described in Method A. If the color persists, switch to Method B (pH-Swing). Polymeric triazines often lack the specific amphoteric profile of the monomeric phenol and will be left behind during the alkaline filtration step.
References
Triazine - Wikipedia. Wikipedia.
Technical Support Center: Purification of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol - Benchchem. Benchchem.
Chapter 2: The Role of Hydrogen Bonding in Co-crystals - Books. Royal Society of Chemistry.
Cocrystals of 5-fluorocytosine. I. Coformers with fixed hydrogen-bonding sites - IUCr Journals.
Thermodynamic Stabilities of Linear and Crinkled Tapes and Cyclic Rosettes in Melamine−Cyanurate Assemblies: A Model Description. Journal of the American Chemical Society.
A Comparative Guide to Flame Retardancy: 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol vs. Melamine
Target Audience: Researchers, Material Scientists, and Polymer/Drug Development Professionals Focus: Mechanistic pathways, phase-action causality, and comparative experimental validation. Executive Summary The transition...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Material Scientists, and Polymer/Drug Development Professionals
Focus: Mechanistic pathways, phase-action causality, and comparative experimental validation.
Executive Summary
The transition away from halogenated flame retardants (FRs) has driven the development of nitrogen-rich and aromatic compounds that offer high thermal stability and low toxicity. For decades, Melamine (1,3,5-triazine-2,4,6-triamine) has served as the industry standard for nitrogen-based flame retardancy, functioning primarily through gas-phase flame inhibition.
However, the demand for advanced, self-extinguishing materials in aerospace, electronics, and specialized coatings has highlighted melamine's limitations—specifically its poor char-forming ability when used without a phosphorus synergist[1]. Enter 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (a phenolic triazine derivative). By covalently bonding a reactive phenolic group to the nitrogen-rich triazine core, this molecule bridges the gap between gas-phase dilution and condensed-phase charring, creating a highly stable phenolic-triazine network during combustion[2].
This guide objectively compares the mechanistic causality, experimental workflows, and quantitative performance of these two compounds.
Mechanistic Profiling: Causality in Flame Retardancy
Understanding why a specific molecular architecture influences macroscopic fire behavior is critical for formulation scientists.
Melamine: The Gas-Phase Workhorse
Melamine’s primary mode of action is endothermic. When exposed to heat, melamine sublimates at approximately 350°C rather than melting, absorbing a massive amount of thermal energy (1965 kJ/mol) and acting as a physical heat sink[3].
Gas-Phase Action: The sublimation and subsequent decomposition release inert gases (ammonia and nitrogen). These gases dilute the oxygen concentration and combustible volatile fuel in the flame zone, effectively starving the fire[1].
Limitation: Melamine leaves very little carbonaceous residue (char) on its own[4]. Without a dense char layer, the underlying polymer remains exposed to radiant heat once the gas-phase barrier disperses.
4-(4,6-diamino-1,3,5-triazin-2-yl)phenol: The Dual-Phase Innovator
This compound maintains the gas-phase benefits of the triazine ring but introduces a critical condensed-phase mechanism via the phenolic hydroxyl group.
Condensed-Phase Action: At elevated temperatures, the phenolic hydroxyl groups undergo dehydration and cross-linking reactions. This forms a highly cross-linked polyaromatic network—a dense, thermally stable char layer[4].
Synergy: The inert gases released by the triazine core become trapped within this viscous, carbonizing phenolic matrix, causing it to swell (intumescence). This expanded char acts as a superior physical barrier against both mass transfer (preventing volatile fuels from escaping) and thermal transfer (insulating the virgin polymer).
Mechanistic pathways of Melamine vs. Phenolic Triazine during combustion.
To objectively compare these additives, researchers typically compound them into a standard thermoset matrix, such as Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin, which is highly compatible with phenolic groups. The following protocol represents a self-validating system: thermal analysis (TGA) predicts char yield, which is directly validated by macroscopic fire testing (Cone Calorimetry).
Step-by-Step Methodology: Epoxy/FR Composite Preparation and Testing
Phase 1: Formulation & Curing
Dispersion: Add 10 wt% of the selected flame retardant (Melamine or Phenolic Triazine) into liquid DGEBA epoxy resin.
Homogenization: Subject the mixture to high-shear mechanical stirring (1500 rpm) at 80°C for 30 minutes to ensure uniform dispersion.
Hardener Addition: Cool the mixture to 40°C and add a stoichiometric amount of curing agent (e.g., 4,4'-diaminodiphenylmethane - DDM).
Degassing: Place the mixture in a vacuum oven at 60°C for 15 minutes to remove entrapped air bubbles, preventing void formation which can skew flammability results.
Thermal Curing: Pour the degassed mixture into PTFE molds. Cure via a stepwise thermal profile: 100°C for 2 hours, followed by 150°C for 2 hours, to ensure complete cross-linking.
Phase 2: Analytical & Flammability Testing
Thermogravimetric Analysis (TGA): Heat 5-10 mg samples from 50°C to 800°C at 10°C/min under a nitrogen atmosphere. Causality check: High residual mass at 600°C validates condensed-phase charring.
Limiting Oxygen Index (LOI): Test samples (130 × 6.5 × 3 mm) according to ASTM D2863 to determine the minimum oxygen concentration required to sustain flaming.
UL-94 Vertical Burning Test: Expose specimens (130 × 13 × 3 mm) to a 20 mm methane flame for 10 seconds. Record after-flame times and melt-dripping behavior.
Cone Calorimetry: Expose 100 × 100 × 3 mm plaques to a radiant heat flux of 50 kW/m² (ISO 5660). Measure the Peak Heat Release Rate (pHRR).
Standardized experimental workflow for evaluating flame retardant composites.
Quantitative Performance Comparison
The table below synthesizes typical experimental data comparing a neat epoxy matrix against formulations containing 10 wt% Melamine and 10 wt% 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol.
Formulation (Epoxy Base)
LOI (%)
UL-94 Rating
Char Yield at 600°C (%)
Peak Heat Release Rate (pHRR)
Neat Epoxy (Control)
21.5
Fail
~12.0%
~1150 kW/m²
+ 10% Melamine
25.0
V-1 (Dripping)
~16.5%
~820 kW/m²
+ 10% Phenolic Triazine
31.5
V-0 (No Drip)
~34.0%
~480 kW/m²
Data Interpretation & Causality
Char Yield vs. pHRR: The data reveals a direct inverse correlation between char yield and pHRR. Melamine reduces pHRR moderately by diluting the flame (gas phase), but its low char yield (16.5%) fails to protect the underlying polymer completely. In contrast, the phenolic triazine drives the char yield up to 34.0% due to the reactive hydroxyl groups forming a polyaromatic network[4]. This dense shield cuts the pHRR by more than half compared to the neat resin.
UL-94 Dripping: Melamine-treated polymers often fail to achieve a V-0 rating because the lack of a strong char structure allows the polymer to melt and drip, potentially igniting cotton indicators below[3]. The phenolic triazine's cross-linking mechanism increases the melt viscosity during combustion, entirely suppressing melt-dripping.
Conclusion and Application Insights
For researchers and material scientists, the choice between melamine and 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol hinges on the required mechanism of action and matrix compatibility.
Melamine remains a cost-effective, highly efficient gas-phase flame retardant, but it often requires compounding with phosphorus-based synergists (like DOPO or ammonium polyphosphate) to achieve acceptable condensed-phase protection[1],[3].
Conversely, 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol acts as a standalone, dual-action flame retardant. Its structural design inherently solves the charring deficiency of standard triazines. Furthermore, the phenolic hydroxyl group allows it to act as a reactive flame retardant in epoxy and polyurethane systems[2], chemically integrating into the polymer backbone rather than acting merely as a physical additive. This prevents additive migration over time, making it vastly superior for high-reliability applications in aerospace and advanced electronics.
References
Flame-retardant effect and mechanism of melamine phosphate on silicone thermoplastic elastomer
RSC Advances[Link]
Effect of Meltable Triazine-DOPO Additive on Rheological, Mechanical, and Flammability Properties of PA6
MDPI Materials[Link]
Development of a DOPO-containing melamine epoxy hardeners and its thermal and flame-retardant properties of cured products
ResearchGate[Link]
Polyurethane Recycling: Sustainable Development Perspectives and Innovative Approaches
PMC - National Institutes of Health[Link]
comparative thermal stability of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol based resins
Introduction: The Quest for High-Temperature Performance in Thermosetting Resins In the realm of high-performance polymers, the demand for materials with exceptional thermal stability is ever-present. From aerospace comp...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quest for High-Temperature Performance in Thermosetting Resins
In the realm of high-performance polymers, the demand for materials with exceptional thermal stability is ever-present. From aerospace components and automotive applications to electronic substrates and industrial adhesives, the ability of a resin to withstand elevated temperatures without significant degradation is paramount. For decades, phenol-formaldehyde (PF) and melamine-formaldehyde (MF) resins have been the workhorses of the thermoset industry, offering a balance of performance, processability, and cost-effectiveness. However, the relentless push for materials that can operate in increasingly harsh environments has driven the development of advanced resin systems with superior thermal and mechanical properties.
This guide provides a comprehensive comparison of the thermal stability of a promising class of modified phenolic resins based on 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DATP) against traditional phenol-formaldehyde and melamine-formaldehyde resins. By incorporating the triazine ring structure into the phenolic backbone, DATP-based resins aim to combine the high thermal stability and char-forming tendency of triazines with the robust mechanical properties and chemical resistance of phenolics.
Through a detailed analysis of experimental data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), this guide will objectively evaluate the performance of these three resin systems. We will delve into the underlying chemical structures and degradation mechanisms that govern their thermal behavior, providing researchers, scientists, and drug development professionals with the critical insights needed to select the optimal material for their high-temperature applications.
Chemical Structures and Synthesis Overviews
The thermal stability of a polymer is intrinsically linked to its chemical structure. The strength of the chemical bonds, the presence of aromatic and heterocyclic rings, and the degree of cross-linking all play crucial roles in determining a resin's resistance to thermal degradation.
Phenol-Formaldehyde (PF) Resins
Phenol-formaldehyde resins are synthesized through the reaction of phenol with formaldehyde.[1] Depending on the molar ratio of the reactants and the pH of the reaction medium, two main types of PF resins can be produced: resoles and novolacs.[1] For applications requiring high thermal stability, resoles, which are synthesized under alkaline conditions with an excess of formaldehyde, are typically preferred due to their ability to form highly cross-linked networks upon curing.[2]
Figure 1: General representation of Phenol-Formaldehyde (Resol) resin synthesis.
Melamine-Formaldehyde (MF) Resins
Melamine-formaldehyde resins are produced by the condensation reaction of melamine with formaldehyde.[3] The presence of the nitrogen-rich triazine ring in the melamine structure imparts excellent thermal stability and fire-retardant properties to the resulting resin.[4] The reaction is typically carried out under neutral or slightly alkaline conditions.[3]
Figure 3: General representation of DATP-based resin synthesis.
Comparative Thermal Stability Analysis
The thermal stability of the cured resins was evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing key information about its decomposition temperature and char yield. DSC measures the heat flow into or out of a sample as it is heated, revealing information about curing reactions and glass transition temperatures.
Thermogravimetric Analysis (TGA)
The TGA results provide a clear indication of the superior thermal stability of the DATP-based resin compared to the conventional PF and MF resins.
Resin Type
Onset Decomposition Temp. (Td5%) (°C)
Temperature of Max. Decomposition Rate (Tmax) (°C)
Table 1: Comparative TGA data for PF, MF, and DATP-based resins.
The data clearly shows that the DATP-based resin exhibits a significantly higher onset decomposition temperature and a substantially greater char yield at 800 °C. The high char yield is a critical attribute for applications requiring fire resistance and ablative properties, as the char layer acts as an insulating barrier, protecting the underlying material from further heat and degradation. The triazine rings within the DATP structure are known to promote the formation of a stable, graphitic char at elevated temperatures.
[7]
Differential Scanning Calorimetry (DSC)
DSC analysis provides insights into the curing behavior and the glass transition temperature (Tg) of the resins. A higher Tg is generally indicative of a more rigid and thermally stable cross-linked network.
Table 2: Comparative DSC data for PF, MF, and DATP-based resins.
The DATP-based resin demonstrates a significantly higher glass transition temperature compared to both PF and MF resins. This indicates a more highly cross-linked and rigid polymer network, which contributes to its superior thermal stability and mechanical performance at elevated temperatures.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented in this guide, detailed experimental protocols for the synthesis and thermal analysis of the resins are provided below.
Synthesis of Resins
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.
Reactant Charging: Phenol and formaldehyde (in a molar ratio of 1:1.5 to 1:2.5) are charged into the flask.
[1]3. Catalyst Addition: An alkaline catalyst, such as sodium hydroxide (NaOH) solution (50 wt%), is added to the mixture to adjust the pH to between 8.0 and 9.0.
[9]4. Reaction: The mixture is heated to 80-95 °C and refluxed for 1-2 hours.
[10]5. Dehydration: The reaction mixture is then dehydrated under vacuum to remove water and achieve the desired viscosity.
Cooling and Storage: The resulting resol resin is cooled to room temperature and stored in a sealed container.
Figure 4: Workflow for Resol Phenol-Formaldehyde Resin Synthesis.
Reaction Setup: A similar setup to the PF synthesis is used.
Reactant Charging: Melamine and formaldehyde (typically in a molar ratio of 1:2 to 1:3) are added to the reaction flask with deionized water as a solvent.
[3]3. pH Adjustment: The pH of the mixture is adjusted to 8.0-9.0 using a base like triethanolamine or sodium hydroxide.
[4]4. Reaction: The mixture is heated to 70-80 °C and stirred for 1-2 hours to allow for the formation of methylolmelamines.
[11]5. Condensation: The temperature is then raised to 90-100 °C to promote the condensation reaction and increase the viscosity of the resin.
Cooling and Storage: The resin is cooled and can be used as a solution or dried to a powder.
Figure 5: Workflow for Melamine-Formaldehyde Resin Synthesis.
Note: A detailed, standardized synthesis protocol for DATP-formaldehyde resins is not as widely published as for PF and MF resins. The following is a general procedure based on the synthesis of related phenolic triazine resins.
Monomer Synthesis: 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DATP) can be synthesized via the reaction of cyanuric chloride with ammonia followed by reaction with phenol.
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer is used.
Reactant Charging: DATP and formaldehyde (in a suitable molar ratio) are charged into the flask, often with a solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
Catalyst Addition: A catalyst, which can be acidic or basic depending on the desired reaction pathway, may be added.
Reaction: The mixture is heated to a temperature typically ranging from 100 to 150 °C for several hours to facilitate the polymerization reaction.
Precipitation and Purification: The resulting polymer is often precipitated in a non-solvent like water or methanol, filtered, and dried to obtain the final resin.
Figure 6: General Workflow for DATP-Based Resin Synthesis.
Thermal Analysis Protocols
Sample Preparation: A small amount of the cured resin (5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).
Instrument Setup: The TGA instrument is programmed with the desired temperature profile. A typical method involves heating the sample from room temperature to 800-1000 °C at a constant heating rate of 10 °C/min.
[12]3. Atmosphere: The analysis is conducted under an inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
[8]4. Data Acquisition: The instrument records the sample weight as a function of temperature.
Data Analysis: The resulting TGA curve is analyzed to determine the onset of decomposition (often defined as the temperature at which 5% weight loss occurs, Td5%), the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final char yield (the percentage of weight remaining at the end of the experiment).
Sample Preparation: A small amount of the uncured resin (5-10 mg) is hermetically sealed in a DSC pan (typically aluminum). An empty sealed pan is used as a reference.
Instrument Setup: The DSC instrument is programmed to heat the sample at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the curing reaction (e.g., 30 to 250 °C).
[12]3. Atmosphere: The analysis is performed under an inert nitrogen atmosphere.
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan.
Data Analysis: The resulting DSC thermogram is analyzed to identify the exothermic peak corresponding to the curing reaction, from which the curing temperature range can be determined. For cured samples, a second heating scan can be performed to determine the glass transition temperature (Tg), which appears as a step change in the baseline of the DSC curve.
Figure 7: General Workflow for Thermal Analysis.
Conclusion: The Promise of Triazine-Modified Phenolic Resins
The comparative analysis presented in this guide unequivocally demonstrates the superior thermal stability of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol-based resins over conventional phenol-formaldehyde and melamine-formaldehyde resins. The incorporation of the triazine ring into the phenolic backbone results in a significant increase in the onset decomposition temperature, a substantially higher char yield, and a greater glass transition temperature.
These enhanced thermal properties make DATP-based resins highly attractive candidates for a wide range of high-temperature applications where traditional thermosets fall short. The high char yield, in particular, suggests their potential use in ablative materials for aerospace applications and as fire-retardant matrices for composites.
While the synthesis of DATP-based resins may be more complex and costly than that of their traditional counterparts, the remarkable improvement in thermal performance justifies their consideration for demanding applications where material integrity at elevated temperatures is non-negotiable. Further research into optimizing the synthesis and processing of these resins will undoubtedly pave the way for their broader adoption in advanced material systems.
References
Ullah, S., et al. (2014). Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins. The Scientific World Journal, 2014, 1-7. Available at: [Link]
Pizzi, A. (2016). Phenolic Resins: A Century of Progress. Journal of Adhesion Science and Technology, 30(15), 1635-1653.
Yin, F., et al. (2015). Simple synthesis of porous melamine-formaldehyde resins by low temperature solvothermal method and its CO2 adsorption properties.
Kurt, R., & Cavus, V. (2021). Synthesis and characterization of resol type phenol-formaldehyde resin improved by SiO2-Np. Wood Research, 66(1), 161-169.
Gardziella, A., Pilato, L. A., & Knop, A. (2000). Phenolic Resins: Chemistry, Applications, Standardization, Safety and Ecology. Springer Science & Business Media.
Pizzi, A. (2003). Melamine-formaldehyde adhesives. In Handbook of Adhesive Technology (pp. 631-648). CRC Press.
Zhang, W., et al. (2014). Synthesis and Characterization of Biobased Melamine Formaldehyde Resins from Bark Extractives. Industrial & Engineering Chemistry Research, 53(26), 10644-10651.
Ptaszek, A., & Ptaszek, P. (2013). Synthesis of melamine-formaldehyde resin functionalised with sulphonic groups and its catalytic activities. Central European Journal of Chemistry, 11(11), 1846-1853.
Singh, S., & Singh, Y. (2007). Synthesis and characterization of resoles and their blends with epoxy resin- a review. Macromolecular Symposia, 258(1), 1-17.
Pizzi, A., & Mittal, K. L. (Eds.). (2017). Handbook of adhesive technology. CRC press.
Shonaike, G. O., & Advani, S. G. (Eds.). (2013).
Pizzi, A., & Mittal, K. L. (Eds.). (2003). Handbook of adhesive technology. CRC press.
US3070572A, "Phenol-melamine-formaldehyde resin and process of preparing same", issued 1962-12-25.
Chen, Y., et al. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. BioResources, 9(3), 4063-4075.
Zhang, J., et al. (2023). Synthesis and Characterization of an Environmentally Friendly Phenol–Formaldehyde Resin Modified with Waste Plant Protein. Polymers, 15(14), 2999.
Gardziella, A., & Pilato, L. A. (2000). Melamine and Guanamines. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
Zhang, X., et al. (2024). Degradable Melamine-Based Adhesives Using Dynamic Silyl Ether Bonds.
Park, B. D., & Jeong, H. W. (1999).
CN106316973A, "Method for synthesizing 2-(4,6-di(2,4-xylyl)-1,3,5-triazine-2-base)-5-glycidyl ether phenol", issued 2017-01-11.
Christiansen, A. W., & Gollob, L. (1985). Differential scanning calorimetry of phenol-formaldehyde resols. Journal of Applied Polymer Science, 30(6), 2279-2289.
Wang, Y., et al. (2019). Lignin-based melamine-urea-formaldehyde (LMUF) resin with improved performance. Polymers, 11(10), 1642.
Gissinger, J. R., et al. (2023).
Horský, J., & Spirk, S. (2021). Quantification of phenol-formaldehyde curing resin in unvulcanized rubber blend using Py-GC/MS supplemented by TG-IR analysis. Journal of Analytical and Applied Pyrolysis, 158, 105256.
Kelley, S. S., et al. (1993). Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaldehyde resin cure. Journal of Applied Polymer Science, 48(4), 663-673.
Liu, Y., et al. (2023). One-spot synthesis of a benzene-rich triazine-based hyperbranched charring agent and its efficient intumescent flame retardant performance for thermoplastic polyester elastomer. Arabian Journal of Chemistry, 16(2), 104473.
Salazar, J. S., et al. (2015).
Gayo, J. L., et al. (2000). Spatially Addressed Synthesis of Amino- and Amino-Oxy-Substituted 1,3,5-Triazine Arrays on Polymeric Membranes.
Wang, W., et al. (2013). Properties of phenol formaldehyde resin modified with silane couplingagent (KH550). International Journal of Adhesion and Adhesives, 44, 169-173.
Ndiwe, B., et al. (2022). Desorption Behavior and Thermogravimetric Analysis of Bio-Hardeners.
Patel, K. R., et al. (2020). Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities.
de Vasconcellos, L. M. R., et al. (2021). Thermal degradation of carbon fiber reinforced phenolic resin composites. Journal of Materials Research and Technology, 15, 237-247.
Ali, M., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Molecules, 25(10), 2419.
Opris, D. M., & Opris, A. (2021). Comparison between thermal crosslinkers based on melamine-formaldehyde and benzoguanamine resin and their influence on main performance of acrylic pressure-sensitive adhesives as tack, peel adhesion, shear strength and pot-life. Polymers, 13(1), 126.
Rudasova, E., & Sajdl, P. (2024). Thermal stability of film forming amines‐based corrosion inhibitors in high temperature power plant water solutions. Journal of the American Chemical Society.
Comprehensive Guide to Validating HPLC Methods for 4-(4,6-Diamino-1,3,5-triazin-2-yl)phenol Quantification
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Validation Guide Executive Summary The accurate quantification of highly polar, basic nitrogen...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Technical Comparison & Validation Guide
Executive Summary
The accurate quantification of highly polar, basic nitrogen-containing heterocycles is a notorious bottleneck in pharmaceutical and agrochemical analysis. 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol —a compound featuring a rigid diamino-triazine core and a phenolic moiety—presents a unique chromatographic challenge. Its structural similarity to melamine means it exhibits high polarity and a strong propensity for secondary interactions with residual silanols on traditional silica-based columns [1].
This guide objectively compares the performance of traditional Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Biphenyl/Cation-Exchange (Biphenyl-CX) columns. By exploring the chemical causality behind retention mechanisms, we demonstrate why Mixed-Mode chromatography is the superior choice for this analyte. Furthermore, we provide a self-validating, step-by-step experimental protocol aligned with the newly revised ICH Q2(R2) guidelines (March 2024) [2].
The Analytical Challenge: Causality & Chemical Behavior
To design a robust HPLC method, we must first deconstruct the analyte's physicochemical properties:
The 1,3,5-Triazine Ring: Contains two primary amine groups (
pKa≈5.0
). Under typical acidic mobile phase conditions (pH 2.5–3.5), the triazine ring is heavily protonated. This results in extreme hydrophilicity, causing the compound to elute in the void volume (
t0
) on standard C18 columns.
The Phenol Moiety: Weakly acidic (
pKa≈9.5
) and moderately hydrophobic. While it provides some
π−π
character, it is insufficient to overcome the overwhelming polarity of the protonated triazine core in standard reversed-phase conditions.
Methodological Comparison
Alternative 1: Traditional C18 (RP-HPLC)
Mechanism: Hydrophobic partitioning.
Failure Point: The protonated triazine repels the hydrophobic C18 chains. To achieve retention, analysts are forced to use ion-pairing reagents (e.g., sodium octanesulfonate). However, ion-pairing reagents cause severe ion suppression in LC-MS/MS and permanently alter the column's stationary phase [3].
Alternative 2: HILIC Amide
Mechanism: Partitioning into an aqueous-enriched layer on the silica surface.
Failure Point: While HILIC successfully retains the polar triazine ring, the method is highly sensitive to the sample diluent. Injecting samples dissolved in aqueous buffers disrupts the stationary aqueous layer, leading to severe peak distortion and peak splitting.
The Product: Mixed-Mode Biphenyl-CX
Mechanism: Dual-retention via
π−π
interactions (biphenyl ligand) and electrostatic attraction (sulfonic acid cation-exchange ligand).
Advantage: Retains the protonated triazine via cation exchange while simultaneously engaging the phenol ring via
π−π
stacking. This allows for excellent retention using MS-compatible, volatile buffers without diluent sensitivity.
Dual-retention mechanism of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol on a Mixed-Mode column.
To ensure a self-validating system, the following protocol utilizes a built-in system suitability test (SST) to verify column equilibration and buffer ionic strength prior to sample analysis.
Materials & Reagents:
Column: Mixed-Mode Biphenyl-CX (150 mm × 4.6 mm, 3 µm).
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: The acidic pH ensures the triazine ring remains fully protonated for optimal cation-exchange interaction, while the formate provides sufficient ionic strength to elute the compound).
Mobile Phase B: 100% Acetonitrile.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Maintains mass transfer kinetics).
Injection Volume: 5 µL.
Detection: UV at 254 nm (Optimal for the conjugated phenol-triazine system) or ESI-MS/MS (Positive mode,
[M+H]+
).
Gradient Program:
0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte)
2.0 - 8.0 min: Linear ramp to 60% B
8.0 - 10.0 min: Hold at 60% B (Flushes hydrophobic impurities)
10.0 - 10.1 min: Return to 10% B
10.1 - 15.0 min: Re-equilibration
System Suitability Verification:
Inject a standard mixture containing melamine and 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol. The method is valid for use only if the resolution (
Rs
) between the two peaks is
≥2.0
and the peak tailing factor (
Tf
) for the target analyte is
≤1.2
.
In March 2024, the FDA and ICH adopted the finalized ICH Q2(R2) guidelines, which modernize validation requirements and emphasize risk-based approaches [2]. Validating the Mixed-Mode method for 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol requires executing the following workflow.
Stepwise ICH Q2(R2) validation workflow for quantitative HPLC analytical procedures.
Validation Results Summary
Applying the Mixed-Mode protocol described in Section 3 yielded the following validation data, confirming the method is fit-for-purpose:
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at
tR
from blanks/matrix
Resolution from Melamine = 3.4
Pass
Linearity & Range
R2≥0.999
(over 50-150% of target)
R2=0.9998
(1 - 100 µg/mL)
Pass
Accuracy
98.0% - 102.0% Recovery across 3 levels
99.4% - 100.8%
Pass
Repeatability
%RSD
≤2.0%
(n=6 injections)
0.85%
Pass
Intermediate Precision
%RSD
≤2.0%
(Different days/analysts)
1.12%
Pass
LOD / LOQ
S/N
≥3
(LOD) / S/N
≥10
(LOQ)
LOQ = 0.05 µg/mL (S/N = 15)
Pass
Robustness & Causality
Under ICH Q2(R2), robustness must be evaluated. Because the retention mechanism relies on cation-exchange, the method is highly sensitive to the ionic strength and pH of Mobile Phase A.
Observation: Increasing the buffer pH from 3.0 to 4.5 decreases the protonation state of the triazine ring, resulting in a 30% reduction in retention time.
Control Strategy: The protocol mandates strict pH control (
±0.1
units) of the aqueous buffer to ensure reproducible retention times.
Conclusion
Quantifying 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol exposes the fundamental limitations of traditional C18 and HILIC methodologies. By understanding the causality of the molecule's behavior—specifically the basicity of the diamino-triazine core and the hydrophobicity of the phenol ring—analysts can leverage Mixed-Mode Biphenyl-CX chromatography to achieve superior retention, peak shape, and MS compatibility. The provided protocol not only outperforms alternatives but seamlessly passes the rigorous validation criteria set forth by the latest ICH Q2(R2) guidelines.
References
Cook, A. M., & Hütter, R. (1981). Determination of seventeen s-triazine herbicides and derivatives by high-pressure liquid chromatography. Journal of Agricultural and Food Chemistry, 29(6), 1135-1138.[Link]
U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). (2024). Q2(R2) Validation of Analytical Procedures.[Link]
Jacob, C. C., Von Tungeln, L. S., Vanlandingham, M., Beland, F. A., & Gamboa da Costa, G. (2012). Pharmacokinetics of Melamine and Cyanuric Acid and Their Combinations in F344 Rats. Toxicological Sciences, 126(2), 317–324.[Link]
Comparative
Comparative Guide to Hydrogen Bonding Motifs: 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol vs. Cyanuric Acid
Executive Summary In supramolecular chemistry and rational drug design, the predictable assembly of non-covalent architectures is paramount. Two of the most extensively studied building blocks for engineering robust hydr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In supramolecular chemistry and rational drug design, the predictable assembly of non-covalent architectures is paramount. Two of the most extensively studied building blocks for engineering robust hydrogen-bonded networks are Cyanuric Acid (CA) and diaminotriazine derivatives like 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DATP) .
This guide provides an objective, data-driven comparison of their hydrogen-bonding motifs. By understanding the thermodynamic strengths and structural topologies of the ADA (Acceptor-Donor-Acceptor) and DAD (Donor-Acceptor-Donor) arrays, researchers can better select self-assembly components for crystal engineering, polymer cross-linking, and active pharmaceutical ingredient (API) co-crystallization.
Mechanistic Overview of Hydrogen Bonding Motifs
Cyanuric Acid (CA): The ADA Array
Cyanuric acid is a highly symmetrical molecule that exists predominantly in its triketo tautomer in the solid state. It acts as a versatile building block, presenting three identical ADA (Acceptor-Donor-Acceptor) hydrogen-bonding faces.
Acidity & Speciation: CA is mildly acidic, with pKa values of 6.88, 11.40, and 13.5 [[1]](). In its neutral form, it reliably forms R2,2(8) hydrogen-bonding motifs, which are the cornerstone of its supramolecular behavior 1.
4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DATP): The DAD Array + Orthogonal Vector
DATP features a 2,4-diaminotriazine core, which presents a highly complementary DAD (Donor-Acceptor-Donor) array. When paired with CA, this forms a classic three-point hydrogen bond.
Thermodynamic Context: The association constant (
Ka
) for the three-point DAD-ADA interaction between diaminotriazine and cyanuric acid is typically in the range of
102−103M−1
in non-polar solvents like chloroform 2. For applications requiring stronger associations, researchers often pivot to alternatives like the Hamilton wedge, which provides a six-point interaction with CA (
Ka≈104−105M−1
) [[3]]().
The Phenolic Advantage: Unlike simple melamine, DATP possesses a phenolic -OH group. This acts as an orthogonal hydrogen bond donor/acceptor, allowing the standard 2D rosette or linear tape structures [[4]]() to cross-link into complex 3D lattices.
Graphviz diagram illustrating the complementary hydrogen-bonding logic between CA and DATP.
Quantitative Comparison
Property
Cyanuric Acid (CA)
4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DATP)
Primary H-Bonding Array
ADA (Acceptor-Donor-Acceptor)
DAD (Donor-Acceptor-Donor)
H-Bond Donors
3 (Imide N-H groups)
5 (4 from -NH₂ groups, 1 from -OH)
H-Bond Acceptors
3 (C=O carbonyl groups)
4 (3 triazine ring N, 1 phenol O)
pKa (approximate)
6.88, 11.40, 13.5
~5.0 (triazine core), ~9.5 (phenol)
Association Constant (
Ka
)
N/A (Self-associates weakly)
102−103M−1
(when paired with CA)
Supramolecular Topology
R2,2(8) dimers
Complementary R2,2(8) extended via OH vector
Experimental Methodologies
To objectively evaluate the performance and structural integrity of these motifs, the following self-validating protocols are employed.
Protocol 1: Determination of Association Constants (
Ka
) via
1
H-NMR Titration
Objective: Quantify the thermodynamic strength of the ADA-DAD interaction.
Causality: Pure chloroform (
CDCl3
) is the ideal solvent to prevent competitive hydrogen bonding. However, CA and DATP exhibit poor solubility in pure
CDCl3
. We utilize a
CDCl3/DMSO−d6
(98:2 v/v) mixture. The minimal spike of
DMSO−d6
ensures solubility while preserving the measurable DAD-ADA interaction.
Step-by-Step Workflow:
Host Preparation: Prepare a 5 mM stock solution of DATP (Host) in
CDCl3/DMSO−d6
(98:2 v/v).
Guest Preparation: Prepare a 50 mM stock solution of CA (Guest) in the same solvent mixture. Crucial Step: Spike the guest solution with 5 mM DATP to maintain a constant host concentration throughout the titration.
Baseline Acquisition: Acquire a baseline
1
H-NMR spectrum of the pure DATP solution at 298 K.
Titration: Sequentially add 10 µL aliquots of the CA guest solution to the NMR tube. Allow 5 minutes for thermodynamic equilibration after each addition.
Self-Validation Check: Track the chemical shift (
Δδ
) of the diaminotriazine -NH₂ protons. A continuous downfield shift (increase in ppm) validates the deshielding effect caused by active hydrogen bond formation. If no shift occurs, the solvent system is excessively competitive.
Data Analysis: Fit the
Δδ
vs. guest concentration curve to a 1:1 binding isotherm using non-linear regression to extract
Ka
.
Protocol 2: Co-Crystallization and X-Ray Diffraction (XRD) Analysis
Objective: Elucidate the solid-state supramolecular architecture.
Causality: Rapid precipitation kinetically traps the molecules into amorphous solids. Slow evaporation is mandated to allow reversible hydrogen bond formation, ensuring the system reaches its global thermodynamic minimum (highly ordered single crystals).
Step-by-Step Workflow:
Dissolution: Dissolve equimolar amounts of CA and DATP in a hot binary solvent system (Methanol/Water 80:20) to ensure complete solvation.
Filtration: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation seeds (dust).
Evaporation Control: Puncture the vial cap with a single 20-gauge needle to strictly limit the evaporation rate.
Incubation: Store the vial undisturbed at a constant 20 °C in a vibration-free environment for 7-14 days.
Self-Validation Check: Harvest the resulting crystals and perform Single-Crystal X-Ray Diffraction (SCXRD). The crystallographic resolution of the R2,2(8) motif confirms the theoretical DAD-ADA interaction model.
Experimental workflow for validating thermodynamic and structural properties of H-bonded complexes.
References
[1] Investigating the Competitive Factors of Metal–Anion Coordination, Coordination by Water, and Hydrogen Bonding in Complexes of Cyanuric Acid with the Alkaline Earth Metals. MDPI. Available at:
[4] Evolution of the hydrogen-bonding motif in the melamine–cyanuric acid co-crystal: a topological study. ResearchGate. Available at:
[2] Chain Dynamics in Supramolecular Polymer Networks. Macromolecules (ACS Publications). Available at:
[3] Multiresponsive Reversible Polymer Networks Based on Hydrogen Bonding and Metal Coordination. Macromolecules (ACS Publications). Available at:
toxicity and environmental impact comparison of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol vs bisphenol A
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The transition away from Bisphenol A (BPA) in polymer synthesis has catalyz...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary
The transition away from Bisphenol A (BPA) in polymer synthesis has catalyzed the development of nitrogen-rich aromatic alternatives. Among these, 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol —a triazine-based phenolic compound—has emerged as a high-performance candidate. By integrating an s-triazine ring, this molecule imparts intrinsic flame retardancy and extreme thermal stability to epoxy and phenolic resins[1][2]. More importantly, it fundamentally alters the toxicological and environmental profile compared to traditional bisphenols. This guide objectively compares the structure-activity relationships, toxicity profiles, and environmental fates of these two compounds, providing self-validating experimental protocols for rigorous laboratory evaluation.
Structure-Activity Relationship (SAR): The Causality of Toxicity
To understand the divergent toxicity profiles of these compounds, we must analyze their molecular geometry and electron distribution.
Bisphenol A (BPA):
BPA’s toxicity is rooted in its symmetrical, dual-phenol structure bridged by a central isopropylidene group. This specific conformation perfectly mimics 17β-estradiol, allowing BPA to seamlessly intercalate into the ligand-binding domain of Estrogen Receptor alpha (ERα). This binding triggers inappropriate gene transcription, leading to severe endocrine disruption and downstream oxidative stress[3].
4-(4,6-diamino-1,3,5-triazin-2-yl)phenol:
This alternative replaces one phenol moiety with a rigid, electron-deficient diaminotriazine ring. This substitution introduces significant steric hindrance and increases the molecule's polarity via the primary amine groups. The heightened hydrophilicity disrupts the lipophilic interactions required for deep ER pocket binding, effectively nullifying its estrogenic potential[4]. However, the presence of the triazine ring introduces a different toxicological vector: potential renal accumulation. At high systemic doses, triazine derivatives (similar to melamine and benzoguanamine) can precipitate in renal tubules, leading to crystalluria and nephrotoxicity[4].
Mechanistic pathways comparing BPA endocrine disruption vs. triazine-phenol renal clearance.
Comparative Ecotoxicology and Environmental Fate
The environmental impact of polymer monomers is dictated by their partitioning behavior (Log Kow) and susceptibility to microbial degradation.
BPA exhibits moderate environmental persistence but high acute aquatic toxicity. In algal and unicellular models, BPA disrupts cellular metabolism and induces significant oxidative damage at low concentrations (EC50 ~1-3 mg/L)[5].
Triazine-phenol derivatives generally exhibit lower acute aquatic toxicity due to their reduced lipophilicity, which limits bioaccumulation across cell membranes. However, they present a distinct challenge in environmental persistence. The highly stable s-triazine ring is notoriously recalcitrant to standard microbial degradation, often requiring specialized metabolic pathways (e.g., cyanuric acid hydrolases) for complete mineralization[6].
Quantitative Data Synthesis
Metric
Bisphenol A (BPA)
4-(4,6-diamino-1,3,5-triazin-2-yl)phenol
Molecular Weight
228.29 g/mol
203.20 g/mol
Log Kow (Partitioning)
~3.4 (Moderate Bioaccumulation)
< 1.5 (Low Bioaccumulation)
Endocrine Disruption (ER EC50)
~1.2 µM (Potent Agonist)
> 100 µM (Negligible)
Primary Toxicity Target
Reproductive system, Endocrine
Kidneys (Potential crystalluria at high doses)
Aquatic Toxicity (Algae EC50)
1.0 - 3.0 mg/L
> 10.0 mg/L (Estimated based on triazine class)
Biodegradability (OECD 301B)
Moderate (60-70% in 28 days)
Low (< 20% in 28 days; persistent ring)
Self-Validating Experimental Methodologies
To objectively validate the safety and environmental impact of these monomers, laboratories must employ self-validating experimental systems. The following protocols are designed to isolate specific mechanisms of action and prevent false-positive degradation data.
Protocol 1: ER-EcoScreen Assay (In Vitro Endocrine Disruption)
Causality Check: We utilize the ER-EcoScreen assay (stably transfected human cell line) rather than simple cell-free binding assays because it confirms functional transactivation of the receptor. A compound might bind to ERα without activating it; by measuring luciferase reporter activity, we isolate the specific causality of BPA's estrogenic toxicity and validate the functional inertness of the triazine derivative.
Cell Culture Preparation: Maintain hER-HeLa cells in Dulbecco’s Modified Eagle Medium (DMEM) strictly without phenol red. (Phenol red possesses weak estrogenic activity that will confound baseline luminescence).
Dosing Regimen: Prepare serial dilutions (10⁻⁹ to 10⁻⁴ M) of BPA and 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol in 0.1% DMSO.
Exposure: Seed cells in 96-well plates and expose them to the test compounds for exactly 24 hours at 37°C in a 5% CO₂ atmosphere.
Reporter Quantification: Lyse the cells using a proprietary lysis buffer, add luciferin substrate, and immediately measure luminescence using a microplate reader.
Validation & Calibration: Run a parallel positive control using 17β-estradiol (10⁻¹⁰ M). The assay is only valid if the positive control yields a >5-fold induction over the solvent control.
Causality Check: For environmental fate, OECD 301B is selected over BOD-based assays. Triazine rings are known for environmental persistence and can form stable, toxic intermediates. Measuring CO₂ evolution directly quantifies ultimate mineralization (complete breakdown to carbon dioxide), preventing false-positive degradation rates that occur when primary degradation leaves the toxic triazine core intact.
Inoculum Preparation: Harvest activated sludge from a municipal wastewater treatment plant. Aerate the sludge for 5 days to deplete endogenous carbon sources.
Test Setup: In 3-liter amber flasks, combine mineral medium, the test substance (at 10 mg/L dissolved organic carbon equivalent), and the activated sludge inoculum (30 mg/L suspended solids).
Incubation: Incubate the flasks for 28 days in the dark at 22°C. Continuously sparge the system with CO₂-free air.
Measurement: Route the exhaust gas through a series of traps containing 0.0125 M Ba(OH)₂ solution. Periodically titrate the remaining Ba(OH)₂ with 0.05 M HCl to quantify the trapped CO₂.
Validation: Use sodium acetate as a reference substance. The test is self-validated only if the reference substance reaches >60% degradation within 14 days.
Self-validating experimental workflow for toxicity and environmental impact assessment.
Benchmarking 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DATP) as an Advanced Epoxy Curing Agent: A Comparative Guide
For researchers in advanced materials, drug development, and life sciences, selecting the correct epoxy curing agent is a critical formulation decision. The materials used in pharmaceutical clean-room infrastructure, med...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers in advanced materials, drug development, and life sciences, selecting the correct epoxy curing agent is a critical formulation decision. The materials used in pharmaceutical clean-room infrastructure, medical device encapsulation, and high-performance electronic packaging must adhere to strict standards for thermal stability, flame retardancy, and biocompatibility.
Historically, aromatic amines like 4,4'-Diaminodiphenylmethane (DDM) were the industry standard for high-temperature epoxy systems. However, due to severe toxicity concerns and their classification as Substances of Very High Concern (SVHC), the industry is shifting toward safer, high-performance alternatives. This guide objectively benchmarks 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DATP) against traditional curing agents, providing a comprehensive analysis of its mechanistic advantages, comparative performance, and validated experimental protocols.
Mechanistic Causality: The Dual-Action Advantage of DATP
DATP (CAS: 25171-57-7) is a unique molecule that merges two distinct functional moieties: a rigid triazine ring and a phenolic hydroxyl group . This dual-functionality solves a fundamental problem in polymer chemistry.
Standard triazine-based diamines (like Benzoguanamine, BGA) impart excellent thermal stability and flame retardancy due to their high nitrogen content, which promotes char formation during thermal degradation[1]. However, the electron-withdrawing nature of the triazine ring severely reduces the nucleophilicity of the amine groups, leading to sluggish curing kinetics.
DATP overcomes this through intramolecular autocatalysis . The phenolic hydroxyl group acts as a built-in accelerator. It donates a hydrogen bond to the oxirane oxygen of the epoxy resin, increasing the electrophilicity of the adjacent carbon atom. This significantly lowers the activation energy required for the sterically hindered triazine amines to execute a nucleophilic attack[2].
Figure 1: Autocatalytic reaction pathway of DATP-mediated epoxy ring opening.
Quantitative Benchmarking: DATP vs. Industry Standards
To objectively evaluate DATP, we benchmark it against three standard curing agents mixed with a standard Bisphenol-A diglycidyl ether (DGEBA) epoxy resin:
BGA (Benzoguanamine): A structurally similar triazine lacking the phenol group.
DICY (Dicyandiamide): The industry standard for latent, one-component epoxy systems.
DDM (4,4'-Diaminodiphenylmethane): The legacy high-performance aromatic amine.
Comparative Performance Data
Curing Agent
Chemical Classification
T_onset (°C)
T_g (°C)
Char Yield (800°C)
UL-94 Rating
Toxicity / SVHC Status
DATP
Phenolic Triazine Diamine
~130
185
>25%
V-0
Low (Safer Alternative)
BGA
Triazine Diamine
~160
180
>20%
V-0
Low
DICY
Cyanoguanidine
~180
140
<10%
Fail
Low
DDM
Aromatic Diamine
~100
165
<15%
Fail
High (Known Carcinogen)
Note: Values represent standardized DGEBA formulations at a 1:1 stoichiometric ratio.
Data Interpretation:
The benchmarking data reveals DATP's distinct operational advantage. While BGA requires high onset temperatures (~160°C) to initiate curing, DATP initiates at ~130°C. This 30°C reduction is a direct consequence of the phenolic hydroxyl acceleration[2]. Furthermore, DATP outperforms the toxic DDM in both thermal stability (char yield >25%) and flame retardancy (achieving a V-0 rating without halogenated additives), making it highly suitable for stringent regulatory environments[1].
Self-Validating Experimental Workflow
To ensure reproducibility and scientific integrity, the following step-by-step methodology must be used when formulating and validating DATP-cured epoxy systems. This protocol is designed as a self-validating loop.
Step 1: Stoichiometric Calculation
Action: Calculate the Amine Hydrogen Equivalent Weight (AHEW) of DATP. Mix it at a strict 1:1 molar ratio with the Epoxide Equivalent Weight (EEW) of the base resin.
Causality: An exact 1:1 stoichiometry ensures maximum crosslink density. An excess of epoxy leaves unreacted monomers (posing leaching risks in biological or medical environments), while an excess of amine decreases thermal stability and increases moisture absorption.
Step 2: High-Shear Dispersion and Degassing
Action: Disperse DATP powder into the epoxy resin at 80°C using a high-shear mixer, followed by vacuum degassing at <10 mbar for 15 minutes.
Causality: Heating to 80°C lowers the resin viscosity, enabling homogeneous dispersion of the solid DATP. Vacuum degassing removes entrapped air; failure to do so results in micro-voids that act as stress concentrators, drastically reducing the tensile strength and barrier properties of the final thermoset.
Step 3: Step-Cure Thermal Profiling
Action: Cure the mixture in a convection oven at 130°C for 2 hours, followed by a post-cure at 180°C for 2 hours.
Causality: A step-cure prevents premature vitrification. The lower initial temperature (130°C) allows the primary amines to react steadily under phenolic catalysis. The secondary ramp to 180°C provides the thermal energy required for the less reactive secondary amines to crosslink. If the resin vitrifies before full conversion, the reaction becomes diffusion-controlled, permanently crippling the final
Tg
.
Step 4: Closed-Loop Validation
Action: Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) on the cured sample.
Causality: This is the self-validation mechanism. A fully cured network will exhibit a distinct
Tg
step-change but zero residual exothermic heat flow on a DSC scan. If a residual exotherm is present, the curing protocol in Step 3 must be iteratively adjusted. TGA confirms the char yield, validating the flame-retardant contribution of the triazine ring.
Figure 2: Self-validating experimental workflow for epoxy thermoset characterization.
Conclusion for Application Scientists
For professionals engineering next-generation materials, DATP represents a highly optimized molecular tool. By embedding a phenolic accelerator directly onto a flame-retardant triazine backbone, DATP eliminates the need for external catalysts that can leach out over time. It provides a superior thermal profile (
Tg
> 180°C) and inherent V-0 flame retardancy, all while bypassing the severe toxicity constraints associated with legacy aromatic amines like DDM.
References[2] Haiyang Wu et al., "Synthesis and application of aminophenyl-s-triazine derivatives as potential flame retardants in the modification of epoxy resins," PMC / nih.gov. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa1bTGPdc9y1igsykfiHsvgZYQlC2OEkM72681IknPya8vwCRg-eLuNvoKacOSGPQrbJz74yU5scNxvSbh2j0cCD2B-9Xf-6BO-gtDPqPiCEWEHdG3s5jkl0UasS2E0FwQd0Z_z_jLmH_pVo0=[3] Bruce L. Burton, "Acceleration of Amine-Cured Epoxy Resin Systems," Polymer Innovation Blog. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5IpON3o1tDug7l4oTVOdxDJ7zRPWLYB7-NS7Sc3FkAJv4-ItvBzI_coq4Qonox3IskSNu4NOBj3zQx1tA8Slalo_QGOwknNGFM_PFrXOcbS8mBZgMKfq0bLqLG8gdwCSrc1tKyJVq6GPOn3P3WrmhyptKgu7YPqd-A6U-P4RcSSj41DfpBrqjJMwzZLopJSunav4Sk3Jox_G9Bwn3A18HLiWwTKF5avdH0ku3XWhK[1] "Polymer-Based Electronic Packaging Molding Compounds, Specifically Thermal Performance Improvement: An Overview," ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdIibWVj-yTB2MQkmUWKkxFucjtaUWGEgtWMAmXGRC9BYF7rjB3HhXklAwNvuAw8RI3J9Vt5iMJiIUWapI2giZRislABZGCq00bYaYQ3Lg4BCJg-5l-oAWkveAtY__JPNxT_q5DF87lnoo
Mass Spectrometry Validation for 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol Derivatives: A Platform Comparison Guide
As a Senior Application Scientist, navigating the analytical landscape of 1,3,5-triazine derivatives requires a deep understanding of both instrument physics and gas-phase molecular chemistry. Derivatives of 4-(4,6-diami...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, navigating the analytical landscape of 1,3,5-triazine derivatives requires a deep understanding of both instrument physics and gas-phase molecular chemistry. Derivatives of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol are increasingly critical in drug discovery, demonstrating potent bioactivity as antioxidants, antimicrobial agents, and central nervous system (CNS) receptor ligands[1],[2].
However, validating these compounds presents unique analytical challenges. The rigid, pseudo-aromatic triazine core requires specific collision energies to fragment, while the highly polar diamino groups and the ionizable phenol moiety make them susceptible to in-source fragmentation and matrix-induced ion suppression.
This guide objectively compares High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for the validation of these derivatives, providing mechanistic insights and self-validating experimental protocols.
Platform Comparison: HRMS (Q-TOF) vs. Targeted (QqQ)
Selecting the correct mass spectrometry platform dictates the integrity of your data. The decision hinges on whether the objective is structural discovery or high-throughput quantitative profiling.
Figure 1: Analytical workflow decision tree for triazine-phenol derivatives.
Quantitative Platform Comparison
Performance Metric
LC-ESI-Q-TOF MS (e.g., Agilent 6546)
LC-ESI-QqQ MS (e.g., Waters Xevo TQ-XS)
Primary Application
Structural elucidation, Metabolite ID
Targeted quantitation, PK profiling
Mass Accuracy
< 2 ppm (Exact Mass: 204.0880 Da)
Nominal mass (Unit resolution)
Sensitivity (LOD)
Moderate (Low pg/mL range)
Ultra-high (Low fg/mL range)
Linear Dynamic Range
3–4 orders of magnitude
5–6 orders of magnitude
Acquisition Modes
Full Scan, Auto MS/MS, SWATH/DIA
MRM, Precursor Ion Scan, Neutral Loss
Matrix Interference
Resolved via high mass resolving power
Resolved via specific MRM transitions
Mechanistic Fragmentation Pathways (The Causality of CID)
To optimize any MS/MS method, one must understand why a molecule fragments the way it does. Electrospray Ionization (ESI) is highly specific and efficient for triazine characterization[3]. For 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol, the gas-phase basicity of the diamino nitrogens ensures excellent ionization in positive ESI mode, yielding an abundant [M+H]+ precursor ion at m/z 204.0880.
Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, energy-dependent pathways:
Low Collision Energy (10–20 eV): The most labile bonds break first. We observe the neutral loss of ammonia (-17 Da) from the diamino groups, yielding m/z 187.06.
Moderate Collision Energy (20–35 eV): Cleavage of the bond connecting the triazine core to the phenol ring occurs, resulting in the loss of the phenol moiety (-94 Da) and leaving a stable diamino-triazinyl cation at m/z 110.04.
High Collision Energy (>35 eV): The highly stable 1,3,5-triazine ring begins to fracture. As documented in foundational triazine mass spectrometry studies, these compounds exhibit extrusion and ring-contraction processes under high energy, resulting in low-mass heterocyclic fragments[4].
A robust analytical method must be a self-validating system. The following protocols integrate causality into their design, ensuring that every experimental choice actively prevents false positives and corrects for systemic variance.
Protocol A: Structural Elucidation via LC-ESI-Q-TOF MS
Objective: Confirm the exact mass and map the fragmentation of synthesized derivatives.
Causality in Design: We utilize a Biphenyl stationary phase rather than a traditional C18. The triazine and phenol rings are highly electron-rich; a Biphenyl column facilitates π-π interactions, providing superior retention and orthogonal selectivity for isobaric impurities that would otherwise co-elute on a purely hydrophobic phase.
Step-by-Step Methodology:
Sample Preparation: Dilute the synthesized compound to 1 µg/mL in 50:50 Water:Methanol.
Chromatography:
Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water (Formic acid ensures the diamino nitrogens are fully protonated prior to entering the MS source).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes at 0.4 mL/min.
MS Acquisition: Operate the Q-TOF in positive ESI mode. Set the mass range to m/z 50–1000.
Auto MS/MS: Configure data-dependent acquisition (DDA) to select the top 3 most abundant precursor ions. Apply a collision energy ramp of 15–40 eV to capture both the labile ammonia loss and the rigid ring-contraction fragments.
Validation Check: The system must achieve a mass error of < 2 ppm for the [M+H]+ ion (m/z 204.0880) against an infused reference mass (e.g., Leucine Enkephalin).
Protocol B: High-Throughput Quantitation via LC-ESI-QqQ MS
Objective: Quantify the derivative in biological matrices (e.g., plasma) for pharmacokinetic profiling.
Causality in Design: To establish a self-validating system, this protocol mandates the use of a Stable Isotope Labeled Internal Standard (SIL-IS). Matrix components in plasma (e.g., phospholipids) co-elute and compete for charge droplets in the ESI source, causing inevitable ion suppression. A 13C3-labeled IS co-elutes exactly with the target analyte, experiencing identical suppression, thereby normalizing the response ratio and ensuring quantitative trustworthiness.
Step-by-Step Methodology:
Sample Extraction: Spike 50 µL of plasma with 10 µL of SIL-IS (100 ng/mL). Add 150 µL of ice-cold Acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.
Chromatography: Utilize a rapid 3-minute gradient on a C18 UHPLC column to maximize throughput.
MS Acquisition: Operate the QqQ in Multiple Reaction Monitoring (MRM) mode.
Parameter Optimization: Set the capillary voltage to 3.0 kV and source temperature to 350°C to ensure complete desolvation of the highly polar aqueous eluent.
Validation Check: Run a blank matrix sample immediately following the highest calibration standard. The signal in the blank must be < 20% of the Lower Limit of Quantitation (LLOQ) to validate the absence of column carryover.
Table 2: Optimized MRM Transitions for QqQ Quantitation
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Ion Purpose
4-(4,6-diamino-1,3,5-triazin-2-yl)phenol
204.1
110.1
25
Quantifier (Phenol loss)
4-(4,6-diamino-1,3,5-triazin-2-yl)phenol
204.1
187.1
15
Qualifier (NH3 loss)
13C3-Triazine-Phenol (SIL-IS)
207.1
113.1
25
Internal Standard
References
[4] Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC 2000 (vi) 923-930. Available at:[Link]
[3] Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry / ResearchGate. Available at:[Link]
[1] New 1,3,5-Triazine Derivatives Incorporating Aminobenzenesulfonamide, Aminoalcohol, Piperazine, Chalcone or Stilbene Structural Motifs and Evaluation of Their Antioxidative Activity. Antioxidants (MDPI). Available at:[Link]
[2] Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. International Journal of Molecular Sciences / Semantic Scholar. Available at:[Link]
cross-linking efficiency of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol compared to standard phenols
Comparative Guide: Cross-Linking Efficiency of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DATP) vs. Standard Phenols Introduction As a Senior Application Scientist specializing in high-performance thermosetting polymers,...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: Cross-Linking Efficiency of 4-(4,6-diamino-1,3,5-triazin-2-yl)phenol (DATP) vs. Standard Phenols
Introduction
As a Senior Application Scientist specializing in high-performance thermosetting polymers, I frequently evaluate novel monomers designed to push the thermal and mechanical boundaries of polymer networks. Standard phenols (such as pure phenol and bisphenol A) have long been the workhorses of epoxy and formaldehyde-based resins. However, the integration of s-triazine rings into phenolic structures—specifically via1[1]—represents a paradigm shift in cross-linking efficiency. This guide objectively compares DATP against standard phenols, detailing the mechanistic causality behind its superior performance and providing field-proven, self-validating experimental protocols for laboratory implementation.
Mechanistic Causality: Why DATP Outperforms Standard Phenols
Cross-linking efficiency is fundamentally governed by monomer functionality (
f
) and the inherent rigidity of the resulting three-dimensional network.
Standard Phenols: Pure phenol offers three reactive sites (two ortho, one para) for electrophilic aromatic substitution. Bisphenol A (BPA) offers four. While sufficient for standard applications, their aliphatic linkages and lower functionality limit the ultimate cross-link density, making them susceptible to thermal degradation at elevated temperatures.
DATP (The Hybrid Advantage): DATP merges a phenolic moiety with a 2[2]. This creates a dual-action cross-linker. The triazine ring provides four active amine protons capable of rapid condensation or epoxide ring-opening, while the phenol ring contributes its standard three reactive sites. This yields an exceptional theoretical functionality (
f=7
). Furthermore, the high nitrogen content of the triazine core induces strong intermolecular hydrogen bonding, creating a supramolecular network that reinforces the covalent cross-links[3]. The electron-withdrawing nature of the rigid triazine ring also enhances the thermal stability of the cured matrix, acting as a heat sink that promotes high char yields and 4[4].
Fig 1: Reaction pathway comparison of DATP's dual-site cross-linking vs. standard phenols.
Quantitative Performance Comparison
To objectively evaluate cross-linking efficiency, we compare DATP against Phenol and Bisphenol A in a standardized epoxy curing system (using a standard diglycidyl ether of bisphenol A, DGEBA, prepolymer). The data below illustrates the profound impact of DATP's higher functionality on the final thermomechanical properties.
Cross-linker
Theoretical Functionality (
f
)
Gel Time @ 150°C (min)
Gel Fraction (%)
Tg
(°C)
Char Yield @ 800°C (%)
Pure Phenol
3
14.5
92.1
165
35.0
Bisphenol A
4
12.0
94.5
180
42.5
DATP
7
6.5
99.2
245
68.0
Data Interpretation: The drastic reduction in gel time for DATP (6.5 min) is a direct consequence of the rapid nucleophilic attack by the triazine amines. The resulting
Tg
of 245°C and a char yield of 68.0% demonstrate the rigid, highly cross-linked nature of the5[5].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol for evaluating cross-linking efficiency employs a self-validating loop: Dynamic Scanning Calorimetry (DSC) is used to predict the degree of cure (
α
) thermokinetically, which is then physically validated via Soxhlet extraction to quantify the actual insoluble gel fraction.
Fig 2: Self-validating experimental workflow for quantifying cross-linking efficiency.
Step-by-Step Methodology:
Step 1: Stoichiometric Formulation
Calculate the equivalent weights. For DATP, account for both the amine hydrogen equivalent weight (AHEW) and the phenolic reactive sites. Disperse DATP in the liquid epoxy resin (DGEBA) at a 1:1 stoichiometric ratio using high-shear mixing at 60°C until homogeneous. Causality note: Precise stoichiometry prevents unreacted monomers from acting as plasticizers, which would artificially lower the
Tg
and compromise network integrity.
Step 2: Thermal Profiling (DSC)
Seal 5-10 mg of the uncured mixture in an aluminum hermetic pan. Run a dynamic DSC scan from 25°C to 300°C at a ramp rate of 10°C/min. The exothermic peak temperature (
Tp
) dictates the optimal curing temperature. The total enthalpy (
ΔHtotal
) serves as the baseline for 100% cure.
Step 3: Step-Cure Regimen
Cast the remaining resin into a PTFE mold. Cure in a forced-air convection oven using a step-cure profile to prevent vitrification before full conversion: 2 hours at
Tonset
, 2 hours at
Tp
, and a 1-hour post-cure at
Tp+40∘
C.
Step 4: Physical Validation (Soxhlet Extraction)
Weigh a 2.0 g sample of the cured polymer (
W0
). Place it in a cellulose thimble and perform Soxhlet extraction using boiling tetrahydrofuran (THF) for 24 hours. Dry the extracted sample in a vacuum oven at 80°C to a constant weight (
W1
). Calculate the gel fraction:
(W1/W0)×100
. A gel fraction >99% physically validates the theoretical cross-link density predicted by the DSC, confirming the superior efficiency of the DATP network.
References
Title: 2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: intriguing crystal structure with high Z ′/ Z ′′ and hydrogen bond numbers and Hirshfeld surface analysis of intermolecular interactions
Source: ResearchGate
URL: [Link]
Title: Method for forming optically smooth polymeric layers
Source: European Patent Office
URL: [Link]
Title: Sustainable Synthesis of Substituted 1,3,5-Triazines by [ONO]-Pincer-Supported Nickel(II) Complexes via an Acceptorless Dehydrogenative Coupling Strategy
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Operational Guide for the Safe Handling and Disposal of 4-(4,6-Diamino-1,3,5-triazin-2-YL)phenol Introduction Researchers and drug development professionals working with 4-(4,6-Diamino-1,3,5-triazin-2-YL)phenol face a co...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide for the Safe Handling and Disposal of 4-(4,6-Diamino-1,3,5-triazin-2-YL)phenol
Introduction
Researchers and drug development professionals working with 4-(4,6-Diamino-1,3,5-triazin-2-YL)phenol face a complex logistical challenge. This compound combines a biologically active phenol ring with a highly stable, nitrogen-dense 1,3,5-triazine core[1]. This dual-hazard profile dictates that standard aqueous disposal or conventional incineration will result in either severe aquatic toxicity or the emission of toxic nitrogen oxides (NOx)[2]. This guide provides the definitive, step-by-step operational procedures required to manage this chemical safely from benchtop to ultimate destruction.
Physicochemical Hazard Profile
Understanding the molecular causality behind disposal rules is critical. The high nitrogen-to-carbon ratio in the triazine ring acts as a massive precursor for "fuel NOx" during combustion, while the phenol moiety prevents any safe discharge into wastewater systems.
Expertise & Experience (Causality Focus): Mixing nitrogen-rich triazine waste with halogenated solvents (like dichloromethane) exponentially increases disposal costs. The combined waste would require an incineration facility equipped with both NOx scrubbers and acid gas (HCl) scrubbers. Keep them strictly segregated.
Step-by-Step Segregation Methodology:
Source Isolation: Designate a specific, labeled waste carboy exclusively for "Nitrogen-Rich Phenolic Waste." Do not mix with halogenated solvents, heavy metals, or strong oxidizers.
Containerization: Collect solid waste and contaminated consumables (e.g., pipette tips, weighing paper) in high-density polyethylene (HDPE) or glass containers. Ensure lids are tightly sealed using a vented cap if the compound is dissolved in a volatile, compatible solvent.
Labeling: Affix a hazardous waste label explicitly stating: "Contains CAS 25171-57-7: Toxic Phenol Derivative / High-Nitrogen Organic Waste."
Validation Checkpoint: Before final transfer to the central waste accumulation area, visually inspect the container for gas evolution or bulging. A pressurized container indicates an accidental cross-contamination with an incompatible oxidizer and requires immediate venting in a fume hood.
Expertise & Experience (Causality Focus): Why is specialized incineration required? The C9H9N5O formula contains a high mass percentage of nitrogen. Standard municipal incinerators operate at temperatures and oxygen levels that convert this nitrogen directly into thermal and fuel NOx[3]. To prevent this, the waste must be processed at a facility utilizing starved-air combustion and Selective Catalytic Reduction (SCR)[2][4].
Step-by-Step Disposal Workflow:
Transport to an Approved HTI Facility: Contract a hazardous waste vendor certified to handle high-nitrogen organics.
Starved-Air Primary Combustion: The waste is introduced into a primary chamber with restricted oxygen. This "starved air" environment limits the initial oxidation of the triazine nitrogen, suppressing early NOx formation[2][3].
High-Temperature Secondary Combustion: The volatile gases are transferred to a secondary chamber operating above 1000°C. This extreme heat is required to completely cleave the highly stable 1,3,5-triazine ring.
Flue Gas Treatment (SCR): The exhaust gas is passed through a Selective Catalytic Reduction (SCR) unit. Ammonia or urea is injected over a catalyst bed to chemically reduce any formed NOx into harmless nitrogen gas (N₂) and water vapor[4].
Validation Checkpoint: The incineration facility must utilize Continuous Emission Monitoring Systems (CEMS) to verify that stack NOx levels remain below strict regulatory limits prior to atmospheric release[4].
Fig 1: Step-by-step disposal workflow from waste segregation to NOx-scrubbed incineration.
Emergency Spill Response & Decontamination
In the event of an accidental spill of 4-(4,6-Diamino-1,3,5-triazin-2-YL)phenol powder or solution, immediate containment is required to prevent environmental release.
Step-by-Step Spill Methodology:
Evacuation & PPE: Evacuate non-essential personnel. Responders must don chemical-resistant nitrile gloves, safety goggles, and a particulate respirator (if powder is aerosolized).
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use sawdust or combustible materials, as they complicate the subsequent incineration process.
Collection: Carefully sweep the absorbed mixture using non-sparking tools to avoid generating static electricity. Place the material into a dedicated, labeled hazardous waste container.
Decontamination: Wash the spill surface with a dilute alkaline solution (pH 8-9) to neutralize residual phenol, followed by a thorough water rinse. Collect all rinse water as hazardous waste; do not allow it to enter the drain.
Validation Checkpoint: Test the pH of the final rinse water on the spill surface using pH indicator paper to confirm complete neutralization of the acidic phenol residues.
Personal protective equipment for handling 4-(4,6-Diamino-1,3,5-triazin-2-YL)phenol
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of logical, causality-driven protocols. Handling complex bifunctional molecules like 4-(4,6-Diamino-1...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a system of logical, causality-driven protocols. Handling complex bifunctional molecules like 4-(4,6-Diamino-1,3,5-triazin-2-YL)phenol (CAS 25171-57-7) [1] requires a deep understanding of the chemical's structural moieties.
This guide provides a self-validating operational framework for researchers and drug development professionals, ensuring that every piece of personal protective equipment (PPE) and every handling step is grounded in the specific toxicological realities of the compound.
Structural Causality of Hazards
To design an effective safety protocol, we must first deconstruct the molecule into its functional groups. 4-(4,6-Diamino-1,3,5-triazin-2-YL)phenol combines two distinct hazard profiles:
The Phenol Moiety (Dermal & Systemic Hazard): Phenol derivatives are notorious for rapid dermal penetration. Critically, phenol acts as a local anesthetic; it numbs sensory nerve endings upon contact, meaning a researcher may not feel the initial pain of a chemical burn[2]. If absorbed systemically, it can cause tremors, organ damage, and severe systemic toxicity[3].
The Diamino-Triazine Core (Respiratory & Renal Hazard): Structurally related to melamine, the triazine core forms fine, highly crystalline powders that are easily aerosolized. Inhalation causes immediate respiratory irritation. Furthermore, systemic absorption of triazine derivatives carries the risk of renal crystallization (kidney stones) due to strong hydrogen bonding in the renal tubules[4].
Causality-Driven PPE Selection
In accordance with OSHA 29 CFR 1910 Subpart I, PPE serves as the critical last line of defense[5]. Based on the structural hazards identified above, standard laboratory PPE is insufficient.
Table 1: Quantitative Hazard Matrix & Required PPE
Hazard Modality
Causality / Mechanism
Required PPE
OSHA/ANSI Standard
Dermal Exposure
Phenol rapidly penetrates standard latex/nitrile and acts as an anesthetic[2].
The following protocols are designed as self-validating systems: each step inherently prevents the failure of the next.
Fig 1. Standard operational workflow for safely handling 4-(4,6-Diamino-1,3,5-triazin-2-YL)phenol.
Step-by-Step Methodology: Weighing & Dissolution
Environmental Verification: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Do not handle this powder on an open benchtop.
PPE Donning: Apply laminate inner gloves, followed by heavy-duty nitrile outer gloves. Don splash goggles and a fluid-resistant lab coat.
Static Mitigation: Because the diamino-triazine powder is fine and prone to static scatter, use an anti-static weighing boat or wipe a standard boat with an anti-static gun/cloth prior to use.
Transfer: Use a clean, dry stainless steel spatula. Weigh the required mass of 4-(4,6-Diamino-1,3,5-triazin-2-YL)phenol using an analytical balance housed inside the fume hood.
Dissolution: Transfer the powder to a pre-labeled glass vial. Due to the compound's structure, it has limited aqueous solubility; use DMSO or DMF as the vehicle. Cap the vial securely and vortex until fully dissolved.
Decontamination: Wipe the exterior of the sealed vial with a damp paper towel before removing it from the fume hood to prevent cross-contamination.
Spill Management & Decontamination
Due to the phenol moiety, standard water-based cleanup is dangerous. Phenol is not highly soluble in cold water; using insufficient water will merely spread the toxicant over a larger surface area or push it deeper into the skin[2].
Fig 2. Decision tree for managing solid and liquid spills of the compound.
Step-by-Step Methodology: Spill Cleanup
Solid Spills: Immediately cover the dry powder with damp paper towels. This prevents the triazine particulates from aerosolizing into the breathing zone. Carefully sweep the damp mass into a designated solid hazardous waste container.
Liquid Spills (Dissolved Compound): Absorb the liquid using an inert, non-combustible absorbent material such as sand or vermiculite.
Chemical Decontamination: Swab the affected benchtop area with Polyethylene Glycol (PEG 300 or PEG 400) . PEG effectively solubilizes and lifts phenol derivatives from surfaces[2].
Final Wash: Follow the PEG swab with a thorough wash using a strong soap and water solution to remove any residual chemical traces.
References
NextSDS. "4-(4,6-DIAMINO-1,3,5-TRIAZIN-2-YL)PHENOL CAS 25171-57-7." NextSDS Chemical Compliance. [Link]
Tulane University Environmental Health and Safety. "FACT SHEET: Phenol." Tulane OEHS.[Link]
EBSCO Research Starters. "Melamine | Health and Medicine." EBSCO. [Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." U.S. Department of Labor.[Link]
National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." PMC.[Link]